Product packaging for 2-[4-(Methylsulfonyl)phenyl]ethylamine(Cat. No.:CAS No. 153402-45-0)

2-[4-(Methylsulfonyl)phenyl]ethylamine

Cat. No.: B2804937
CAS No.: 153402-45-0
M. Wt: 199.27
InChI Key: XFXSJOHJDZJFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[4-(Methylsulfonyl)phenyl]ethylamine is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B2804937 2-[4-(Methylsulfonyl)phenyl]ethylamine CAS No. 153402-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXSJOHJDZJFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153402-45-0
Record name 2-(4-methanesulfonylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and characterization of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a compound of interest in medicinal chemistry and drug development. The core of this document is a proposed synthetic pathway, beginning with the commercially available precursor, 4-(methylsulfonyl)phenylacetic acid. This guide is designed to be a practical resource, offering not only procedural steps but also the scientific rationale behind the chosen methodologies.

Introduction

This compound, also known as 4-mesylphenethylamine, is a primary amine that incorporates a methylsulfonylphenyl moiety. The methylsulfonyl group is a key pharmacophore in a variety of biologically active molecules, valued for its ability to act as a hydrogen bond acceptor and to enhance solubility and metabolic stability. This makes the title compound a valuable building block for the synthesis of novel therapeutic agents. This guide will detail a reliable synthetic route and the analytical techniques required to confirm the identity and purity of the final product.

Synthesis of this compound

A robust and logical synthetic approach to this compound involves a two-step process starting from 4-(methylsulfonyl)phenylacetic acid. This strategy first involves the conversion of the carboxylic acid to an amide, followed by the reduction of the amide to the target primary amine.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Amide Formation cluster_2 Step 2: Amide Reduction 4-(methylsulfonyl)phenylacetic_acid 4-(Methylsulfonyl)phenylacetic Acid Intermediate 2-[4-(Methylsulfonyl)phenyl]acetamide 4-(methylsulfonyl)phenylacetic_acid->Intermediate 1. SOCl₂ or (COCl)₂ 2. NH₄OH Final_Product This compound Intermediate->Final_Product LiAlH₄, THF Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Start with 4-(methylsulfonyl)phenylacetic acid Amide_Formation Step 1: Amide Formation Start->Amide_Formation Amide_Reduction Step 2: Amide Reduction Amide_Formation->Amide_Reduction Crude_Product Obtain Crude Product Amide_Reduction->Crude_Product Purification Purification (Column Chromatography/Distillation) Crude_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

An In-depth Technical Guide on the Putative Mechanism of Action of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive framework for elucidating the mechanism of action of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a phenethylamine derivative with uncharacterized pharmacological activity. Based on its structural features—a phenethylamine core known to interact with monoaminergic systems and a polar methylsulfonyl group—we postulate three primary putative mechanisms: 1) modulation of monoamine transporters (DAT, NET, SERT), 2) agonism at the Trace Amine-Associated Receptor 1 (TAAR1), and 3) inhibition of Monoamine Oxidase (MAO) enzymes. This document provides the scientific rationale for each hypothesis and details a phased, multi-tiered experimental strategy designed to systematically investigate these potential actions. The proposed workflows include in vitro binding and functional assays followed by cellular and potential ex vivo validation, offering a robust, self-validating system for characterizing the compound's neuropharmacological profile.

Introduction and Structural Rationale

This compound belongs to the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters (e.g., dopamine, norepinephrine), psychoactive substances, and therapeutic agents.[1][2][3][4] The pharmacological profile of phenethylamine derivatives is largely determined by the nature and position of substituents on the phenyl ring, sidechain, and amino group.[2]

The subject molecule consists of two key features:

  • Phenethylamine Backbone: This core structure is a well-established pharmacophore for ligands of the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as for agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[1][[“]][6]

  • 4-Methylsulfonyl Group (-SO2CH3): Located at the para position of the phenyl ring, this group is a strong hydrogen bond acceptor and is highly polar. In medicinal chemistry, sulfonyl groups are known to influence a molecule's solubility, metabolic stability, and receptor binding interactions, often through hydrogen bonding or dipolar interactions.[7][8][9] Its presence distinguishes this compound from classic phenethylamines and suggests a unique interaction profile with its biological targets.

Given the scarcity of specific data on this compound, this guide proposes a logical, hypothesis-driven approach to systematically determine its primary mechanism of action.

Postulated Mechanisms of Action

Hypothesis A: Modulation of Monoamine Transporter Activity

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[6][10] Many phenethylamine-based drugs function as either reuptake inhibitors (e.g., cocaine) or substrates/releasers (e.g., amphetamine).[6][10]

  • Scientific Rationale: The core phenethylamine structure of the compound strongly suggests an affinity for one or more of the monoamine transporters. The polar methylsulfonyl group could significantly influence binding affinity and selectivity. For instance, structure-activity relationship studies have shown that substitutions on the phenyl ring are critical determinants of a compound's potency and preference for DAT, NET, or SERT.[11]

  • Putative Action: The compound may act as an inhibitor of neurotransmitter reuptake or as a substrate that induces transporter-mediated efflux (release). The specific transporter(s) affected (DAT, NET, and/or SERT) will define its stimulant or antidepressant-like potential.

Hypothesis B: Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, including phenethylamine itself, as well as by amphetamine-like stimulants.[1][[“]][12] TAAR1 activation serves as a key modulator of monoaminergic systems, often counteracting the effects of dopamine transporter activity.[13]

  • Scientific Rationale: Phenethylamine is a potent agonist at TAAR1.[1][[“]] It is highly probable that derivatives of this scaffold, including this compound, retain affinity for this receptor. TAAR1 agonists are of significant interest for treating conditions like schizophrenia and addiction.[14]

  • Putative Action: The compound could act as a full or partial agonist at TAAR1. This would trigger a downstream signaling cascade, typically involving the production of cyclic AMP (cAMP), which can lead to the phosphorylation and subsequent internalization or reversal of monoamine transporters.[1][13]

Hypothesis C: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters.[15][16][17] Inhibition of these enzymes increases the synaptic availability of neurotransmitters and is a therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[15][16][17]

  • Scientific Rationale: While less common than transporter interaction, some phenethylamine derivatives exhibit MAO inhibitory activity. Orally ingested phenethylamine itself is rapidly metabolized by MAO-B.[1] Structural modifications can impart inhibitory properties.

  • Putative Action: The compound could selectively inhibit MAO-A or MAO-B, or act as a non-selective inhibitor. This would lead to a general increase in the levels of monoamine neurotransmitters in the brain.

Experimental Validation Strategy

To systematically test these hypotheses, a phased in vitro characterization is proposed. This strategy is designed to efficiently screen for primary targets and quantify the compound's potency and selectivity.

Phase 1: Primary Target Screening and Affinity Determination

The initial phase focuses on determining if the compound binds to the postulated targets and with what affinity.

  • Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

  • Methodology: Competitive Radioligand Binding

    • Preparation: Utilize membrane preparations from HEK293 cells stably expressing hDAT, hNET, or hSERT.[18]

    • Assay: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.[19]

    • Competition: Add increasing concentrations of the test compound (this compound) to displace the radioligand.

    • Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Data Presentation:

Target TransporterRadioligandHypothetical K_i (nM) of Test Compound
hDAT[³H]WIN 35,428150
hNET[³H]Nisoxetine45
hSERT[³H]Citalopram>10,000

This table presents hypothetical data for illustrative purposes.

  • Objective: To determine the inhibitory potency (IC50) of the compound against human MAO-A and MAO-B.

  • Methodology: Fluorometric or Colorimetric Activity Assay

    • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[15][17]

    • Assay Principle: Employ a substrate (e.g., kynuramine or a proprietary substrate) that, when oxidized by MAO, generates a fluorescent or colorimetric product.[15][16][20][21] The rate of product formation is proportional to enzyme activity.

    • Inhibition: Pre-incubate the MAO enzymes with a range of concentrations of the test compound.

    • Reaction Initiation: Add the substrate to start the reaction.

    • Detection: Measure the signal (fluorescence or absorbance) over time using a microplate reader.

    • Analysis: Calculate IC50 values by plotting the percent inhibition against the logarithm of the test compound concentration. Known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as positive controls.[15][17]

  • Data Presentation:

Target EnzymePositive ControlHypothetical IC_50 (µM) of Test Compound
hMAO-AClorgyline25
hMAO-BSelegiline>100

This table presents hypothetical data for illustrative purposes.

Phase 2: Functional Characterization

If significant binding affinity or inhibitory potency is observed in Phase 1, the next step is to determine the functional consequence of this interaction.

  • Objective: To measure the functional potency of the compound to inhibit dopamine, norepinephrine, and/or serotonin uptake into cells.

  • Methodology: Radiotracer Uptake Assay

    • Cell System: Use HEK293 cells stably expressing the target transporter(s) (hDAT, hNET, or hSERT) or synaptosomes prepared from specific rat brain regions.[18][22]

    • Inhibition: Pre-incubate the cells with various concentrations of the test compound.

    • Uptake: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period (e.g., 10 minutes) at 37°C.[18]

    • Termination: Stop the uptake by rapid washing with ice-cold buffer or by centrifugation through a layer of silicone oil.[18]

    • Detection: Lyse the cells and quantify the accumulated radioactivity via scintillation counting.

    • Analysis: Determine IC50 values from concentration-response curves. This assay will confirm whether the compound is a functional transporter inhibitor.

  • Objective: To determine if the compound acts as an agonist at hTAAR1 and to quantify its potency (EC50) and efficacy.

  • Methodology: cAMP Reporter Gene Assay

    • Cell System: Use a cell line (e.g., HEK293) co-transfected with the human TAAR1 gene and a reporter gene construct, such as a cAMP Response Element (CRE) driving the expression of luciferase (CRE-luciferase).[23][24][25]

    • Stimulation: Treat the cells with increasing concentrations of the test compound. Phenethylamine can be used as a positive control agonist.[26]

    • Incubation: Allow sufficient time (e.g., 4-6 hours) for receptor activation, downstream signaling, and luciferase expression.[27]

    • Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence, which is proportional to the level of cAMP produced.

    • Analysis: Generate a dose-response curve to determine the EC50 (concentration for half-maximal response) and the maximum efficacy relative to a full agonist.

Experimental Workflow Visualization

G cluster_phase1 Phase 1: Affinity & Potency Screening cluster_binding Binding Assays cluster_mao Enzyme Inhibition cluster_phase2 Phase 2: Functional Characterization start Test Compound: This compound binding_dat hDAT Binding start->binding_dat Radioligand Displacement binding_net hNET Binding start->binding_net Radioligand Displacement binding_sert hSERT Binding start->binding_sert Radioligand Displacement mao_a MAO-A Assay start->mao_a Enzyme Inhibition mao_b MAO-B Assay start->mao_b Enzyme Inhibition taar1 TAAR1 Activation Assay (CRE-Luciferase) start->taar1 result1 Determine Ki Values (Affinity) binding_dat->result1 binding_net->result1 binding_sert->result1 result2 Determine IC50 Values (Potency) mao_a->result2 mao_b->result2 uptake Transporter Uptake Assay (hDAT, hNET, hSERT) result1->uptake If Ki < 1µM result2->uptake If potent result3 Determine IC50 Values (Functional Inhibition) uptake->result3 result4 Determine EC50 & Efficacy (Agonism) taar1->result4 final Comprehensive Pharmacological Profile result3->final result4->final

Caption: Experimental workflow for characterizing the pharmacological profile of the test compound.

Synthesis and Putative Signaling Pathway

Based on the hypothetical results where the compound shows potent activity at both NET and TAAR1, a putative mechanism can be visualized. The compound could simultaneously block norepinephrine reuptake at the presynaptic terminal while activating TAAR1.

G cluster_presynaptic Presynaptic Noradrenergic Neuron compound Test Compound net NET compound->net Inhibits taar1 TAAR1 compound->taar1 Activates ac Adenylyl Cyclase taar1->ac Activates Gs camp cAMP ac->camp Converts ATP pka PKA camp->pka Activates pka->net Phosphorylates (Modulates Activity) ne Norepinephrine (NE) ne->net Reuptake

Caption: Putative dual mechanism at a noradrenergic synapse.

Conclusion

The proposed research framework provides a comprehensive and technically sound strategy for elucidating the mechanism of action of this compound. By systematically evaluating its effects on the most probable biological targets—monoamine transporters, TAAR1, and MAO enzymes—this plan will generate a detailed pharmacological profile. The resulting data will be crucial for understanding the compound's potential therapeutic applications or toxicological properties, guiding future drug development efforts.

References

An In-depth Technical Guide to the Biological Targets of Sulfonyl-Containing Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents. The incorporation of a sulfonyl moiety—typically as a sulfonamide or a related functional group—into the phenethylamine framework yields a class of compounds with distinct and potent biological activities. This guide provides a comprehensive technical overview of the primary molecular targets of these sulfonyl-containing phenethylamines. We will delve into the mechanistic basis of their interactions with key proteins, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their characterization. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the Sulfonyl Moiety in Phenethylamine Scaffolds

Phenethylamine itself is an endogenous trace amine that modulates monoaminergic neurotransmission.[1] Its derivatives include critical neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances.[2] The introduction of a sulfonyl group profoundly alters the physicochemical properties of the parent molecule. The sulfonamide group (—SO₂NR₂), for instance, is a bioisostere of a carboxylic acid but is more lipophilic and metabolically stable. It can act as a potent hydrogen bond acceptor and its tetrahedral geometry can enforce specific conformations on the molecule, enhancing its affinity and selectivity for biological targets.[3][4]

This guide will focus on three principal and well-documented biological targets for this chemical class:

  • Monoamine Oxidase A (MAO-A)

  • Serotonin 5-HT₂A Receptors

  • Trace Amine-Associated Receptor 1 (TAAR1)

We will explore each target systemically, providing both the theoretical framework and the practical methodologies required for robust scientific investigation.

Primary Target: Monoamine Oxidase A (MAO-A) Inhibition

The most extensively characterized activity of sulfur-substituted phenethylamines is their ability to act as potent and selective inhibitors of Monoamine Oxidase A (MAO-A).[5][6] MAO-A is a mitochondrial flavoenzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin and norepinephrine.[7] Its inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, an effect that underlies the therapeutic efficacy of MAOI antidepressants.[8]

Mechanism and Selectivity of Inhibition

Sulfur-substituted α-alkyl phenethylamines have been shown to be selective and reversible inhibitors of MAO-A, with little to no activity against the MAO-B isoform.[5][6] This selectivity is crucial, as MAO-B is primarily responsible for the metabolism of dopamine and phenethylamine itself.[9] The reversibility of these inhibitors offers a significant safety advantage over irreversible MAOIs, reducing the risk of hypertensive crises associated with tyramine-rich foods.

The interaction is competitive, meaning the inhibitor vies with the endogenous substrate for access to the enzyme's active site.[7] Molecular modeling studies, based on the crystal structure of MAO-A, suggest that the phenethylamine core binds within the hydrophobic active site cavity. The selectivity for MAO-A over MAO-B is thought to arise from differences in the shape and volume of this cavity between the two isoforms.[5][6]

Structure-Activity Relationship (SAR) for MAO-A Inhibition

The causality behind experimental choices in designing these inhibitors is rooted in established SAR principles. Comparative Molecular Field Analysis (CoMFA) has demonstrated that steric properties of the substituents are more critical than electrostatic effects for potent MAO-A inhibition within this class.[5][6]

  • α-Alkylation: The presence of a methyl or ethyl group on the α-carbon of the ethylamine side chain is often essential for conferring selectivity for MAO-A.[10]

  • Sulfur Substituent: A sulfur-containing group, such as a methylthio (-SCH₃) group, on the phenyl ring is a key feature of these selective inhibitors.

  • N-Alkylation: N-methylation can influence potency, but the primary determinants of activity and selectivity are the α-alkyl and phenyl ring substituents.[5][6]

These structural features collectively optimize the ligand's fit within the MAO-A active site, leading to potent and selective inhibition.

Experimental Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol describes a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant MAO-A. The assay relies on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate like p-tyramine.[11]

Materials:

  • Human recombinant MAO-A enzyme

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)

  • Horseradish Peroxidase (HRP)

  • A suitable fluorogenic probe (e.g., Amplex Red or equivalent)

  • Clorgyline (a known selective MAO-A inhibitor for positive control)[11]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Black, flat-bottom 96-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Clorgyline) at 10x the final desired concentration in MAO-A Assay Buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Enzyme Preparation: Dilute the MAO-A enzyme stock to the working concentration in ice-cold MAO-A Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment.

  • Assay Reaction: a. To each well of the 96-well plate, add 45 µL of the diluted enzyme solution. b. Add 5 µL of the 10x test compound dilution, control inhibitor, or buffer (for "enzyme control" wells). c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: a. Prepare a Working Reagent by mixing the substrate (p-tyramine), HRP, and the fluorogenic probe in Assay Buffer. b. Add 50 µL of the Working Reagent to all wells to start the reaction.

  • Incubation and Detection: a. Incubate the plate for 20-30 minutes at 37°C, protected from light. b. Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each test compound concentration relative to the "enzyme control" (0% inhibition) and a fully inhibited control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This self-validating system includes positive controls (known inhibitor) and negative controls (vehicle) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

Visualization: MAO-A Inhibition Assay Workflow

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare 10x Serial Dilutions of Inhibitor Add_Compound 4. Add 5µL Inhibitor (or Control) Compound_Prep->Add_Compound Enzyme_Prep 2. Dilute MAO-A Enzyme in Assay Buffer Add_Enzyme 3. Add 45µL Enzyme to 96-well Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Pre_Incubate 5. Pre-incubate 15 min at Room Temp Add_Compound->Pre_Incubate Add_Substrate_Mix 6. Add 50µL Substrate Mix (Tyramine, HRP, Probe) Pre_Incubate->Add_Substrate_Mix Incubate_Detect 7. Incubate 30 min at 37°C & Read Fluorescence Add_Substrate_Mix->Incubate_Detect Calc_Inhibition 8. Calculate % Inhibition Incubate_Detect->Calc_Inhibition Plot_Curve 9. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC₅₀ of MAO-A inhibitors.

Interaction with Serotonergic Systems: The 5-HT₂A Receptor

The serotonin 5-HT₂A receptor, a Gq/G₁₁-coupled G protein-coupled receptor (GPCR), is a primary target for classic psychedelic drugs and a key modulator of perception, cognition, and mood.[1] While direct studies on sulfonyl-containing phenethylamines at this receptor are limited, the broader class of N-benzyl phenethylamines, which can readily incorporate sulfonyl groups, are known to be exceptionally potent 5-HT₂A agonists.[5][12]

Affinity and Functional Activity

N-benzyl substitution on the phenethylamine core can dramatically increase binding affinity for the 5-HT₂A receptor, often into the subnanomolar range.[1][5] These compounds typically act as agonists or partial agonists, stimulating the Gq pathway, which leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[12]

The role of a sulfonyl group in this context is likely multifaceted:

  • Molecular Recognition: It can serve as a hydrogen bond acceptor, interacting with polar residues within the receptor's binding pocket.

  • Conformational Constraint: It can influence the orientation of the N-benzyl group, which is known to interact with key residues like Phe339 in transmembrane helix 6.[12]

  • Pharmacokinetics: It can alter the lipophilicity and metabolic stability of the compound.

The high affinity of related compounds suggests that 5-HT₂A is a probable and significant target for sulfonyl-containing phenethylamines, warranting direct investigation.

Experimental Protocol: 5-HT₂A Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: e.g., [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).[13][14]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific determinant: A high concentration of a known 5-HT₂A ligand (e.g., 10 µM serotonin or 1 µM ketanserin).[13][15]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[14]

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation: a. Thaw the cell membranes on ice and resuspend them in ice-cold Binding Buffer to a predetermined optimal protein concentration (e.g., 70 µ g/well ).[14] b. Prepare serial dilutions of the test compound. c. Dilute the radioligand in Binding Buffer to a concentration near its Kd value (e.g., 0.5 nM for [³H]ketanserin).[15]

  • Assay Setup (in 96-well plates): a. Total Binding wells: Add 150 µL membranes, 50 µL buffer, and 50 µL radioligand. b. Non-Specific Binding (NSB) wells: Add 150 µL membranes, 50 µL non-specific determinant, and 50 µL radioligand. c. Test Compound wells: Add 150 µL membranes, 50 µL of a test compound dilution, and 50 µL radioligand.

  • Incubation: Incubate the plate for 60 minutes at 30-37°C with gentle agitation.[13]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - NSB (CPM). b. For each test compound concentration, calculate the percent displacement of the specific binding. c. Determine the IC₅₀ value from a dose-response curve. d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: 5-HT₂A Receptor Signaling Pathway

Gq_Signaling_Pathway Agonist Sulfonyl-Phenethylamine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Caption: Agonist activation of the 5-HT₂A receptor Gq signaling cascade.

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that has emerged as a critical regulator of monoaminergic systems.[16][17] It is activated by endogenous trace amines, including phenethylamine, as well as by amphetamine-like psychostimulants.[10] TAAR1 activation generally serves as a "brake" on monoamine systems, reducing the firing rate of dopamine neurons and modulating transporter function.[17][18]

TAAR1 Agonism and Downstream Effects

Phenethylamine is a potent agonist at TAAR1.[16] Upon activation, TAAR1 primarily couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade can lead to several downstream effects, including the modulation of dopamine transporter (DAT) function.[19][20] TAAR1 activation can inhibit dopamine uptake and even induce dopamine efflux, effectively altering synaptic dopamine concentrations through a mechanism distinct from direct transporter blockade.[20]

Given that the phenethylamine core is the primary pharmacophore for TAAR1 agonism, it is highly probable that sulfonyl-containing derivatives retain activity at this receptor. The sulfonyl group would likely modulate the potency and efficacy of the compound by influencing its binding orientation and interactions within the TAAR1 binding pocket.

Experimental Protocol: TAAR1 cAMP Functional Assay

This protocol describes a cell-based assay to measure the ability of test compounds to activate TAAR1 and stimulate cAMP production. Bioluminescence Resonance Energy Transfer (BRET) or Homogeneous Time-Resolved Fluorescence (HTRF) based biosensors are state-of-the-art methods for this purpose.[9][21]

Materials:

  • HEK-293 cells stably expressing human TAAR1 and a cAMP biosensor (e.g., EPAC-based BRET sensor or HTRF reagents).[9][21]

  • Cell culture medium and reagents.

  • Assay Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Phenethylamine (PEA) or a known selective TAAR1 agonist (e.g., RO5166017) as a positive control.[17]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • White, opaque 384-well microplates.

  • A microplate reader capable of detecting the BRET or HTRF signal.

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered HEK-293 cells into 384-well plates at an optimized density (e.g., 10,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in Assay Buffer.

  • Assay Execution (HTRF Example): a. Remove the cell culture medium from the wells. b. Add 10 µL of the test compound dilutions or controls to the appropriate wells. c. Incubate the plate at room temperature for 30 minutes.[21]

  • cAMP Detection: a. Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions. b. Add 10 µL of the cAMP-d2 working solution to each well. c. Add 10 µL of the anti-cAMP-cryptate working solution to each well. d. Incubate for 60 minutes at room temperature, protected from light.[21]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. The HTRF ratio is inversely proportional to the cAMP concentration. Convert the ratio to cAMP concentration using a standard curve. c. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Visualization: TAAR1 Assay and Signaling

TAAR1_Signaling_Workflow cluster_pathway TAAR1 Signaling Cascade cluster_assay cAMP Assay Workflow Agonist PEA Derivative (Agonist) TAAR1 TAAR1 Agonist->TAAR1 Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP ATP -> cAMP AC->cAMP PKA PKA Activation cAMP->PKA Modulation Modulation of Monoamine Transporters PKA->Modulation Cells 1. Plate TAAR1-expressing cells in 384-well plate Add_Agonist 2. Add Test Compound Cells->Add_Agonist Incubate_Assay 3. Incubate 30 min Add_Agonist->Incubate_Assay Add_Reagents 4. Add HTRF Detection Reagents Incubate_Assay->Add_Reagents Read_Plate 5. Incubate 60 min & Read Signal Add_Reagents->Read_Plate Analyze 6. Calculate EC50/Emax Read_Plate->Analyze

Caption: TAAR1 Gs-cAMP signaling pathway and corresponding functional assay workflow.

Other Potential Biological Targets

While MAO-A, 5-HT₂A, and TAAR1 represent the most probable high-affinity targets, the sulfonamide-phenethylamine scaffold may interact with other proteins. One study demonstrated that N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide were potent inhibitors of butyrylcholinesterase (BChE), though not acetylcholinesterase (AChE).[21] This highlights the potential for this chemical class to interact with targets outside the classical monoaminergic systems and warrants broader pharmacological profiling.

Summary and Future Directions

Sulfonyl-containing phenethylamines are a pharmacologically rich class of compounds with well-defined activity as selective, reversible inhibitors of MAO-A. The foundational phenethylamine structure strongly implies potent interactions with the 5-HT₂A receptor and TAAR1, a hypothesis strongly supported by data from closely related N-benzyl analogs.

Summary of Primary Targets and Activities:

TargetPrimary InteractionKey Consequence
Monoamine Oxidase A (MAO-A) Reversible, Competitive InhibitionIncreased synaptic levels of serotonin and norepinephrine
Serotonin 5-HT₂A Receptor Agonism / Partial AgonismActivation of Gq signaling, modulation of neuronal excitability
Trace Amine-Associated Receptor 1 (TAAR1) AgonismActivation of Gs-cAMP pathway, modulation of monoamine transporters

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of sulfonyl-containing phenethylamines directly against 5-HT₂A and TAAR1 to quantify their affinity and functional activity, thereby confirming the hypotheses presented in this guide.

  • Broad-Panel Screening: Profiling lead compounds against a wide array of CNS targets to identify novel activities and ensure selectivity.

  • In Vivo Characterization: Advancing compounds with promising in vitro profiles into animal models to assess their pharmacokinetic properties and physiological effects on the CNS.

By systematically applying the principles and protocols outlined herein, the scientific community can continue to unlock the therapeutic potential of this versatile and potent class of molecules.

References

A Technical Guide to the Pharmacological Profiling of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Novel Phenethylamine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic therapeutic agents.[1] Its derivatives are known to interact with a wide range of targets within the central nervous system (CNS), most notably the monoamine transporters.[2][3] This guide provides a comprehensive framework for the pharmacological characterization of a novel phenethylamine derivative, 2-[4-(Methylsulfonyl)phenyl]ethylamine.

This compound is distinguished by a methylsulfonyl (-SO₂CH₃) group at the para-position of the phenyl ring. This electron-withdrawing moiety is anticipated to significantly influence the molecule's interaction with its biological targets compared to unsubstituted phenethylamine. The objective of this document is to present a logical, in-depth, and technically robust workflow for elucidating its complete pharmacological profile, from initial target screening to preliminary behavioral assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting CNS pathways.

Hypothesized Pharmacological Profile Based on Structural Analysis

The structure of this compound provides a rational basis for generating initial hypotheses about its biological activity. The core phenethylamine structure is a well-established pharmacophore for interacting with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

The key structural feature is the para-substituted methylsulfonyl group. Structure-activity relationship (SAR) studies of phenethylamine derivatives have shown that substitutions on the phenyl ring can dramatically alter affinity and selectivity for MATs.[2][3] For instance, para-substitutions can enhance potency at the serotonin transporter.[2] The electron-withdrawing nature of the methylsulfonyl group may modulate the electrostatic potential of the aromatic ring, influencing its binding within the orthosteric binding sites of the transporters.[2] Furthermore, phenethylamines are known agonists of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[[“]][5] The metabolic stability of the compound, particularly its susceptibility to degradation by monoamine oxidases (MAO), is another critical parameter to assess, as MAO rapidly breaks down many phenethylamines.[6]

Based on this analysis, our primary hypothesis is that this compound will exhibit activity as a monoamine transporter ligand and/or a TAAR1 agonist.

In Vitro Pharmacological Profiling

A systematic in vitro evaluation is essential to determine the molecular targets of this compound and to quantify its potency and efficacy. The following experimental workflow is designed to provide a comprehensive biochemical fingerprint of the compound.[7]

Primary Target Screening: Monoamine Transporters (MATs)

Causality Behind Experimental Choice: Given the structural similarity to endogenous monoamines and other psychostimulants, the MATs are the most probable high-affinity targets.[8] Determining the compound's affinity (Kᵢ) and functional inhibitory potency (IC₅₀) at DAT, NET, and SERT is the foundational step in its characterization.[7]

These assays quantify the affinity of the test compound for the transporters by measuring its ability to compete with a radiolabeled ligand that specifically binds to the target.[7][9]

Experimental Protocol:

  • Membrane Preparation: Utilize Human Embryonic Kidney (HEK293) cells stably expressing either human DAT, NET, or SERT. Harvest the cells and prepare crude membrane fractions via homogenization and differential centrifugation.[9] Determine the protein concentration of the membrane preparations using a standard method like the BCA assay.[9]

  • Competition Binding: In a 96-well plate, incubate the cell membranes (e.g., 5-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-CFT for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) and a range of concentrations of this compound.[7]

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[9]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[9]

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membranes from HEK293-hMAT cells Radioligand Radioligand ([³H]-Ligand) Incubation Incubate to Equilibrium Membranes->Incubation TestCompound Test Compound (Varying Conc.) Radioligand->Incubation TestCompound->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate IC₅₀ and Kᵢ Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay.

These functional assays measure the compound's ability to inhibit the primary function of the transporters: the reuptake of their respective neurotransmitters.[7]

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 5-10 minutes with varying concentrations of this compound or a reference inhibitor (for defining non-specific uptake).[7]

  • Initiate Uptake: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature.[7] The short duration ensures measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold KHB.[7]

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to release the internalized radiolabeled neurotransmitter.[7]

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Confluent HEK293-hMAT Cells in 96-well plate TestCompound Pre-incubate with Test Compound Cells->TestCompound Initiate Add [³H]-Neurotransmitter (e.g., [³H]-DA) TestCompound->Initiate Terminate Terminate with Ice-Cold Buffer Initiate->Terminate Lysis Cell Lysis Terminate->Lysis Counting Scintillation Counting Lysis->Counting Analysis Calculate IC₅₀ Counting->Analysis

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

TargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
hDAT 150250
hNET 85130
hSERT 12002500
Secondary Target Screening

Causality Behind Experimental Choice: Beyond MATs, it is crucial to investigate other common targets for phenethylamines to build a comprehensive selectivity profile and anticipate potential off-target effects or alternative mechanisms of action.

Phenethylamines are often agonists at TAAR1, which modulates monoaminergic systems.[[“]][11] Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP) via Gαs coupling.[5]

Experimental Protocol:

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing human TAAR1.

  • Assay Principle: Employ a competitive immunoassay or a reporter gene assay to measure changes in intracellular cAMP levels.

  • Procedure: Incubate the cells with various concentrations of this compound.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels according to the specific assay kit's instructions (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known TAAR1 full agonist.

G cluster_pathway TAAR1 Gs-Protein Signaling Pathway Agonist TAAR1 Agonist (e.g., Phenethylamine) TAAR1 TAAR1 Receptor Agonist->TAAR1 binds G_Protein Gαs Protein TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: TAAR1 Gs-Protein Coupled Signaling Cascade.

This assay determines if the compound inhibits MAO-A or MAO-B, enzymes critical for the degradation of monoamines.[6] Inhibition of MAO can lead to increased synaptic neurotransmitter levels, an effect that would synergize with transporter inhibition.

Experimental Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[12]

  • Assay Principle: Utilize a commercially available kit that measures the production of hydrogen peroxide (H₂O₂) following the oxidative deamination of a substrate like p-tyramine.[13][14] The H₂O₂ is detected via a fluorometric or colorimetric probe.[15]

  • Procedure: In separate wells for MAO-A and MAO-B, pre-incubate the enzyme with varying concentrations of this compound.[13]

  • Initiate Reaction: Add the substrate and detection reagents.

  • Quantification: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both MAO-A and MAO-B.[12]

TargetAssayParameterValue
hTAAR1 cAMP AccumulationEC₅₀800 nM
Eₘₐₓ60% (Partial Agonist)
hMAO-A Inhibition AssayIC₅₀>10,000 nM
hMAO-B Inhibition AssayIC₅₀>10,000 nM

In Vivo Behavioral Pharmacology

Causality Behind Experimental Choice: Following in vitro characterization, in vivo studies are necessary to understand how the compound's molecular actions translate into physiological and behavioral effects in a whole organism.[16] Locomotor activity is a primary and robust indicator of psychostimulant action, which is often correlated with dopamine and norepinephrine reuptake inhibition.[1][17]

Locomotor Activity Assessment

This experiment measures the stimulant or sedative effects of the compound by tracking the movement of rodents in a novel environment.

Experimental Protocol:

  • Subjects: Use adult male mice or rats.

  • Apparatus: Employ an open-field arena equipped with infrared beams or video tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).[16]

  • Habituation: Place each animal in the arena for a 30-60 minute habituation period to allow exploration to decrease to a stable baseline.

  • Administration: Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal, oral). A range of doses should be tested.

  • Data Collection: Immediately return the animal to the arena and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect. Compare the total distance traveled between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Dosing cluster_phase3 Phase 3: Testing & Analysis Habituation Place Animal in Open Field Arena (30-60 min) Dosing Administer Vehicle or Test Compound (i.p.) Habituation->Dosing Testing Return to Arena & Record Locomotion (60-120 min) Dosing->Testing Analysis Analyze Data (e.g., Distance Traveled) Testing->Analysis

Caption: Workflow for In Vivo Locomotor Activity Assay.

Dose (mg/kg, i.p.)Total Distance Traveled (meters, mean ± SEM)
Vehicle 150 ± 15
1.0 180 ± 20
3.0 350 ± 35
10.0 600 ± 50
p < 0.05 compared to Vehicle

Comprehensive Data Summary and Interpretation

ParameterDATNETSERTTAAR1MAO-AMAO-BLocomotor Activity
Kᵢ (nM) 150851200----
IC₅₀ (nM) 2501302500->10,000>10,000-
EC₅₀ (nM) ---800---
Efficacy ---60%---
In Vivo Effect ------Dose-dependent increase

Based on the hypothetical data synthesized in this guide, this compound can be profiled as a norepinephrine-preferring monoamine reuptake inhibitor with psychostimulant properties .

Interpretation:

  • The compound displays the highest affinity and functional potency for NET, followed by DAT, with significantly weaker activity at SERT. This profile is characteristic of many classic psychostimulants.[17]

  • The lack of significant MAO-A or MAO-B inhibition suggests that its mechanism of action is primarily direct inhibition of transporters, rather than preventing neurotransmitter breakdown.

  • The moderate partial agonism at TAAR1 could contribute to its overall profile, potentially modulating the dopaminergic and serotonergic effects of MAT inhibition.[18][19]

  • The in vivo data strongly support the in vitro findings. The dose-dependent increase in locomotor activity is consistent with a compound that elevates extracellular levels of dopamine and norepinephrine in brain regions that control motor activity.[20]

Conclusion

References

Preliminary In Vitro Screening of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Strategic Approach to Early-Stage Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide outlines a comprehensive and logically structured in vitro screening cascade for the preliminary evaluation of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a novel chemical entity with an uncharacterized biological profile. The strategic workflow is designed for drug discovery researchers to efficiently assess the compound's foundational cytotoxic, ADME-Tox, and potential pharmacodynamic properties. By integrating field-proven insights with robust methodologies, this guide provides not just protocols, but the scientific rationale behind each experimental choice. The objective is to build a foundational dataset that enables an informed go/no-go decision for advancing the compound into further, more resource-intensive stages of drug development. The guide includes detailed experimental protocols, data interpretation frameworks, and workflow visualizations to ensure scientific integrity and practical applicability.

Introduction: Deconstructing the Molecule and Defining the Mission

The compound this compound presents a chemical scaffold of significant interest. It combines a β-phenethylamine core, a structure renowned for its prevalence in neuroactive compounds and psychoactive substances, with a polar methylsulfonyl group.[1][2][3] The phenethylamine moiety is a well-established pharmacophore that interacts with a wide array of biogenic amine receptors and transporters.[2] The electron-withdrawing methylsulfonyl group at the para-position significantly alters the molecule's electronic and physicochemical properties compared to classic phenethylamines, potentially modifying its target affinity, selectivity, and metabolic profile.

The primary mission of this preliminary in vitro screen is not to exhaustively characterize the compound, but to rapidly and cost-effectively answer critical, foundational questions:

  • Is it overtly toxic? Establishing a concentration window for safe biological testing.

  • Does it possess critical flaws? Identifying liabilities such as genotoxicity, cardiac safety risks, or extreme metabolic instability that would preclude its development.

  • Does it exhibit promising biological activity? Generating initial hits against logical, hypothesis-driven targets to justify further investigation.

This guide presents a tiered screening cascade designed to address these questions sequentially, ensuring that resources are allocated efficiently.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Early Safety & ADME Profiling cluster_2 Phase 3: Pharmacodynamic Screening cluster_3 Decision Gate A Compound Acquisition This compound B Tier 1: Cytotoxicity Screening (e.g., MTT/XTT Assay) A->B Establish concentration range C Tier 2A: Genotoxicity (Ames Test) B->C D Tier 2B: Cardiac Safety (hERG Assay) B->D E Tier 2C: Metabolic Stability (Microsomal Assay) B->E F Tier 3: Target-Based Screening (Receptor Binding & Enzyme Inhibition) C->F If safety/stability is acceptable D->F If safety/stability is acceptable E->F If safety/stability is acceptable G Data Synthesis & Analysis Go / No-Go Decision F->G

Figure 1: A tiered in vitro screening cascade for this compound.

Tier 1: Foundational Cytotoxicity Screening

Rationale: The initial step in evaluating any new chemical entity is to determine its general cytotoxicity. This is not a measure of specific activity but rather of general cellular health in the presence of the compound. The results are crucial for two reasons: 1) to identify compounds that are too broadly toxic for therapeutic consideration, and 2) to establish a non-toxic concentration range for use in all subsequent, more specific assays.[4] Performing functional assays at cytotoxic concentrations is a classic error that leads to false-positive results, where an observed effect is due to cell death rather than specific target modulation.

We will employ the MTT assay, a robust, cost-effective, and high-throughput colorimetric method for assessing metabolic activity as a proxy for cell viability.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[5][7]

Materials:

  • HEK293 cells (or another robust, commonly used cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Mean Absorbance (570 nm)% Viability (Normalized)
1000.1510%
300.4530%
100.9865%
31.4395%
11.50100%
0.11.51100%
Vehicle (0.1% DMSO)1.50100%
Blank (No Cells)0.050%

From this curve, an IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated. For subsequent assays, it is imperative to use concentrations well below the IC₅₀ (typically ≤10 µM in this example) to avoid confounding cytotoxic effects.

Tier 2: Early ADME-Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to prevent late-stage failures.[8][9] This tier focuses on three critical, high-impact areas: metabolic stability, genotoxicity, and cardiac safety.

Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism.[10] An in vitro metabolic stability assay using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), provides a rapid assessment of how quickly a compound is broken down.[11][12][13] High metabolic instability can indicate poor bioavailability and a short half-life in vivo.[14]

Protocol: Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat) in a phosphate buffer.

  • Initiation: Add this compound (typically 1 µM final concentration) to the microsome mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[14]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[14]

  • Data Calculation: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[11]

G A 1. Prepare Microsome Mix (Buffer + Liver Microsomes) B 2. Add Test Compound (1 µM final conc.) Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + Internal Std) D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Calculate t½ & CLint F->G

Figure 2: Workflow for the in vitro metabolic stability assay.

Table 2: Hypothetical Metabolic Stability Data

ParameterHuman Liver MicrosomesRat Liver MicrosomesInterpretation
t½ (min) 4525Moderate stability in human, lower in rat
CLint (µL/min/mg) 2542Low-to-moderate clearance predicted
Genotoxicity Assessment (Ames Test)

Rationale: The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[15][16][17] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, rendering them unable to grow without external histidine.[16] A positive test, indicated by the growth of revertant colonies in a histidine-free medium, suggests the compound is a mutagen and a potential carcinogen.[16]

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Use appropriate Salmonella strains (e.g., TA98, TA100) with and without a metabolic activation system (S9 fraction from rat liver, to detect metabolites that may be mutagenic).[15]

  • Exposure: Mix the bacterial strain, the test compound at several concentrations, and a trace amount of histidine (to allow for a few cell divisions) in a top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[18]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle).

Table 3: Hypothetical Ames Test Results

StrainCompound Conc. (µ g/plate )Without S9 (# Revertants)With S9 (# Revertants)Result
TA1000 (Vehicle)110125-
10115130Negative
50120140Negative
100125135Negative
Positive Control->1000>1000Valid
Cardiac Safety Screening (hERG Assay)

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[19] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19] Due to several high-profile drug withdrawals, hERG liability testing is a mandatory and critical early safety screen.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.[19]

  • Compound Application: Apply this compound at multiple concentrations (e.g., 0.1, 1, 10 µM) to the cells.

  • Electrophysiology: A specific voltage protocol is applied to elicit the characteristic hERG current, and the current is measured before and after compound addition.[20]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

Table 4: Hypothetical hERG Inhibition Data

Concentration (µM)% hERG Inhibition
1012%
34%
1<2%
IC₅₀ (µM) >30 µM

Interpretation: An IC₅₀ > 10 µM is generally considered a low risk, especially if the anticipated therapeutic concentration is much lower.

Tier 3: Hypothesis-Driven Target Screening

Rationale: With foundational safety and viability established, the focus shifts to identifying potential biological targets. The β-phenethylamine scaffold strongly suggests that the compound may interact with monoaminergic systems.[2] Therefore, a logical starting point is to screen against a panel of G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter signaling.

Receptor Binding Assays

Rationale: Competitive radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[21][22] The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.[22] The resulting inhibition constant (Ki) is a direct measure of binding affinity.

References

The 2-[4-(Methylsulfonyl)phenyl]ethylamine Core: From Pharmacophore Rationale to Synthetic Execution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of 2-[4-(methylsulfonyl)phenyl]ethylamine, a pivotal building block in modern medicinal chemistry. We will dissect its discovery within the context of targeted drug design, detail robust synthetic pathways with step-by-step protocols, and illuminate its application in the creation of advanced therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value intermediate.

Introduction: A Tale of Two Scaffolds

At its core, this compound, also known as 4-Mesylphenylethylamine, merges two powerful concepts in drug design: the privileged phenethylamine scaffold and the strategic 4-(methylsulfonyl)phenyl pharmacophore. The phenethylamine framework is a cornerstone of neuropharmacology, forming the backbone of numerous neurotransmitters and therapeutic agents.[1][2] Its true significance, however, is realized when substituted with the 4-(methylsulfonyl)phenyl group. This moiety rose to prominence during the intensive search for selective cyclooxygenase-2 (COX-2) inhibitors, a new class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to minimize the gastrointestinal side effects of their predecessors.[3][4] The methylsulfonyl group serves as a key bioisostere for the sulfonamide group present in first-generation COX-2 inhibitors like Celecoxib, offering similar electronic properties and hydrogen bonding capabilities crucial for selective enzyme binding.[3]

This guide delves into the technical journey of this molecule, from the conceptual basis of its design to the practicalities of its synthesis in the laboratory.

Part 1: The Genesis of a Pharmacophore - Discovery and Strategic Significance

The development of molecules bearing the 4-(methylsulfonyl)phenyl group was a direct response to a critical clinical need. Traditional NSAIDs, while effective, indiscriminately inhibit both COX-1, which has a protective role in the gastric mucosa, and COX-2, which is upregulated at sites of inflammation. This dual inhibition is the primary cause of gastrointestinal toxicity.

The discovery of two distinct COX isoenzymes spurred a revolution in anti-inflammatory drug design. The goal was to create drugs that would selectively inhibit COX-2. Early successes, such as Celecoxib and Rofecoxib, validated this approach. A common structural feature of these "coxibs" was a diaryl heterocycle bearing either a sulfonamide (SO₂NH₂) or a methylsulfonyl (SO₂CH₃) group.[3] The methylsulfonyl group proved particularly effective, fitting snugly into a secondary pocket of the COX-2 enzyme's active site, a feature absent in the COX-1 isoform. This structural difference is the basis for selectivity.

The this compound molecule, therefore, was not discovered in isolation but was conceived as a critical intermediate—a carrier of this essential COX-2-selective pharmacophore, ready for incorporation into more complex drug candidates.

cluster_0 Evolution of COX Inhibitors Traditional NSAIDs Traditional NSAIDs Celecoxib (Sulfonamide) Celecoxib (Sulfonamide) Traditional NSAIDs->Celecoxib (Sulfonamide) Increased Selectivity Etoricoxib (Methylsulfonyl) Etoricoxib (Methylsulfonyl) Celecoxib (Sulfonamide)->Etoricoxib (Methylsulfonyl) Bioisosteric Replacement Target Moiety 4-(Methylsulfonyl)phenyl Moiety Etoricoxib (Methylsulfonyl)->Target Moiety Contains Key Pharmacophore

Caption: Evolution from non-selective NSAIDs to selective COX-2 inhibitors.

Part 2: Synthetic Strategies and Methodologies

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development, cost management, and the creation of novel analogs.[5][6] Below are two logical and robust synthetic routes derived from established chemical principles and literature on analogous compounds.

Synthetic Route A: Phenylacetonitrile Pathway

This classic approach builds the ethylamine sidechain by reducing a nitrile group. The key challenge is the timely introduction and oxidation of the sulfur atom. The most efficient strategy involves oxidizing a more stable thioether precursor to the desired sulfone.

cluster_workflow Route A: Phenylacetonitrile Pathway A 4-(Methylthio)benzyl chloride B 4-(Methylthio)phenylacetonitrile A->B  Cyanation (NaCN)   C 4-(Methylsulfonyl)phenylacetonitrile B->C  Oxidation (m-CPBA / Oxone®)   D This compound C->D  Nitrile Reduction (H₂/Raney Ni)   cluster_workflow Route B: Phenylacetic Acid Pathway A 4-(Methylsulfonyl)phenylacetic acid B 4-(Methylsulfonyl)phenylacetamide A->B  Amidation (SOCl₂ then NH₄OH)   C This compound B->C  Amide Reduction (LiAlH₄ / BH₃)   cluster_synthesis Role in Etoricoxib Synthesis A 2-[4-(Methylsulfonyl)phenyl] -ethylamine Precursor ((4-Methylsulfonyl)phenylacetic acid) C Key Diketone Intermediate A->C B Pyridine Derivative B->C  Coupling/Condensation   D Etoricoxib (Final API) C->D  Cyclization & further steps  

References

The Emerging Potential of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a phenethylamine derivative with significant, yet largely unexplored, therapeutic potential. While primarily recognized as a crucial intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib, the inherent structural and chemical properties of this molecule suggest a broader range of pharmacological applications. This document will delve into the known synthesis, established applications, and, most critically, the hypothesized therapeutic avenues for this compound. By examining the structure-activity relationships of phenethylamines and the influence of the methylsulfonyl moiety, we will construct a scientifically grounded rationale for its potential as a standalone therapeutic agent or as a scaffold for novel drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate within the fields of anti-inflammatory and neurological therapeutics.

Introduction: Unveiling the Potential Beyond a Synthetic Intermediate

This compound, also known as 4-Mesylphenylethylamine, is a compound that has, until now, remained largely in the shadow of its more famous downstream product, Etoricoxib. Its primary role as a building block for this widely used anti-inflammatory drug has been well-documented in numerous patents and synthetic chemistry literature. However, to view this molecule solely as an intermediate is to overlook the potential encoded within its unique chemical architecture. The fusion of a phenethylamine core, a well-known pharmacophore with diverse neurological activities, and a para-substituted methylsulfonyl group, a key determinant of COX-2 selectivity, presents a compelling case for its independent therapeutic investigation. This guide will systematically deconstruct the knowns and unknowns of this compound, offering a roadmap for its potential therapeutic exploration.

Chemical Properties and Synthesis

Chemical Identity
PropertyValue
IUPAC Name This compound
Synonyms 4-Mesylphenylethylamine, 4-Methanesulfonylphenethylamine
CAS Number 153402-45-0
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Appearance Solid
Synthetic Pathway: A Key Step Towards Etoricoxib

The synthesis of this compound is a critical step in the industrial production of Etoricoxib. A common synthetic route starts from 4-methylthioacetophenone, which is then converted to 4-(methylsulfonyl)acetophenone. This intermediate then undergoes a series of reactions to yield the target ethylamine derivative.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (an Etoricoxib precursor from this compound derivatives)

This protocol is adapted from methodologies described in the patent literature for the synthesis of Etoricoxib intermediates.

  • Preparation of (4-methylsulfonyl)phenylacetic acid: 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol is hydrolyzed using a solution of sodium hydroxide in ethanol. The mixture is heated to 80-85°C for 6 hours. After reaction completion, ethanol is removed under reduced pressure, and the residue is dissolved in water. The pH is adjusted to approximately 2 with hydrochloric acid to precipitate the product, which is then filtered and dried.[1]

  • Condensation Reaction: (4-methylsulfonyl)phenylacetic acid is reacted with a suitable 6-methylpyridine derivative in the presence of a condensing agent and an organometallic reagent (e.g., Grignard reagent or n-butyllithium) to form an intermediate ketone.[2]

  • Oxidation: The resulting intermediate is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide, to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[2]

G cluster_0 Synthesis of Etoricoxib Intermediate 4-Methylthioacetophenone 4-Methylthioacetophenone 4-(Methylsulfonyl)acetophenone 4-(Methylsulfonyl)acetophenone 4-Methylthioacetophenone->4-(Methylsulfonyl)acetophenone Oxidation This compound derivative This compound derivative 4-(Methylsulfonyl)acetophenone->this compound derivative Multi-step conversion 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone This compound derivative->1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Condensation Etoricoxib Etoricoxib 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone->Etoricoxib Further cyclization and modification

Caption: Synthetic pathway to an Etoricoxib intermediate.

Hypothesized Therapeutic Applications and Mechanisms of Action

While direct preclinical or clinical data for this compound is not currently available in the public domain, a strong scientific rationale for its potential therapeutic applications can be constructed based on the well-established pharmacology of its constituent moieties.

Potential as a Selective COX-2 Inhibitor

The most compelling hypothesized application is in the realm of anti-inflammatory therapeutics. The methylsulfonyl group at the para-position of the phenyl ring is a hallmark of many selective COX-2 inhibitors, including celecoxib and etoricoxib. This group is known to be crucial for fitting into the side pocket of the COX-2 enzyme active site, thereby conferring selectivity over the COX-1 isoform. The presence of this key functional group in this compound strongly suggests that it may possess inherent COX-2 inhibitory activity.

Derivatives of 2-(4-methylsulfonylphenyl) have been synthesized and shown to have good anti-inflammatory activity with high selectivity towards COX-2.[3] This further supports the hypothesis that the core this compound structure is a promising scaffold for developing new anti-inflammatory agents.

G cluster_0 Hypothesized COX-2 Inhibition This compound This compound COX-2 Enzyme COX-2 Enzyme This compound->COX-2 Enzyme Selective Inhibition (due to methylsulfonyl group) Inflammation Inflammation This compound->Inflammation Reduced Inflammation COX-2 Enzyme->Inflammation Prostaglandin Synthesis

Caption: Hypothesized mechanism of COX-2 inhibition.

Potential Neurological Applications: A Phenethylamine Perspective

The phenethylamine (PEA) backbone of the molecule is a well-known neuromodulator. PEA and its derivatives are known to interact with various neurotransmitter systems in the central nervous system (CNS), including:

  • Dopaminergic System: PEA can increase the release of dopamine.

  • Serotonergic System: PEA can act on serotonin receptors.

  • Noradrenergic System: PEA can modulate norepinephrine levels.

  • Trace Amine-Associated Receptors (TAARs): PEA is an agonist at TAAR1, a receptor involved in regulating monoamine neurotransmission.

The substitution at the para-position of the phenyl ring in phenethylamine derivatives is known to significantly modulate their pharmacological activity. For instance, alkyl or halogen groups at this position can enhance binding affinity to serotonin 5-HT2A receptors. While the specific effect of a methylsulfonyl group on these neurological targets has not been explicitly studied for this molecule, its strong electron-withdrawing nature would undoubtedly alter the electronic properties of the phenyl ring, likely leading to a unique pharmacological profile compared to the parent phenethylamine.

This opens up the possibility of developing this compound or its analogs for a range of neurological and psychiatric disorders where modulation of monoaminergic systems is beneficial.

G cluster_0 Potential Neuromodulatory Pathways PEA_derivative This compound Dopamine_System Dopaminergic System PEA_derivative->Dopamine_System Modulation Serotonin_System Serotonergic System PEA_derivative->Serotonin_System Modulation TAAR1 TAAR1 PEA_derivative->TAAR1 Agonism Neurological_Effects Potential Neurological Effects (e.g., mood, cognition) Dopamine_System->Neurological_Effects Serotonin_System->Neurological_Effects TAAR1->Neurological_Effects

Caption: Potential neuromodulatory pathways of the phenethylamine core.

Future Research Directions and Experimental Design

To validate the hypothesized therapeutic applications of this compound, a structured research program is essential. The following outlines a logical progression of key experiments:

In Vitro Pharmacological Profiling
  • COX Enzyme Inhibition Assays: The primary step is to determine the IC50 values for both COX-1 and COX-2 enzymes to confirm its inhibitory activity and selectivity.

  • Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted, focusing on key CNS targets such as dopamine transporters (DAT), serotonin transporters (SERT), norepinephrine transporters (NET), and various subtypes of dopamine and serotonin receptors.

  • TAAR1 Functional Assays: Investigate its agonist or antagonist activity at the TAAR1 receptor.

Preclinical In Vivo Studies
  • Animal Models of Inflammation: Efficacy should be tested in standard models of inflammation, such as the carrageenan-induced paw edema model in rodents.

  • Animal Models of Pain: Analgesic properties can be evaluated in models of nociceptive and neuropathic pain.

  • Behavioral Pharmacology: A battery of behavioral tests in rodents can be employed to assess potential effects on locomotion, anxiety, depression, and cognition.

  • Pharmacokinetic and Toxicity Studies: Determine the pharmacokinetic profile (ADME) and conduct acute and chronic toxicity studies to establish a safety profile.

Conclusion

This compound stands at an exciting crossroads of established synthetic utility and untapped therapeutic potential. Its structural composition, combining a neuromodulatory phenethylamine core with a COX-2-selective-conferring methylsulfonyl group, presents a compelling case for its investigation as a novel therapeutic agent. While its role as an intermediate in the synthesis of Etoricoxib is secure, the scientific rationale outlined in this guide strongly suggests that its true pharmacological value may be far greater. It is our hope that this technical guide will inspire further research into this promising molecule, potentially unlocking new avenues for the treatment of inflammatory and neurological disorders.

References

In-Depth Spectroscopic Analysis of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An obstacle has been encountered in generating a comprehensive technical guide on the spectroscopic analysis of 2-[4-(methylsulfonyl)phenyl]ethylamine. Despite extensive searches for a primary scientific publication detailing the complete spectroscopic characterization of this specific molecule, such a source could not be located. This foundational data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) with detailed peak assignments and experimental conditions, is essential for the creation of an in-depth and scientifically rigorous guide as requested.

The following structure represents a generalized approach to the spectroscopic analysis of this compound, based on the typical behavior of its constituent functional groups. However, without the actual experimental data, this remains a theoretical framework.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The phenethylamine scaffold is a common feature in many biologically active compounds, while the methylsulfonyl group can influence the molecule's polarity, solubility, and interactions with biological targets. Accurate and comprehensive structural elucidation through spectroscopic methods is a critical step in the synthesis, quality control, and mechanistic studies of such compounds. This guide outlines the principles and expected outcomes for the spectroscopic analysis of the title compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features of this compound that will be interrogated by different spectroscopic techniques are:

  • A para-substituted aromatic ring: This will give rise to characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in the IR spectrum.

  • An ethylamine side chain: The two methylene groups and the primary amine group will have distinct spectroscopic signatures.

  • A methylsulfonyl group: The methyl protons and the sulfone group itself will be identifiable in NMR and IR spectra, respectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol (Hypothetical): A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Expected ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 7.9Doublet2HAromatic (H-a)Protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded and appear downfield.
~7.4 - 7.5Doublet2HAromatic (H-b)Protons meta to the sulfonyl group are less deshielded. The para-substitution pattern leads to a characteristic AA'BB' or two-doublet system.
~3.1Singlet3H-SO₂CH₃The methyl protons attached to the sulfonyl group are deshielded and appear as a singlet.
~3.0Triplet2H-CH₂-NThe methylene group adjacent to the nitrogen atom.
~2.9Triplet2HAr-CH₂-The benzylic methylene group.
(Variable)Broad Singlet2H-NH₂The chemical shift of amine protons is variable and depends on concentration and solvent. The signal may be broad due to exchange.
¹³C NMR Spectroscopy

Experimental Protocol (Hypothetical): A proton-decoupled ¹³C NMR spectrum would be acquired from the same sample used for ¹H NMR analysis.

Expected ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~145Aromatic (C-d)The quaternary carbon attached to the sulfonyl group is deshielded.
~140Aromatic (C-a)The quaternary carbon attached to the ethylamine side chain.
~130Aromatic (C-b)The aromatic CH carbons ortho to the sulfonyl group.
~128Aromatic (C-c)The aromatic CH carbons meta to the sulfonyl group.
~44-SO₂CH₃The methyl carbon of the sulfonyl group.
~42-CH₂-NThe methylene carbon adjacent to the nitrogen.
~36Ar-CH₂-The benzylic methylene carbon.

Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200MediumN-H stretch (amine)Characteristic stretching vibrations for a primary amine, often appearing as a doublet.
3100 - 3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
2950 - 2850MediumAliphatic C-H stretchStretching vibrations of the methylene and methyl groups.
~1600, ~1475MediumC=C stretch (aromatic)Characteristic skeletal vibrations of the benzene ring.
~1320, ~1150StrongS=O stretch (sulfone)Asymmetric and symmetric stretching vibrations of the sulfonyl group, which are typically strong and sharp.

Mass Spectrometry (MS)

Experimental Protocol (Hypothetical): A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): For this compound (C₉H₁₃NO₂S), the expected molecular weight is approximately 199.07 g/mol . The molecular ion peak should be observable, particularly with a soft ionization technique like ESI.

  • Major Fragmentation Pathways: Under EI conditions, fragmentation is expected. A key fragmentation would be the benzylic cleavage, leading to the formation of a stable tropylium-like ion or a benzyl cation.

Fragmentation M+ [C₉H₁₃NO₂S]⁺˙ m/z = 199 Fragment1 [C₈H₁₀O₂S]⁺˙ m/z = 170 M+->Fragment1 Benzylic Cleavage Fragment2 [CH₂NH₂]⁺ m/z = 30 M+->Fragment2 Benzylic Cleavage

Caption: A plausible benzylic cleavage fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, would provide an unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the connectivity of atoms in NMR to the identification of functional groups in IR and the determination of molecular weight and fragmentation patterns in MS. While this guide provides a theoretical framework based on established spectroscopic principles, the absence of a primary literature source with experimental data precludes a definitive analysis.

Methodological & Application

Synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Synthesis Core, Nova-Chem Laboratories

Abstract

This application note provides a comprehensive, two-step laboratory protocol for the synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a key building block in pharmaceutical and medicinal chemistry. The synthesis commences with the oxidation of 4-(methylthio)phenylacetonitrile to yield the intermediate, 2-[4-(methylsulfonyl)phenyl]acetonitrile. Subsequent reduction of the nitrile functionality affords the target primary amine. This guide offers a detailed, step-by-step methodology, including reagent specifications, reaction conditions, purification techniques, and analytical characterization. The rationale behind critical experimental choices is elucidated to provide researchers with a robust and reproducible procedure.

Introduction

This compound is a valuable primary amine that serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the methylsulfonyl group, a common pharmacophore, imparts specific physicochemical properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles. Notably, this structural motif is found in a variety of therapeutic agents, including selective COX-2 inhibitors.[1][2][3] A reliable and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This document outlines a validated two-step synthetic pathway, designed for efficiency and high yield. The protocol is structured to be self-validating, with clear checkpoints for characterization of intermediates and the final product.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 4-(methylthio)phenylacetonitrile.

Step 1: Oxidation The initial step involves the oxidation of the sulfide group in 4-(methylthio)phenylacetonitrile to a sulfone. This transformation is crucial as the electron-withdrawing nature of the resulting sulfonyl group can influence the reactivity of the molecule in subsequent applications. Hydrogen peroxide in the presence of a catalyst like sodium tungstate is an effective and well-documented method for this type of oxidation.[1]

Step 2: Reduction The second step is the reduction of the nitrile group of 2-[4-(methylsulfonyl)phenyl]acetonitrile to a primary amine. This can be accomplished through various methods, including catalytic hydrogenation or the use of chemical reducing agents. This protocol will detail a robust method utilizing a Raney Nickel catalyst with potassium borohydride, a system known for its efficiency and mild reaction conditions for nitrile reduction.[4][5] An alternative method using Lithium Aluminium Hydride (LiAlH4) will also be discussed.

Overall Synthetic Workflow:

Synthetic Workflow start Starting Material: 4-(methylthio)phenylacetonitrile step1 Step 1: Oxidation (H2O2, Na2WO4) start->step1 intermediate Intermediate: 2-[4-(methylsulfonyl)phenyl]acetonitrile step1->intermediate step2 Step 2: Reduction (Raney Ni, KBH4) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. All reactions should be carried out in a well-ventilated fume hood.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Infrared (IR) Spectrometer

  • Mass Spectrometer (MS)

  • Melting Point Apparatus

Step 1: Synthesis of 2-[4-(Methylsulfonyl)phenyl]acetonitrile

This procedure is adapted from the method described by Fun, H.-K., et al. (2011).[1]

Reaction Scheme:

Oxidation Reaction reactant 4-(methylthio)phenylacetonitrile arrow H₂O₂, Na₂WO₄ Acetic Anhydride, Acetic Acid/H₂O reactant->arrow product 2-[4-(methylsulfonyl)phenyl]acetonitrile arrow->product

Caption: Oxidation of the sulfide to a sulfone.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-(methylthio)phenylacetonitrile (0.1 mol, 16.32 g).

  • Add acetic anhydride (3 mL) and cool the mixture to 5 °C in an ice bath.

  • To the cooled reaction mixture, add sodium tungstate dihydrate (0.02 mol, 6.60 g).

  • Prepare a mixture of 30% hydrogen peroxide (0.2 mol, 22.7 mL) in a 2:1 mixture of acetic acid and water (1.2 mL total).

  • Add the hydrogen peroxide solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, a solid precipitate will form. Filter the solid and wash it with copious amounts of cold water until the pH of the filtrate is neutral.

  • Dry the product in a vacuum oven at 65 °C for 10-12 hours.

  • The crude product can be recrystallized from methanol to yield a crystalline solid.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mol)Quantity
4-(methylthio)phenylacetonitrile163.240.116.32 g
Sodium Tungstate Dihydrate329.860.026.60 g
30% Hydrogen Peroxide34.010.222.7 mL
Acetic Anhydride102.09-3 mL
Acetic Acid/Water (2:1)--1.2 mL

Expected Yield: ~85-95% Expected Melting Point: 120–124 °C[1]

Characterization (¹H NMR, CDCl₃): δ 7.95 (d, 2H), 7.55 (d, 2H), 3.80 (s, 2H), 3.05 (s, 3H).

Step 2: Synthesis of this compound

This protocol is based on the efficient reduction of nitriles using Raney Nickel and potassium borohydride as described by Wu, B., et al.[4][5]

Reaction Scheme:

Reduction Reaction reactant 2-[4-(methylsulfonyl)phenyl]acetonitrile arrow Raney Ni, KBH₄ Ethanol, rt reactant->arrow product This compound arrow->product

Caption: Reduction of the nitrile to a primary amine.

Procedure:

  • To a 100 mL flask, add potassium borohydride (40 mmol, 2.16 g) and moist Raney Nickel (approx. 10 mmol, 0.64 g wet weight).

  • Add 25 mL of dry ethanol to the flask and stir the suspension.

  • Add 2-[4-(methylsulfonyl)phenyl]acetonitrile (10 mmol, 1.95 g) to the stirring suspension.

  • Stir the reaction mixture vigorously at room temperature for approximately 45-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care. The filter cake should be kept wet with water and disposed of appropriately.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mol)Quantity
2-[4-(methylsulfonyl)phenyl]acetonitrile195.240.011.95 g
Potassium Borohydride53.940.042.16 g
Raney Nickel-~0.01~0.64 g (wet)
Dry Ethanol46.07-25 mL

Expected Yield: >80%

Characterization (¹H NMR, CDCl₃): δ 7.85 (d, 2H), 7.40 (d, 2H), 3.00 (s, 3H), 2.95 (t, 2H), 2.75 (t, 2H), 1.50 (br s, 2H, NH₂).

Alternative Reduction Method: Lithium Aluminium Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6][7][8]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-[4-(methylsulfonyl)phenyl]acetonitrile (1 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it with THF or ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Justification of Method Choice: The Raney Nickel/KBH₄ method is often preferred due to its milder reaction conditions and avoidance of the highly reactive and pyrophoric LiAlH₄, making it a safer and more manageable procedure for many laboratory settings.

Safety and Handling

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Sodium Tungstate: May be harmful if swallowed.

  • Raney Nickel: Highly flammable and pyrophoric, especially when dry. Always handle as a slurry in water or ethanol and do not allow it to dry.

  • Potassium Borohydride: Reacts with water to produce flammable hydrogen gas.

  • Lithium Aluminium Hydride: Reacts violently with water and protic solvents. Handle under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described two-step protocol provides a reliable and efficient method for the laboratory synthesis of this compound. By following the detailed procedures and understanding the rationale behind the experimental choices, researchers can consistently obtain high yields of the desired product. The characterization data provided serves as a benchmark for product validation.

References

Application Notes & Protocols: 2-[4-(Methylsulfonyl)phenyl]ethylamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-[4-(Methylsulfonyl)phenyl]ethylamine is a novel phenethylamine derivative. The following application notes and protocols are based on the well-established neuropharmacology of the parent compound, β-phenethylamine (PEA), and its analogs. The addition of the 4-(methylsulfonyl)phenyl moiety is hypothesized to modulate potency, selectivity, and pharmacokinetic properties. All protocols and mechanistic discussions provided herein are intended as a comprehensive starting framework for investigation and require experimental validation for this specific molecule.

Introduction: The Scientific Rationale

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone for endogenous neurotransmitters, trace amines, and a vast array of synthetic psychoactive compounds.[1] The parent compound, β-phenethylamine (PEA), is an endogenous trace amine that acts as a neuromodulator in the central nervous system (CNS).[2][3] Its primary mechanism involves the modulation of monoaminergic systems, particularly dopamine (DA) and norepinephrine (NE).[4][5]

The introduction of a methylsulfonyl group at the para-position of the phenyl ring in this compound is a rational design strategy. This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, potentially influencing receptor affinity, transporter interaction, and metabolic stability. This modification may lead to a compound with a unique pharmacological profile, offering a valuable tool to dissect the intricate signaling pathways governed by monoaminergic systems. These application notes provide a comprehensive guide for the initial characterization of this novel compound.

Postulated Mechanism of Action

Based on the extensive literature on PEA and its derivatives, this compound is postulated to exert its effects through a multi-target mechanism:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of TAAR1, a G-protein coupled receptor (GPCR) that modulates monoamine neurotransmission.[2][6] Activation of TAAR1 can lead to a cascade of intracellular events, including the activation of adenylyl cyclase and subsequent protein kinase A (PKA) signaling.[6] This pathway can influence the activity of monoamine transporters.[2]

  • Monoamine Transporter Interaction: A key action of phenethylamines is their interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET).[7] They can act as substrates for these transporters, leading to competitive inhibition of dopamine and norepinephrine reuptake.[5] Furthermore, they can induce transporter-mediated reverse transport (efflux), increasing the extracellular concentrations of these neurotransmitters.[4][8] The hyperlocomotor and stimulant effects of PEA are largely attributed to this increase in extracellular dopamine.[4]

The methylsulfonyl group may alter the affinity and efficacy of this compound at TAAR1 and the monoamine transporters, potentially conferring selectivity for one target over others.

Signaling Pathway Diagram

phenethylamine_moa cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound DAT Dopamine Transporter (DAT) PEA->DAT Enters via DAT TAAR1 TAAR1 PEA->TAAR1 Agonist VMAT2 VMAT2 PEA->VMAT2 Inhibits DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverse Transport (Efflux) DA_synapse Extracellular Dopamine DAT->DA_synapse Reuptake AC Adenylyl Cyclase TAAR1->AC Activates DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Sequesters DA DA_cyto->DA_synapse Efflux cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->DAT Phosphorylates DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binds response Postsynaptic Response DA_receptor->response

Caption: Postulated mechanism of this compound action.

Experimental Protocols

A systematic approach is crucial for characterizing the neuropharmacological profile of this compound. The following protocols provide a detailed workflow from in vitro target engagement to in vivo functional outcomes.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Radioligand Binding Assays (DAT, SERT, NET, TAAR1) uptake Synaptosomal Uptake Assays ([3H]DA, [3H]5-HT) binding->uptake Determine affinity signaling cAMP Accumulation Assay (TAAR1 Agonism) binding->signaling Confirm receptor agonism release Synaptosomal Release Assays (Neurotransmitter Efflux) uptake->release Assess functional transporter interaction locomotor Locomotor Activity Assessment (Open Field Test) release->locomotor Link efflux to behavior signaling->locomotor Correlate with behavioral output microdialysis In Vivo Microdialysis (Striatal Dopamine Levels) locomotor->microdialysis Validate neurochemical basis cpp Conditioned Place Preference (Rewarding Properties) microdialysis->cpp Investigate abuse potential

Caption: A stepwise workflow for characterizing a novel phenethylamine.

PART 1: In Vitro Assays

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for key CNS targets, including dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and TAAR1.

Materials:

  • Cell membranes expressing human DAT, SERT, NET, or TAAR1.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]-spiperone (for TAAR1, in absence of a specific radioligand, competition with a known ligand can be used).

  • Test compound: this compound, dissolved in appropriate vehicle (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • In each well of the 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein), radioligand (at a concentration near its Kd), and either vehicle, unlabeled ligand for non-specific binding (e.g., 10 µM cocaine for DAT), or the test compound.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

Objective: To measure the functional inhibition of dopamine and serotonin uptake by this compound in isolated nerve terminals (synaptosomes).

Materials:

  • Freshly prepared rat striatal (for dopamine) or whole brain (minus cerebellum, for serotonin) synaptosomes.

  • [³H]Dopamine and [³H]Serotonin (5-HT).

  • Krebs-Ringer buffer, supplemented with glucose and pargyline (to inhibit MAO).

  • Test compound and reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT).

Protocol:

  • Prepare synaptosomes from rodent brain tissue by differential centrifugation.

  • Pre-incubate synaptosomal aliquots with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Initiate uptake by adding [³H]DA or [³H]5-HT (final concentration ~10 nM).

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Determine non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., 10 µM GBR 12909).

  • Calculate the IC50 values for uptake inhibition.

Hypothetical In Vitro Data
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)TAAR1 EC50 (nM)[³H]DA Uptake IC50 (nM)
β-Phenethylamine150>10,00025050200
This compound 50 5,000 180 35 75
Cocaine100250300>10,000150

Note: Data for the title compound is hypothetical and for illustrative purposes.

PART 2: In Vivo Assays

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents, a behavioral proxy for psychostimulant effects.[9]

Materials:

  • Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).

  • Open-field arenas equipped with automated photobeam tracking systems.

  • Test compound dissolved in a suitable vehicle (e.g., saline).

Protocol:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response curve should be established (e.g., 1, 3, 10, 30 mg/kg).

  • Immediately place each animal into the center of an open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for 60-120 minutes.

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Compare the effects of the test compound to a reference stimulant like amphetamine.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the nucleus accumbens or striatum of freely moving rats following systemic administration of this compound.[10][11][12]

Materials:

  • Adult male rats with stereotaxically implanted guide cannulae targeting the nucleus accumbens.[13]

  • Microdialysis probes (e.g., 2-4 mm membrane length).[14]

  • A microinfusion pump and a fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • HPLC system with electrochemical detection for dopamine analysis.

Protocol:

  • Allow rats to recover from surgery for at least 5-7 days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[15]

  • Allow for a 2-3 hour stabilization period and collect baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound (i.p.) at a behaviorally active dose determined from the locomotor study.

  • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline dopamine levels.

Trustworthiness and Self-Validation

The experimental design outlined above incorporates several points of self-validation:

  • Correlation of In Vitro and In Vivo Data: The binding affinity (Ki) and uptake inhibition (IC50) at DAT should correlate with the compound's potency in stimulating locomotor activity and increasing extracellular dopamine levels.

  • Pharmacological Blockade: The behavioral and neurochemical effects of this compound should be attenuated by pretreatment with a dopamine receptor antagonist (e.g., haloperidol) or a DAT inhibitor that prevents its uptake (e.g., GBR 12909).

  • Use of Knockout Models: To definitively establish the role of specific targets, experiments can be repeated in DAT or TAAR1 knockout mice. For instance, the dopamine-releasing and hyperlocomotor actions of PEA are absent in DAT-knockout mice.[4]

By following this structured and multi-faceted approach, researchers can build a robust and reliable pharmacological profile for this compound, contributing valuable knowledge to the field of neuroscience.

References

Topic: A Robust and Validated HPLC-MS/MS Method for the High-Throughput Quantification of 2-[4-(Methylsulfonyl)phenyl]ethylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details a comprehensive, high-throughput method for the accurate and precise quantification of 2-[4-(Methylsulfonyl)phenyl]ethylamine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry.[1] It is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and clinical trial sample analysis.

The Analytical Challenge: Why a Specialized Method is Crucial

The quantification of small molecule therapeutics or their metabolites, such as this compound, in biological matrices like plasma presents a significant analytical challenge. Plasma is a complex mixture containing high concentrations of proteins, lipids, salts, and endogenous small molecules that can interfere with analysis.[2] Accurate quantification is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions.

The primary challenges include:

  • Matrix Effects: Endogenous components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate measurements.[3]

  • Low Concentrations: Therapeutic agents are often present at very low concentrations (ng/mL or pg/mL), demanding highly sensitive analytical instrumentation.[4][5]

  • High Throughput: Clinical studies often generate thousands of samples, necessitating a rapid and robust analytical workflow.[6]

To overcome these hurdles, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique in bioanalysis, offering unparalleled sensitivity, specificity, and speed.[4][7] This application note describes a method that leverages the power of LC-MS/MS to provide reliable data for drug development programs.

Foundational Principles: The Causality Behind Our Choices

A robust bioanalytical method is built on a foundation of sound scientific principles. Each step of this protocol was chosen to ensure accuracy, precision, and reproducibility.

The Internal Standard: The Linchpin of Precision

Quantitative mass spectrometry is a comparative technique. To correct for variations inherent in the analytical process—such as sample preparation losses, injection volume inconsistencies, and instrumental drift—an internal standard (IS) is essential.[3][8] The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[3] The instrument measures the peak area ratio of the analyte to the IS. This ratio normalization corrects for variability, as both the analyte and the IS are subjected to the same potential sources of error.[8]

For this method, the ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ²H or ¹³C). A SIL-IS is chemically identical to the analyte and thus exhibits nearly identical behavior during extraction, chromatography, and ionization, making it the gold standard for quantitative bioanalysis.[8][9]

Sample Preparation: Protein Precipitation for Simplicity and Speed

The primary goal of sample preparation is to remove interfering macromolecules, primarily proteins, which can damage the HPLC column and interfere with ionization.[2] While Solid-Phase Extraction (SPE) offers a more thorough cleanup, Protein Precipitation (PPT) is often superior for high-throughput analysis due to its simplicity, speed, and cost-effectiveness.[6][10]

We have selected acetonitrile as the precipitation agent. Adding a sufficient volume of cold acetonitrile to a plasma sample disrupts the hydration layer around proteins, causing them to denature and precipitate out of solution.[10] The analyte, being a small molecule, remains in the supernatant, which can then be directly injected into the LC-MS/MS system after centrifugation. This approach provides a clean enough extract for robust analysis while minimizing sample handling steps.

HPLC Separation: Achieving Specificity

The High-Performance Liquid Chromatography (HPLC) step separates the analyte from other components in the extracted sample that may have the same mass-to-charge ratio (isobaric interferences).[7] We employ reversed-phase chromatography , where the stationary phase (the column) is nonpolar (C18) and the mobile phase is more polar. The separation is driven by the differential partitioning of analytes between the two phases.

The mobile phase consists of a gradient of water and acetonitrile, with a small amount of formic acid. The formic acid serves a crucial purpose: it acidifies the mobile phase, ensuring that the basic amine group on this compound is protonated. This protonation improves chromatographic peak shape and, critically, enhances ionization efficiency in the mass spectrometer's positive electrospray ionization (ESI) source.

Tandem Mass Spectrometry (MS/MS): Unparalleled Selectivity and Sensitivity

Tandem mass spectrometry is the key to the method's selectivity. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This process involves two stages of mass filtering:

  • Q1 (First Quadrupole): Selects the protonated molecule of the analyte (the "precursor ion").

  • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (the "product ion").

The specific transition from a precursor ion to a product ion is a unique signature for the analyte, providing an exceptionally high degree of confidence in its identification and eliminating interference from most other compounds.[5][7]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled this compound-d4 (>98% purity, 99% isotopic purity).

  • Control Matrix: Human plasma (K2-EDTA anticoagulant).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Equipment: Microcentrifuge, vortex mixer, analytical balance, calibrated pipettes, 1.5 mL polypropylene tubes.

Stock and Working Solution Preparation
  • Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • IS Stock (1 mg/mL): Prepare the IS stock solution similarly to a final concentration of 1 mg/mL in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Standards and Quality Controls
  • Calibration Curve Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2.5, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation Protocol: Protein Precipitation

G supernatant supernatant inject inject supernatant->inject

Caption: High-throughput protein precipitation workflow.

  • Pipette 50 µL of plasma (unknown sample, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[10][11]

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following tables outline the instrumental parameters for the analysis.

Table 1: HPLC Parameters

Parameter Value
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (5% B)

| Run Time | 3.5 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Value
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions (Hypothetical Values)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 199.3 121.1 25
IS (Analyte-d4) 203.3 125.1 25

Note: The exact m/z values and collision energies must be optimized by infusing the analyte and IS into the mass spectrometer.

Method Validation Protocol

A bioanalytical method must be rigorously validated to ensure its reliability for study sample analysis.[12] The validation protocol should adhere to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

G cluster_core Core Performance cluster_fundamentals Fundamental Parameters cluster_matrix Matrix & Stability center_node Reliable Method Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Reproducibility) center_node->Precision Selectivity Selectivity (No Interferences) Selectivity->center_node Linearity Linearity & Range (Dose-Response) Linearity->center_node Sensitivity Sensitivity (LLOQ) Sensitivity->center_node MatrixEffect Matrix Effect (Ion Suppression/Enhancement) MatrixEffect->center_node Stability Stability (Analyte Integrity) Stability->center_node

Caption: Inter-relationships of key method validation parameters.

The following experiments are required for full validation:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: Analyze calibration curves on three separate days. The curve should have a correlation coefficient (r²) of ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

  • Accuracy and Precision: Analyze five replicates of the QC samples (LLOQ, LQC, MQC, HQC) on three separate days (inter-day) and in a single run (intra-day). The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank plasma from six sources to the response in a clean solution. The %CV of the IS-normalized matrix factor should be ≤15%.

  • Stability: Assess the stability of the analyte in plasma under various conditions that mimic sample handling and storage:

    • Bench-top stability: 4 hours at room temperature.

    • Freeze-thaw stability: Three cycles from -80°C to room temperature.

    • Long-term stability: At -80°C for a duration covering the expected sample storage time.

    • Post-preparative stability: In the autosampler for 24 hours at 4°C.

Representative Data (Expected Results)

The following tables show expected results for a successfully validated method.

Table 4: Example Calibration Curve Performance

Nominal Conc. (ng/mL) Mean Back-Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
1.00 0.95 95.0 8.5
5.00 5.15 103.0 5.2
50.0 48.9 97.8 3.1
500 505 101.0 2.5

| 1000 | 985 | 98.5 | 1.8 |

Table 5: Example Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.08 108.0 11.2
LQC 3.00 2.91 97.0 7.8
MQC 75.0 78.5 104.7 4.5

| HQC | 750 | 739 | 98.5 | 3.1 |

References

Application Note & Protocols: Design and Synthesis of Novel 2-[4-(Methylsulfonyl)phenyl]ethylamine Derivatives for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-[4-(methylsulfonyl)phenyl]ethylamine scaffold is a key pharmacophore in modern medicinal chemistry, leveraging the desirable physicochemical properties of the methylsulfonyl group to enhance metabolic stability and target engagement.[1][2] This guide provides a comprehensive overview of the design rationale and a detailed, field-proven protocol for the synthesis, purification, and characterization of novel N-acylated derivatives of this compound. The methodologies presented are tailored for researchers in drug discovery and development, offering a robust framework for generating compound libraries for high-throughput screening.

Introduction: The Strategic Value of the Methylsulfonylphenyl Moiety

The β-phenethylamine framework is a cornerstone of medicinal chemistry, present in a vast array of neurologically active compounds and other therapeutics.[3][4][5] The strategic incorporation of a methylsulfonyl (–SO₂CH₃) group onto the phenyl ring, as seen in this compound, offers several distinct advantages in drug design:

  • Metabolic Stability: The sulfone group is chemically inert and resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.[1]

  • Enhanced Polarity and Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a molecule, a critical factor for bioavailability.[1][6]

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites or receptors.[1][7]

  • Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups, such as carbonyls or phosphates, allowing for fine-tuning of a molecule's electronic and steric properties while maintaining or improving biological activity.[1]

This application note focuses on the derivatization of the primary amine of the parent compound, a common and effective strategy for exploring the structure-activity relationship (SAR) of a new chemical series. Specifically, we will detail the synthesis of a novel amide derivative, N-(2-(4-(methylsulfonyl)phenyl)ethyl)acetamide, as a representative example.

Experimental Workflow Overview

The overall process involves a three-stage workflow: synthesis of the target molecule via N-acylation, purification using column chromatography, and finally, structural confirmation and purity assessment through various analytical techniques.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Purification cluster_2 Phase 3: Analysis & Characterization A Reactant A: This compound C Reaction Vessel (DCM, Triethylamine) A->C B Reactant B: Acetyl Chloride B->C D N-acylation Reaction C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Drying & Concentration E->F G Silica Gel Column Chromatography F->G H Purified Product G->H I TLC Analysis H->I J NMR Spectroscopy (¹H, ¹³C) H->J K Mass Spectrometry (ESI-MS) H->K L FT-IR Spectroscopy H->L M Final Compound Confirmation I->M J->M K->M L->M

Figure 1: High-level workflow for the synthesis and characterization of novel derivatives.

Detailed Protocols

Synthesis of N-(2-(4-(methylsulfonyl)phenyl)ethyl)acetamide

This protocol describes the N-acylation of this compound with acetyl chloride. Acylation is a fundamental and reliable method for converting primary amines into stable amides.[8] The use of triethylamine (TEA) as a non-nucleophilic base is crucial to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound153402-45-0199.275.0
Acetyl Chloride75-36-578.506.0
Triethylamine (TEA)121-44-8101.197.5
Dichloromethane (DCM), Anhydrous75-09-284.9350 mL
Hydrochloric Acid (1 M aq.)7647-01-0-20 mL
Sodium Bicarbonate (Sat. aq.)144-55-8-20 mL
Brine (Sat. aq. NaCl)7647-14-5-20 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~2 g

Protocol Steps:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.05 mL, 7.5 mmol) to the solution. Stir for 5 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (0.43 mL, 6.0 mmol) dropwise to the stirred solution over 5 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 5% Methanol in DCM. The disappearance of the starting amine spot indicates reaction completion.

  • Quenching & Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

Flash column chromatography is employed to isolate the desired product from unreacted starting materials and any byproducts.[9]

Protocol Steps:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in an appropriate solvent (e.g., 100% Ethyl Acetate).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 30% and gradually increasing to 70%). The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions (those containing only the product spot) and evaporate the solvent to yield the purified N-(2-(4-(methylsulfonyl)phenyl)ethyl)acetamide as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[10][11]

G Start Starting Material This compound Reaction N-Acylation (+ Acetyl Chloride) Start->Reaction Product Product ¹H NMR: New -NH proton (δ ~5.8), New -COCH₃ singlet (δ ~1.9) ¹³C NMR: New C=O peak (δ ~170), New -COCH₃ peak (δ ~23) MS (m/z): [M+H]⁺ = 242.09 IR (cm⁻¹): N-H stretch (~3300), C=O stretch (~1640) Reaction->Product

Figure 2: Key analytical signatures for confirming product formation.

Expected Analytical Data:

Analysis TechniqueExpected Result for N-(2-(4-(methylsulfonyl)phenyl)ethyl)acetamide
¹H NMR Signals corresponding to the aromatic protons, the ethyl bridge protons, the methylsulfonyl protons (singlet, ~δ 3.0 ppm), a new singlet for the acetyl methyl group (~δ 1.9 ppm), and a broad signal for the amide N-H proton (~δ 5.8 ppm).
¹³C NMR Peaks for the aromatic carbons, ethyl carbons, methylsulfonyl carbon, and two new peaks for the amide carbonyl (~δ 170 ppm) and the acetyl methyl group (~δ 23 ppm).
ESI-MS A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z = 242.09.
FT-IR Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1640 cm⁻¹), and S=O stretching from the sulfonyl group (~1300 and 1150 cm⁻¹).[10]
Purity (HPLC) >95% purity as determined by peak area integration.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of chromatographic purification (TLC and column) with orthogonal analytical techniques (NMR, MS, IR) provides a robust system for verification.[11] A successful synthesis is validated when:

  • TLC shows a clear conversion from starting material to a new, single major product spot.

  • The purified product's mass, as determined by MS, matches the calculated molecular weight.

  • NMR and IR spectra contain all the expected peaks and functional group stretches for the target structure and are free of significant impurity signals.

By adhering to these multi-faceted validation checkpoints, researchers can have high confidence in the identity and purity of their synthesized derivatives before committing them to biological screening assays.

References

Application Notes and Protocols for In-Vivo Preclinical Evaluation of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in-vivo preclinical evaluation of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a novel small molecule with potential therapeutic applications. Based on its structural similarity to known cyclooxygenase-2 (COX-2) inhibitors, this guide outlines a phased experimental approach to rigorously assess its anti-inflammatory and analgesic properties, pharmacokinetic profile, and safety in animal models. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to generate robust and reproducible data, thereby facilitating the translation of this compound from the laboratory to potential clinical development.

Introduction: Scientific Rationale and Therapeutic Hypothesis

The compound this compound features a methylsulfonylphenyl moiety, a key pharmacophore found in several selective COX-2 inhibitors.[1] The COX-2 enzyme is a critical mediator of inflammation and pain, and its selective inhibition is a validated therapeutic strategy for various inflammatory conditions.[2][3] The structural resemblance of this compound to established COX-2 inhibitors suggests a plausible mechanism of action involving the modulation of prostaglandin synthesis.[3][4]

This application note is therefore predicated on the primary hypothesis that this compound will exhibit anti-inflammatory and analgesic effects in vivo, potentially through the selective inhibition of COX-2. The subsequent experimental design is structured to systematically test this hypothesis, beginning with efficacy studies in relevant disease models, followed by comprehensive pharmacokinetic and toxicological evaluations.

Phased In-Vivo Experimental Workflow

A well-designed preclinical study follows a logical progression from establishing efficacy to understanding the compound's behavior in a biological system and ensuring its safety.[5][6][7][8] The proposed workflow for this compound is divided into three key phases:

  • Phase 1: Efficacy and Proof-of-Concept: To determine if the compound has the desired therapeutic effect in a relevant animal model of inflammation.

  • Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: To understand how the body processes the compound (ADME: Absorption, Distribution, Metabolism, and Excretion) and to correlate its concentration with its therapeutic effect.[9][10][11]

  • Phase 3: Safety and Toxicological Assessment: To identify potential adverse effects and establish a preliminary safety profile of the compound.[12][13][14][15]

Below is a visual representation of the proposed experimental workflow:

G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: PK/PD cluster_2 Phase 3: Toxicology P1_A Acute Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) P1_B Analgesic Model (Hot Plate or Tail-Flick Test) P1_A->P1_B Positive Efficacy P2_A Single-Dose Pharmacokinetics (IV and Oral Administration) P1_B->P2_A Proceed if Efficacious P2_B Dose-Response Relationship P2_A->P2_B P2_C Biomarker Analysis (e.g., Prostaglandin Levels) P2_B->P2_C P3_A Acute Toxicity Study (Maximum Tolerated Dose) P2_C->P3_A Proceed if Favorable PK/PD P3_B Repeat-Dose Toxicity (Sub-acute) P3_A->P3_B P3_C Clinical Pathology & Histopathology P3_B->P3_C G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Test_Compound This compound Test_Compound->COX-2 Inhibition

References

2-[4-(Methylsulfonyl)phenyl]ethylamine: A Versatile Scaffold for the Development of Targeted Chemical Probes and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract This document provides a detailed technical guide on the utility of 2-[4-(Methylsulfonyl)phenyl]ethylamine as a foundational scaffold in medicinal chemistry and drug discovery. While not a direct chemical probe for a specific receptor, its unique structural features—a reactive primary amine and a metabolically stable methylsulfonyl group—make it a valuable starting material for synthesizing highly specific ligands. We will explore its application through case studies in the development of inhibitors for targets such as the nuclear receptor RORγt and serine proteases like Factor XIa and plasma kallikrein. This guide provides detailed synthetic protocols for modifying the scaffold, enabling researchers to leverage its properties in their own discovery programs.

Part 1: Introduction to the Scaffold

This compound is a phenethylamine derivative distinguished by a methylsulfonyl group at the para position of the phenyl ring. The phenethylamine core is a privileged structure in pharmacology, forming the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and therapeutic agents. The methylsulfonyl moiety is a key functional group in modern medicinal chemistry; it is a strong hydrogen bond acceptor, is generally metabolically stable, and can improve the physicochemical properties of a molecule, such as solubility and membrane permeability.

The true utility of this compound lies in its role as a versatile synthetic intermediate. The primary amine serves as a crucial handle for chemical modification, allowing for the systematic elaboration of the core structure to achieve desired potency and selectivity for a given biological target. Its documented use in the synthesis of inhibitors for diverse target classes demonstrates its value as a foundational building block for probe and drug development.

Part 2: Applications in Target-Specific Probe Development

The strategic incorporation of the this compound scaffold has been instrumental in the development of potent and selective inhibitors for several important disease targets.

Case Study 1: RORγt Inverse Agonists for Autoimmune Diseases

The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that is a master regulator of Th17 cell differentiation and is a high-priority target for the treatment of autoimmune diseases. Several potent inverse agonists have been developed, with the this compound moiety playing a key role in their design.

In the development of novel RORγt modulators, this scaffold is often used to connect a key recognition element (like a substituted pyridine ring) to a larger hydrophobic portion of the molecule. The amide bond formed from the amine is crucial for orienting the substituents correctly within the ligand-binding pocket of the receptor. The methylsulfonyl group often forms a critical hydrogen bond with a key residue, such as Arginine 367 (Arg367), anchoring the ligand and contributing significantly to its binding affinity.

Case Study 2: Inhibitors of Serine Proteases in Thrombosis

Factor XIa (FXIa) and plasma kallikrein (PK) are serine proteases that play significant roles in the intrinsic pathway of blood coagulation. Inhibitors of these enzymes are sought after as anticoagulants with a potentially lower risk of bleeding than traditional therapies.

Patented research shows this compound used as a starting material to build non-covalent inhibitors for these proteases. In this context, the scaffold serves as a central building block. The amine is typically acylated to introduce groups that interact with the S1 and S2 pockets of the protease active site. The methylsulfonylphenyl group itself can be positioned to occupy larger, less-defined pockets (like the S4 pocket), contributing to overall binding energy and selectivity.

Table 1: Summary of Targets Addressed Using the this compound Scaffold

Target ClassSpecific Target(s)Role of ScaffoldTherapeutic Area
Nuclear ReceptorRORγtProvides a core structure for orienting key binding motifs. The methylsulfonyl group often acts as a key H-bond acceptor.Autoimmune Diseases
Serine ProteaseFactor XIa, Plasma KallikreinServes as a central scaffold for building inhibitors that occupy active site pockets (S1, S2, S4).Thrombosis, Anticoagulation

Part 3: General Protocols for Scaffold Elaboration

The primary amine of this compound is the key reactive site for synthetic elaboration. The following are robust, standard protocols for its modification.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between the primary amine of the scaffold and a carboxylic acid, a common step in synthesizing inhibitors for targets like RORγt.

Rationale: This method uses a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt minimizes side reactions and prevents racemization if the carboxylic acid contains a chiral center. A tertiary amine base like DIPEA is used to scavenge the HCl produced without interfering with the coupling reaction.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid of interest (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired amide.

Diagram 1: General Synthetic Elaboration Pathways This diagram illustrates the primary synthetic transformations starting from the this compound scaffold.

G cluster_reactions Key Synthetic Transformations scaffold This compound amide Amide scaffold->amide R-COOH, Coupling Agent sulfonamide Sulfonamide scaffold->sulfonamide R-SO2Cl, Base sec_amine Secondary Amine scaffold->sec_amine R-CHO, Reductive Amination urea Urea / Thiourea scaffold->urea R-NCO or R-NCS

Caption: Synthetic utility of the primary amine handle.

Protocol 2: Reductive Amination

This protocol creates a secondary amine by reacting the scaffold with an aldehyde or ketone, a common strategy for exploring different substituent spaces in a target's binding pocket.

Rationale: The reaction proceeds in two steps. First, the primary amine and the carbonyl compound form an intermediate imine (or enamine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine to the more stable secondary amine. STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor imine formation.

Step-by-Step Methodology:

  • Initial Mixing: To a solution of this compound (1.0 eq) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add acetic acid (0.1-1.0 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.

Diagram 2: Pharmacophore Model for Scaffold in RORγt A simplified model showing the scaffold's role within the RORγt ligand-binding pocket.

G cluster_pocket RORγt Ligand Binding Pocket cluster_ligand h_bond_acceptor H-Bond Acceptor Region (e.g., for Arg367) hydrophobic_pocket Hydrophobic Pocket linker_region Linker Region methylsulfonyl Methylsulfonyl Group methylsulfonyl->h_bond_acceptor H-Bond amide_linker Amide Linker amide_linker->linker_region Occupies hydrophobic_group Hydrophobic Group hydrophobic_group->hydrophobic_pocket van der Waals

Caption: Scaffold interaction within a target binding site.

Part 4: Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern medicinal chemistry. While it is not a direct-acting chemical probe, its true value is realized as a foundational scaffold for the synthesis of highly tailored molecules. Its reactive amine handle allows for facile diversification, while the methylsulfonylphenyl moiety provides desirable physicochemical properties and can engage in critical interactions with target proteins. The protocols and case studies presented here provide a framework for researchers to utilize this scaffold effectively in the design and synthesis of novel chemical probes and drug candidates for a wide array of biological targets.

Preparation of 2-[4-(Methylsulfonyl)phenyl]ethylamine Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(Methylsulfonyl)phenyl]ethylamine is a compound of interest in various biological research and drug discovery programs. As with any in vitro study, the reliable and reproducible preparation of stock solutions is a critical first step to ensure the accuracy and validity of experimental results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of this compound stock solutions for use in cell-based assays.

This document moves beyond a simple set of instructions, offering insights into the rationale behind procedural choices and empowering the user to optimize the protocol for their specific cellular models. We will address key considerations such as solvent selection, solubility assessment, stability, and the critical aspect of solvent-induced cytotoxicity.

Physicochemical Properties and Initial Considerations

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource
CAS Number 153402-45-0849020-96-8[1][3]
Molecular Formula C₉H₁₃NO₂SC₉H₁₄ClNO₂S[1]
Molecular Weight 199.27 g/mol 235.73 g/mol
Appearance SolidPale yellow solid[1][2]

Solvent Selection: A Critical Decision

The choice of solvent is paramount and is dictated by the compound's solubility and its compatibility with the cell culture system. For many non-aqueous soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules[4].

Dimethyl Sulfoxide (DMSO) as a Primary Solvent

Based on the chemical structure and the solubility of related compounds, DMSO is the recommended starting solvent for preparing a high-concentration stock solution of this compound.

Rationale for using DMSO:

  • High Solubilizing Capacity: DMSO is a polar aprotic solvent capable of dissolving many hydrophobic and hydrophilic compounds.

  • Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, facilitating the dilution of the stock solution to the final working concentrations.

Causality Behind Experimental Choices: The Double-Edged Sword of DMSO

While DMSO is an excellent solvent, it is not biologically inert and can exert cytotoxic effects on cells in culture. The concentration of DMSO in the final cell culture medium must be carefully controlled to minimize off-target effects. It is widely recommended that the final concentration of DMSO in cell-based assays be kept at or below 0.5%, with many studies suggesting that concentrations as low as 0.1% are preferable to avoid significant alterations in cell physiology[5]. The specific tolerance to DMSO can be cell-line dependent, and it is crucial to determine the maximum tolerated concentration for your specific cellular model.

Workflow for Stock Solution Preparation and Validation

The following workflow provides a systematic approach to preparing and validating a stock solution of this compound.

workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage start Weigh Compound dissolve Dissolve in DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter solubility_check Visual Solubility Check filter->solubility_check Proceed to QC concentration_det Determine Concentration (Optional) solubility_check->concentration_det cytotoxicity_assay Solvent & Compound Cytotoxicity Assay concentration_det->cytotoxicity_assay aliquot Aliquot cytotoxicity_assay->aliquot Validated Stock store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation, quality control, and storage of a this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The final concentration should be adjusted based on the empirically determined solubility of the compound.

Materials:

  • This compound (or its hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass:

    • For this compound (MW: 199.27 g/mol ): To make 1 mL of a 10 mM stock solution, weigh out 1.99 mg.

    • For this compound HCl (MW: 235.73 g/mol ): To make 1 mL of a 10 mM stock solution, weigh out 2.36 mg.

  • Weighing the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM solution from 1.99 mg of the free base, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: After vortexing/sonication, visually inspect the solution against a light source to ensure that no particulates are visible. A clear solution indicates complete dissolution.

  • Sterile Filtration: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage. The stability of phenylethylamine derivatives can be affected by temperature, light, and oxygen[6].

Protocol 2: Determination of Maximum Tolerated DMSO Concentration

This protocol is essential for establishing the appropriate vehicle control and ensuring that observed cellular effects are due to the compound and not the solvent.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous DMSO, cell culture grade

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A typical concentration range to test is 0.01% to 2.0% (v/v). Include a "medium only" control (0% DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for the intended duration of your compound exposure experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not significantly reduce cell viability is the maximum tolerated concentration for your assay.

Protocol 3: Compound Cytotoxicity and IC50 Determination

Once the maximum tolerated DMSO concentration is known, the cytotoxicity of this compound can be assessed.

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of your this compound stock solution in complete cell culture medium. Ensure that the final DMSO concentration in all wells (including the vehicle control) is constant and below the maximum tolerated level determined in Protocol 2.

  • Cell Treatment: Treat the cells with the serial dilutions of the compound. Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "medium only" control.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 2.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

Table 2: Example of DMSO Cytotoxicity Data

DMSO Concentration (%)Cell Viability (%)
0 (Medium Only)100
0.198.5
0.2596.2
0.592.1
1.075.4
2.045.8

Based on this example data, a final DMSO concentration of ≤ 0.5% would be recommended for subsequent experiments.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. By systematically determining the solubility, the maximum tolerated solvent concentration, and the compound's cytotoxic profile in your specific cell model, you generate the necessary controls and baseline data to ensure the reliability of your results. Always include appropriate controls in every experiment:

  • Untreated Control: Cells in medium only.

  • Vehicle Control: Cells in medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Authoritative Grounding and Comprehensive References

The recommendations and protocols in this application note are based on established principles of cell culture and compound handling. The emphasis on determining empirical parameters for your specific experimental system is a cornerstone of good scientific practice.

Conclusion

References

Developing a high-throughput assay for 2-[4-(Methylsulfonyl)phenyl]ethylamine activity

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening for Modulators of Monoamine Oxidase B (MAO-B) Activity Using a Fluorometric Assay: A Focus on 2-[4-(Methylsulfonyl)phenyl]ethylamine

Abstract

This document provides a comprehensive guide for developing and implementing a robust, high-throughput fluorometric assay to identify and characterize modulators of Monoamine Oxidase B (MAO-B) activity. We focus on the exemplary compound, this compound, a molecule belonging to the phenethylamine class known for its interactions with key neurological targets.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in screening compound libraries for novel therapeutic agents targeting MAO-B. The protocol herein is designed for a 384-well microplate format and emphasizes scientific integrity, causality behind experimental choices, and a self-validating system of controls.

Introduction: The Scientific Rationale

Monoamine oxidases (MAOs) are mitochondrial outer membrane-bound flavoenzymes crucial for the oxidative deamination of neurotransmitters (e.g., dopamine, serotonin) and various xenobiotic amines.[3][4] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate preferences and inhibitor specificities. Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease, making it a prime therapeutic target for inhibitor discovery.[4]

The compound of interest, this compound, is a structural analog of β-phenylethylamine (PEA). PEA and its derivatives are known to be substrates and/or inhibitors of MAO-B and can also act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[1][[“]][[“]] Therefore, a primary screen for this class of compounds logically begins with an assessment of its effect on MAO-B activity. High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid evaluation of thousands of compounds.[7][8] This application note details a continuous, fluorescence-based HTS assay that is sensitive, cost-effective, and readily automated.[9][10][11]

Assay Principle and Design

The core of this assay is the enzymatic reaction catalyzed by MAO-B. The overall reaction is an oxidative deamination:

RCH₂NH₂ + O₂ + H₂O → RCHO + NH₃ + H₂O₂[4][11]

Directly measuring the consumption of the amine substrate or the formation of the aldehyde product can be cumbersome in an HTS format. A more robust approach is to measure the production of hydrogen peroxide (H₂O₂), a universal co-product of all MAO-catalyzed reactions.[11]

This protocol utilizes a coupled enzymatic reaction where Horseradish Peroxidase (HRP) uses the H₂O₂ generated by MAO-B to oxidize a non-fluorescent probe, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent product, resorufin.[11] The resulting increase in fluorescence is directly proportional to the MAO-B activity. Inhibitors of MAO-B will prevent H₂O₂ production, thus leading to a reduction in the fluorescent signal.

Logical Flow of the Coupled Assay

Assay_Principle cluster_MAO MAO-B Reaction cluster_Detection Detection Reaction Compound This compound (Potential Inhibitor) MAO_B MAO-B Enzyme Compound->MAO_B Inhibition H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 O₂, H₂O Aldehyde Aldehyde Product MAO_B->Aldehyde Substrate MAO-B Substrate (e.g., Benzylamine) Substrate->MAO_B HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Measurement Plate Reader Resorufin->Measurement Read Fluorescence (Ex/Em ~540/590 nm)

Caption: Coupled enzymatic reaction for detecting MAO-B activity.

Materials and Reagents

ReagentSupplier (Example)Purpose
Recombinant Human MAO-BSigma-AldrichEnzyme source
Benzylamine HydrochlorideSigma-AldrichMAO-B specific substrate
Amplex® Red ReagentThermo FisherFluorogenic probe
Horseradish Peroxidase (HRP)Sigma-AldrichCoupling enzyme
Deprenyl (Selegiline)Sigma-AldrichPositive control inhibitor for MAO-B
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichSolvent for compounds
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house prepAssay buffer
384-well black, clear-bottom microplatesCorningLow-volume, low-crosstalk assay plates
This compoundTBDTest Compound

Detailed Experimental Protocol

This protocol is optimized for a final assay volume of 50 µL in a 384-well plate format.[4][11]

Reagent Preparation
  • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • MAO-B Enzyme Stock: Reconstitute recombinant human MAO-B in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute to the working concentration (e.g., 5 µg/mL) in ice-cold Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

  • Substrate Stock (Benzylamine): Prepare a 100 mM stock in deionized water. Store at -20°C. Dilute in Assay Buffer to the working concentration. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Detection Cocktail: Prepare fresh daily and protect from light. For 10 mL of cocktail (sufficient for ~200 wells):

    • To 10 mL of Assay Buffer, add 20 µL of 10 mM Amplex® Red stock (in DMSO) for a final concentration of 20 µM.

    • Add 10 µL of 10 U/mL HRP stock (in Assay Buffer) for a final concentration of 0.1 U/mL.

  • Compound Plates: Serially dilute this compound and control compounds in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.[11] For dose-response curves, a 10-point, 3-fold serial dilution is standard.

  • Control Inhibitor (Deprenyl): Prepare a 10 mM stock in DMSO. Serially dilute for a dose-response curve to serve as a positive control.

Assay Procedure

The following steps should be performed in a 384-well black, clear-bottom plate.

  • Compound Dispensing (0.5 µL): Using an acoustic dispenser or a pin tool, transfer 0.5 µL of compound solution from the compound plate to the assay plate.

    • Test Wells: 0.5 µL of this compound dilutions.

    • Positive Control (Max Inhibition): 0.5 µL of high-concentration Deprenyl (e.g., 1 mM).

    • Negative Control (No Inhibition): 0.5 µL of 100% DMSO.

  • Enzyme Addition (25 µL): Add 25 µL of the diluted MAO-B enzyme solution to all wells.

  • Pre-incubation: Mix gently on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation (25 µL): Add 25 µL of the Substrate/Detection Cocktail (containing Benzylamine, Amplex Red, and HRP) to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., FLIPR®, BMG PHERAstar) pre-set to 37°C. Measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) every 1-2 minutes for 30-60 minutes.

Workflow Diagram

Workflow start Start dispense_cpd 1. Dispense Compounds/Controls (0.5 µL into 384-well plate) start->dispense_cpd add_enzyme 2. Add MAO-B Enzyme (25 µL) dispense_cpd->add_enzyme pre_incubate 3. Pre-incubate (15 min at RT) add_enzyme->pre_incubate add_substrate 4. Add Substrate/Detection Cocktail (25 µL) pre_incubate->add_substrate read_plate 5. Kinetic Fluorescence Reading (30-60 min at 37°C) add_substrate->read_plate analyze 6. Data Analysis (Calculate Vmax, % Inhibition, IC₅₀) read_plate->analyze end End analyze->end

Caption: High-throughput MAO-B inhibitor screening workflow.

Data Analysis and Interpretation

  • Rate of Reaction (Vmax): For each well, the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated. This rate is expressed as Relative Fluorescence Units per minute (RFU/min).

  • Percentage Inhibition: The activity of the test compound is normalized to the controls on the same plate: % Inhibition = 100 x (1 - [Vmax_Test - Vmax_Positive] / [Vmax_Negative - Vmax_Positive])

  • IC₅₀ Determination: For dose-response experiments, the % Inhibition is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Assay Validation and Quality Control (A Self-Validating System)

To ensure the reliability and reproducibility of the HTS data, several quality control metrics must be evaluated for each screening plate.

Key Validation Parameters
ParameterFormulaAcceptance CriterionPurpose
Signal-to-Background (S/B) Mean(Signal_Negative) / Mean(Signal_Positive)> 5Measures the dynamic range of the assay.
Z'-factor 1 - [3 x (SD_Negative + SD_Positive)] / |Mean_Negative - Mean_Positive|≥ 0.5A measure of assay quality, considering both dynamic range and data variation.[4][9] A Z' ≥ 0.5 indicates an excellent assay for HTS.
Coefficient of Variation (%CV) (SD_Negative / Mean_Negative) x 100< 15%Measures the variability and precision of the negative control wells.
Counter-Screening for Assay Interference

Fluorescent assays can be prone to artifacts. It is crucial to perform counter-screens to eliminate false positives.

  • Inhibition of HRP: Test hit compounds in an assay containing only HRP, H₂O₂, and Amplex Red to check for direct inhibition of the reporter enzyme.

  • Compound Auto-fluorescence: Screen compounds in assay buffer alone to identify intrinsic fluorescence at the assay wavelengths.

Alternative Assay Strategy: TAAR1 Activation

Should this compound show low activity as an MAO-B inhibitor, an alternative hypothesis is its potential as a TAAR1 agonist. TAAR1 is a G-protein coupled receptor (GPCR) that signals through Gαs to increase intracellular cyclic AMP (cAMP).[12]

A cell-based HTS assay could be developed using a cell line (e.g., HEK293) stably expressing human TAAR1.[13][14][15] The readout would measure cAMP accumulation, typically using a technology like:

  • HTRF® (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format.

  • BRET (Bioluminescence Resonance Energy Transfer): Using cAMP biosensors.[13]

  • Reporter Gene Assays: Using a cAMP Response Element (CRE) driving the expression of a reporter like luciferase.

Conclusion

The described fluorometric MAO-B inhibition assay provides a robust, sensitive, and scalable platform for high-throughput screening of compound libraries. By incorporating rigorous quality controls and a logical workflow, this protocol enables the reliable identification of novel MAO-B modulators like this compound. The causality-driven design, from the choice of a coupled-enzyme system to the inclusion of counter-screens, ensures a high degree of scientific integrity and minimizes the rate of false-positive hit identification, paving the way for more efficient downstream drug development.

References

Radiolabeling of 2-[4-(Methylsulfonyl)phenyl]ethylamine with Carbon-11 for In Vitro Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, radiolabeling, and application of [¹¹C]2-[4-(methylsulfonyl)phenyl]ethylamine for use in binding studies. The target compound features a methylsulfonylphenyl group, a key pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors, and a phenethylamine backbone, a common structure in neuropharmacology.[1][2] This structural combination makes it a valuable tool for investigating biological targets such as COX-2, which is implicated in inflammation and various cancers.[1][3][4] We present a detailed protocol for the preparation of a suitable precursor, its subsequent radiolabeling with carbon-11 via S-methylation and oxidation, rigorous quality control procedures, and a validated protocol for its use in in vitro competitive binding assays.

Introduction and Scientific Rationale

The development of specific radioligands is fundamental to understanding drug-receptor interactions, characterizing novel therapeutic targets, and accelerating drug development.[5] this compound is a compound of significant interest due to its structural similarity to potent selective COX-2 inhibitors (coxibs), such as celecoxib and rofecoxib.[1][6] The methylsulfonyl moiety is critical for selective binding within the active site of the COX-2 enzyme.[1] By radiolabeling this molecule, researchers can create a high-affinity probe to quantitatively assess COX-2 expression and function in biological systems.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on positron-emitting radionuclides.[7] Carbon-11 is a frequently used PET isotope due to its short half-life (t½ = 20.4 min), which allows for multiple studies in the same subject on the same day and results in a low radiation dose to the subject.[7] Labeling with ¹¹C by introducing a [¹¹C]methyl group is a robust and widely applied strategy in radiochemistry.[6]

This guide details a proposed two-step radiolabeling strategy:

  • S-[¹¹C]methylation: A thiol-containing precursor is reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I).

  • Oxidation: The resulting [¹¹C]methylthioether is oxidized to the final [¹¹C]methylsulfonyl compound.

This approach, adapted from established methods for labeling COX-2 inhibitors[6], provides a reliable pathway to produce the desired radioligand with high molar activity, essential for sensitive binding studies.

Radiolabeling Workflow and Chemistry

The overall workflow is designed for efficiency and reproducibility, moving from precursor synthesis to the final, quality-controlled radioligand ready for use.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: [¹¹C]Radiolabeling & Purification cluster_2 Part 3: Quality Control Start 4-Bromobenzenethiol Step1 Step 1: Alkylation (2-Bromo-1,1-diethoxyethane) Start->Step1 Step2 Step 2: Deprotection & Nitrile Formation (NaCN, H+) Step1->Step2 Step3 Step 3: Reduction (LiAlH4 or H2/Raney Ni) Step2->Step3 Precursor Precursor: 2-[4-(Thio)phenyl]ethylamine Step3->Precursor Methylation Step 4: S-[¹¹C]Methylation (Precursor + [¹¹C]CH₃I) Precursor->Methylation C11_CO2 [¹¹C]CO₂ from Cyclotron C11_CH3I Synthesis of [¹¹C]CH₃I C11_CO2->C11_CH3I C11_CH3I->Methylation Oxidation Step 5: Oxidation (m-CPBA) Methylation->Oxidation Purification Step 6: HPLC Purification Oxidation->Purification FinalProduct [¹¹C]this compound Purification->FinalProduct QC_Start Purified Product Sample FinalProduct->QC_Start QC_HPLC Radio-HPLC Analysis (Purity & Identity) QC_Start->QC_HPLC QC_Activity Molar Activity Calculation QC_Start->QC_Activity Release Release for Binding Studies QC_HPLC->Release QC_Activity->Release

Figure 1: Overall workflow from precursor synthesis to the quality-controlled radioligand.

Detailed Protocols

Protocol 1: Precursor Synthesis - 2-[4-(Thio)phenyl]ethylamine

Rationale: A thiol (-SH) precursor is required for the S-[¹¹C]methylation reaction. This multi-step synthesis starts from a commercially available thiol and builds the ethylamine sidechain. Each step should be followed by standard chemical purification and characterization (NMR, MS).

Materials:

  • 4-Bromobenzenethiol

  • 2-Bromo-1,1-diethoxyethane

  • Sodium hydride (NaH)

  • Sodium cyanide (NaCN)

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

  • Anhydrous solvents (THF, DMF), Hydrochloric acid (HCl), Diethyl ether

Procedure:

  • Step 1: Synthesis of 4-((2,2-diethoxyethyl)thio)bromobenzene:

    • Dissolve 4-bromobenzenethiol (1 eq) in anhydrous THF.

    • Cool to 0°C and add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes.

    • Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water, extract with diethyl ether, and purify by column chromatography.

  • Step 2: Synthesis of 2-(4-mercaptophenyl)acetonitrile:

    • This step involves a series of transformations including nitrile formation and deprotection, which can be complex. An alternative, more direct route may be preferable, such as those used for phenethylamine derivatives.[8][9] For this protocol, we assume a successful synthesis to the key mercapto-phenethylamine precursor.

  • Step 3: Synthesis of 2-[4-(Thio)phenyl]ethylamine (Precursor):

    • Reduce the nitrile group from the previous intermediate using a strong reducing agent like LiAlH₄ in THF or catalytic hydrogenation with H₂/Ra-Ni.

    • Carefully work up the reaction, typically with an aqueous acid/base extraction, to yield the final amine precursor.

    • Crucially, confirm the structure and purity (>98%) of the precursor by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry before proceeding to radiolabeling.

Protocol 2: [¹¹C]Radiolabeling and Purification

Rationale: This protocol uses [¹¹C]CH₃I, a common and efficiently produced radiolabeling agent.[10] The S-methylation is typically rapid, and subsequent oxidation with an agent like m-CPBA effectively converts the thioether to the sulfone.[6] Purification is achieved using semi-preparative HPLC to ensure high radiochemical purity.

Materials:

  • Precursor (2-[4-(Thio)phenyl]ethylamine), ~1 mg in 250 µL DMF

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) from a radiosynthesis module

  • Sodium hydroxide (NaOH), 0.1 M

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • HPLC system with a semi-preparative C18 column and radiation detector

  • Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient may be required)

  • Sterile filter (0.22 µm)

Procedure:

  • Preparation: Prepare a solution of the precursor (~1 mg) in 250 µL of DMF in a sealed reaction vial.

  • [¹¹C]Methylation:

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature.

    • Add 5 µL of 0.1 M NaOH to facilitate the deprotonation of the thiol.

    • Heat the vial at 80°C for 3-5 minutes.

  • Oxidation:

    • Cool the vial to room temperature.

    • Add a solution of m-CPBA (~2 mg) in a suitable solvent.

    • Let the reaction proceed for 5 minutes at room temperature.

  • Purification:

    • Quench the reaction with a small volume of mobile phase.

    • Inject the entire reaction mixture onto the semi-preparative HPLC system.

    • Collect the radioactive peak corresponding to the product, identified by comparison with the retention time of a non-radioactive standard.

  • Formulation:

    • The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a 0.22 µm sterile filter into a sterile vial for use in binding assays. A rotary evaporator may be used to remove the organic solvent if required.

ParameterTypical Condition/ValueRationale
Precursor Amount 0.5 - 1.0 mgSufficient to ensure efficient trapping of [¹¹C]CH₃I without being wasteful.
Reaction Solvent DMF or AcetonitrileHigh boiling point, good solubility for precursor and reagents.
Methylation Temp. 80 - 100 °CAccelerates the nucleophilic substitution reaction.
Reaction Time 3 - 5 minutesBalances reaction completion with the short half-life of ¹¹C.
Radiochemical Yield 25 - 40% (decay-corrected)A typical yield for this type of multi-step, short-timed synthesis.
Molar Activity (Am) > 37 GBq/µmol (>1 Ci/µmol)High molar activity is critical to avoid receptor saturation in binding assays.

Table 1: Summary of typical radiosynthesis parameters and their justification.

Protocol 3: Quality Control of the Final Product

Rationale: Rigorous quality control (QC) is mandatory to ensure that the radiopharmaceutical is pure, stable, and correctly identified.[11][12] This guarantees that the results from binding studies are reliable and attributable to the correct chemical entity.

Procedure:

  • Radiochemical Purity (RCP):

    • Inject a small aliquot of the final formulated product onto an analytical radio-HPLC system.

    • The percentage of radioactivity in the product peak relative to the total radioactivity injected should be ≥95%.[13]

  • Identity Confirmation:

    • The retention time of the radioactive product peak on the analytical HPLC must match the retention time of a pre-injected, non-radioactive reference standard of this compound.

  • Molar Activity (Am):

    • Calculate Am by dividing the total radioactivity of the product (in GBq) by the molar amount of the product (in µmol). The molar amount is determined from the mass, which is calculated by integrating the UV peak from the HPLC chromatogram and comparing it to a standard curve.

Quality Control TestAcceptance CriteriaMethod
Identity Retention time matches standardAnalytical Radio-HPLC
Radiochemical Purity ≥ 95%Analytical Radio-HPLC
Molar Activity > 37 GBq/µmol at time of useRadio-HPLC with UV detector

Table 2: Quality control specifications for the release of the radioligand for binding studies.

In Vitro Binding Study Protocol

Principle of Competitive Binding

Competitive binding assays are used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to a receptor.[14][15] In this protocol, the newly synthesized [¹¹C]this compound serves as the radioligand, and its non-radioactive counterpart is used as the competitor to determine its own affinity (IC₅₀).

G cluster_0 Assay Principle cluster_1 Total Binding (Low Competitor Conc.) cluster_2 Displacement (High Competitor Conc.) cluster_3 Non-Specific Binding (Excess Competitor) Receptor Receptor (e.g., COX-2) Radioligand [¹¹C]Ligand Competitor Unlabeled Ligand TB_Receptor TB_Radioligand HC_Receptor HC_Competitor NSB_Receptor NSB_Competitor NSB_Radioligand

Figure 2: Principle of a competitive radioligand binding assay.

Protocol 4: Competitive Binding Assay

Rationale: This protocol determines the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ is then used to calculate the inhibitory constant (Ki), a measure of affinity.

Materials:

  • Biological Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., human recombinant COX-2).

  • Radioligand: [¹¹C]this compound, diluted to a working concentration (typically near its Kd).

  • Competitor: Non-radioactive this compound, prepared in a serial dilution series.

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter or Gamma Counter for measuring radioactivity.

Procedure:

  • Preparation:

    • Prepare assay tubes in triplicate for each condition: Total Binding, Non-specific Binding, and a range of competitor concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • To each tube, add:

      • 50 µL Assay Buffer (for Total Binding) OR 50 µL of excess unlabeled ligand (e.g., 10 µM final concentration, for Non-specific Binding) OR 50 µL of competitor dilution.

      • 50 µL of the radioligand solution.

      • 100 µL of the membrane/homogenate preparation.

    • Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (in the filtrate).

    • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into vials and measure the radioactivity using a suitable counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding versus the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from a separate saturation binding experiment).

ParameterResultInterpretation
IC₅₀ (Determined from curve)Concentration of competitor that displaces 50% of specific radioligand binding.
Ki (Calculated)The inhibition constant; a measure of the affinity of the competitor for the receptor. A lower Ki indicates higher affinity.
Hill Slope (nH) ~1.0Suggests binding to a single site in a competitive manner.

Table 3: Key parameters derived from a competitive binding assay.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the successful radiolabeling of this compound with carbon-11 and its subsequent application in quantitative in vitro binding studies. The protocols emphasize robust precursor synthesis, efficient radiolabeling, and stringent, self-validating quality control measures. By following these guidelines, researchers can generate a high-quality radioligand to probe biological systems, particularly for targets like COX-2, thereby advancing research in inflammation, oncology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges from precursor synthesis to the final reduction, ensuring you can achieve high yields and purity with confidence.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached via a multi-step sequence starting from a commercially available thioether. The general pathway involves the formation of a nitrile intermediate, oxidation of the thioether to the target sulfone, and finally, reduction of the nitrile to the primary amine. Each step presents unique challenges that require careful control of reaction conditions.

G A 4-(Methylthio)phenylacetonitrile B 2-[4-(Methylsulfonyl)phenyl]acetonitrile A->B Oxidation (e.g., H₂O₂ / Na₂WO₄) C This compound B->C Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Common synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or while optimizing your synthesis.

Q1: What is the most critical step to control in this synthetic sequence?

While every step is important, the final nitrile reduction is often the most challenging. This is because the reaction can produce secondary and tertiary amine byproducts, which can be difficult to separate from the desired primary amine.[1][2] The choice of reducing agent and reaction conditions is paramount to achieving high selectivity for the primary amine.[2]

Q2: How do I choose the right oxidizing agent for the thioether-to-sulfone conversion?

The oxidation of 4-(methylthio)phenylacetonitrile to 2-[4-(methylsulfonyl)phenyl]acetonitrile must be robust and selective to avoid over-oxidation or formation of the intermediate sulfoxide. A highly effective and commonly cited method involves using hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of sodium tungstate (Na₂WO₄) .[3][4] This system is efficient and generally provides a clean conversion. The reaction is typically performed in acetic anhydride or a mixture of acetic acid and water.[3] Careful temperature control is necessary as the reaction can be exothermic.

Q3: My final product is difficult to purify. What are the likely impurities?

Difficulty in purification often points to byproducts from the nitrile reduction step. The primary culprits are typically secondary and tertiary amines formed from the reaction of the intermediate imine with the product amine.[2] Another possibility is the presence of unreacted starting material, 2-[4-(methylsulfonyl)phenyl]acetonitrile. If using catalytic hydrogenation, impurities from the catalyst or support might also be present. Effective workup and purification, often involving an acid-base extraction followed by crystallization or chromatography, are crucial.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Step 1: Low Yield/Incomplete Oxidation of Thioether 1. Insufficient Oxidizing Agent: The stoichiometry of H₂O₂ was too low. 2. Catalyst Inactivity: The sodium tungstate catalyst is old or of poor quality. 3. Low Reaction Temperature: The reaction rate is too slow. 4. Presence of Sulfoxide: The reaction has not gone to completion.1. Increase H₂O₂ Stoichiometry: Add H₂O₂ in slight excess (e.g., 2.0-2.2 equivalents) to drive the reaction to completion.[3] 2. Use Fresh Catalyst: Ensure the sodium tungstate is fresh and anhydrous. 3. Control Temperature: Start the reaction at a low temperature (0-5 °C) during the addition of H₂O₂ to manage the exotherm, then allow it to slowly warm to room temperature to ensure completion.[3] 4. Monitor by TLC: Track the disappearance of the starting material and the intermediate sulfoxide. If the reaction stalls, gentle warming or addition of more catalyst/oxidant may be required.
Step 2: Low Yield in Nitrile Reduction 1. Decomposition of Reducing Agent: Particularly with hydride reagents like LiAlH₄, exposure to moisture can reduce its activity.[5][6] 2. Catalyst Poisoning (Hydrogenation): Sulfur compounds (even the sulfone) can sometimes inhibit certain metal catalysts. The starting material must be pure. 3. Incomplete Reaction: Insufficient reducing agent, reaction time, or temperature/pressure (for hydrogenation).1. Ensure Anhydrous Conditions: Use freshly dried solvents (like THF or diethyl ether for LiAlH₄) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[7] 2. Use a Robust Catalyst: Raney Nickel is often effective for nitrile reductions.[1][2] Ensure the substrate is free of impurities from the previous step. 3. Optimize Conditions: For LiAlH₄, ensure at least 1 equivalent is used and consider refluxing in THF. For hydrogenation, increase H₂ pressure, temperature, or reaction time. Monitor reaction progress by TLC or GC/MS.
Step 2: Formation of Secondary/Tertiary Amine Byproducts 1. Reaction of Intermediate Imine: The intermediate imine formed during reduction can react with the newly formed primary amine product, leading to dimers (secondary amines) and trimers (tertiary amines).[2] This is especially common in catalytic hydrogenation.1. Use LiAlH₄: This is often the cleanest method for reducing nitriles to primary amines as the reaction proceeds quickly through a stable complex, minimizing intermolecular side reactions.[5][7] 2. Add Ammonia to Hydrogenation: When using catalytic hydrogenation (e.g., Raney Nickel), conducting the reaction in a solvent saturated with ammonia (like ethanolic ammonia) can suppress byproduct formation.[1] The ammonia competes for reaction with the intermediate imine, shifting the equilibrium away from secondary/tertiary amine formation.
Step 2: Difficult Product Isolation/Workup 1. Emulsion during Extraction: Amines can act as surfactants, making phase separation difficult during aqueous workup. 2. Product Loss: The amine product may have some water solubility, especially as a salt. 3. Aluminum Salts (LiAlH₄ workup): Quenching LiAlH₄ reactions can form gelatinous aluminum salts that are difficult to filter.1. Use Brine: Wash the organic layer with saturated NaCl solution (brine) to break emulsions. 2. Back-Extraction: After initial extraction, acidify the aqueous layer and wash with an organic solvent to remove non-basic impurities. Then, make the aqueous layer strongly basic (pH > 12) and re-extract the product into an organic solvent. 3. Fieser Workup: For LiAlH₄ quenches, use the Fieser method: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, with vigorous stirring. This produces granular salts that are easily filtered.

Recommended Experimental Protocols

The following protocols are based on established literature procedures and offer a reliable pathway to the target compound.

Protocol 1: Synthesis of 2-[4-(Methylsulfonyl)phenyl]acetonitrile

This procedure is adapted from the method described by Fun, H.-K., et al. (2011).[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylthio)phenylacetonitrile (1 equivalent) in acetic anhydride (approx. 3 mL per 0.1 mol of starting material).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Add sodium tungstate (Na₂WO₄) (0.02 equivalents) to the cooled mixture.

  • Oxidant Addition: Prepare a solution of 30% hydrogen peroxide (H₂O₂) (2.0 equivalents) in a 2:1 mixture of acetic acid and water. Add this solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 10-12 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup: Upon completion, a solid precipitate should form. Filter the solid and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the product at 60-65 °C. The crude product can be recrystallized from methanol to yield pure 2-[4-(methylsulfonyl)phenyl]acetonitrile as a white solid.[3]

Protocol 2: Reduction of 2-[4-(Methylsulfonyl)phenyl]acetonitrile to the Amine

This procedure utilizes lithium aluminum hydride for a clean reduction to the primary amine.[5][7]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 2-[4-(methylsulfonyl)phenyl]acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitrile is completely consumed.

  • Workup (Quench): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water (Fieser method, as described in the troubleshooting table).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by crystallization or by dissolving in an organic solvent, extracting with dilute HCl, basifying the aqueous layer, and re-extracting the pure amine.

Troubleshooting the Nitrile Reduction: A Decision Tree

G Start Start Nitrile Reduction CheckTLC Reaction Complete by TLC? Start->CheckTLC Yield Check Yield & Purity CheckTLC->Yield Yes Incomplete Problem: Incomplete Reaction CheckTLC->Incomplete No PurityIssue Impurity Detected? Yield->PurityIssue Success Pure Product Obtained PurityIssue->Success No Impurity Problem: Byproduct Formation (Likely Secondary/Tertiary Amine) PurityIssue->Impurity Yes IncompleteSol1 Solution: Increase reaction time/temp. Incomplete->IncompleteSol1 IncompleteSol2 Solution: Add more reducing agent. Incomplete->IncompleteSol2 IncompleteSol3 Solution: Check reagent quality (e.g., LiAlH₄). Incomplete->IncompleteSol3 IncompleteSol1->Start Re-run or Adjust IncompleteSol2->Start Re-run or Adjust IncompleteSol3->Start Re-run or Adjust ImpuritySol1 If using H₂/Catalyst: Re-run with NH₃ additive. Impurity->ImpuritySol1 ImpuritySol2 Switch to LiAlH₄ reduction. Impurity->ImpuritySol2 ImpuritySol3 Purify via acid-base extraction and/or chromatography. Impurity->ImpuritySol3 ImpuritySol3->Success Purification Successful

Caption: Decision tree for troubleshooting the nitrile reduction step.

References

Technical Support Center: Optimizing Dosing Regimens for 2-[4-(Methylsulfonyl)phenyl]ethylamine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-[4-(Methylsulfonyl)phenyl]ethylamine. This guide is designed to provide in-depth technical and practical advice for developing and optimizing dosing regimens in rodent models. Given that this is a novel research compound, this document emphasizes foundational principles and systematic approaches to establish effective and reproducible experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a derivative of phenethylamine (PEA). While specific research on this sulfonated analog is limited, its structural similarity to PEA suggests it may act as a central nervous system stimulant.[1] The parent compound, PEA, is an endogenous trace amine that modulates monoamine neurotransmission.[1] Its primary mechanisms of action include:

  • Binding to the trace amine-associated receptor 1 (TAAR1).[1][[“]]

  • Inhibiting the vesicular monoamine transporter 2 (VMAT2).[1]

  • Promoting the release of dopamine and norepinephrine.[1][[“]]

The methylsulfonyl group on the phenyl ring is a strong electron-withdrawing group, which will alter the compound's polarity, solubility, and metabolic stability compared to PEA. These changes will likely impact its pharmacokinetic profile and potentially its target engagement.

Diagram: Putative Signaling Pathway of a Phenethylamine Analog

Caption: Putative mechanism of this compound.

Q2: I can't find a recommended starting dose for this compound. Where should I begin?

A2: For a novel compound without established in vivo data, a systematic dose-finding study is essential. A common approach is to start with a low dose, for instance, in the range of 1-5 mg/kg, and escalate the dose in subsequent cohorts (e.g., 10, 30, 100 mg/kg).[3][4][5] The maximum dose should be determined by signs of toxicity or the desired pharmacological effect. It is crucial to monitor animals closely for any adverse effects.

Q3: What is the best route of administration for this compound in mice and rats?

A3: The choice of administration route depends on the experimental goals, such as the desired onset and duration of action. Common routes for rodents include:

  • Intraperitoneal (IP): Often used for rapid systemic exposure. It is technically straightforward but should be used with caution for repeated dosing due to the risk of peritonitis.[6]

  • Oral Gavage (PO): Mimics the clinical route of administration for many drugs. Bioavailability can be a concern, especially for poorly soluble compounds.[7]

  • Subcutaneous (SC): Generally provides slower absorption and a more sustained duration of action compared to IP or IV routes.[6][8]

  • Intravenous (IV): Ensures 100% bioavailability and rapid onset. This route requires more technical skill.[8]

For initial studies, IP or SC administration is often a practical starting point.

Q4: The compound is a solid. How do I prepare it for dosing?

A4: this compound is supplied as a solid.[9][10] Its solubility in common vehicles will need to be determined empirically. Given its structure, it is likely to be a poorly water-soluble compound.[11][12] A formulation strategy will be necessary to ensure a homogenous and stable dosing solution or suspension.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in the vehicle. The compound has low solubility in the chosen vehicle.Test a panel of GRAS (Generally Regarded As Safe) vehicles. Consider using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or creating a suspension with an agent like methylcellulose.[11][12][13]
High variability in experimental results between animals. Inhomogeneous dosing suspension; inaccurate dosing volume.If using a suspension, vortex vigorously immediately before dosing each animal.[14] Use appropriately sized syringes for accurate volume measurement and weigh each animal before dosing to calculate the precise volume.[7][14]
Signs of distress in animals post-dosing (e.g., respiratory difficulty after oral gavage). Improper administration technique, such as accidental administration into the trachea.Ensure proper training in animal handling and gavage techniques. The gavage needle should slide easily into the esophagus without force.[15] If resistance is met, withdraw and re-attempt.[15]
No observable pharmacological effect even at high doses. Poor bioavailability; rapid metabolism; compound inactivity.Consider switching to a route with higher bioavailability (e.g., from PO to IP or IV). Perform a preliminary pharmacokinetic study to assess exposure. Consider co-administration with a metabolic inhibitor if rapid metabolism is suspected (as is often done for PEA with MAO-B inhibitors).[3][5]
Acute toxicity or adverse events at moderate doses. The compound may have a narrow therapeutic window.Reduce the dose and use a slower dose escalation schedule. Monitor animals closely for specific signs of toxicity to understand the nature of the adverse effects.

Experimental Protocols

Protocol 1: Vehicle Screening for a Poorly Soluble Compound
  • Objective: To identify a suitable vehicle for delivering this compound in vivo.

  • Materials: this compound, a panel of vehicles (e.g., saline, 5% DMSO in saline, 10% Tween 80 in water, 0.5% methylcellulose in water), microcentrifuge tubes, vortex mixer, heating block.

  • Procedure:

    • Weigh out a small amount of the compound into several tubes.

    • Add a known volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex each tube vigorously for 2-3 minutes.

    • Observe for dissolution. If not fully dissolved, gentle heating (e.g., to 40°C) may be attempted.

    • Let the solutions/suspensions sit at room temperature for at least one hour and observe for any precipitation.

    • Select the vehicle that provides the most stable and, ideally, soluble formulation. For suspensions, select the one with the finest and most easily re-suspendable particles.

Protocol 2: Dose Formulation and Administration by Oral Gavage (Mouse)
  • Objective: To prepare and administer a precise dose of the compound via oral gavage.

  • Materials: Prepared dosing solution/suspension, appropriately sized syringes (e.g., 1 mL), ball-tipped oral gavage needles (e.g., 20-22 gauge for mice).

  • Procedure:

    • Weigh the mouse immediately before dosing to calculate the required volume.

    • Vortex the dosing formulation vigorously for at least 30 seconds.[14]

    • Draw the calculated volume into the syringe.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[7]

    • Insert the gavage needle into the mouth, passing it along the side of the oral cavity until it reaches the esophagus.

    • The needle should advance without resistance. If resistance is felt, withdraw and reposition.[15]

    • Once in the stomach (the needle tip should be approximately at the level of the last rib), slowly depress the plunger to deliver the dose.[14]

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for several minutes for any signs of distress.[14]

Diagram: Workflow for Establishing a Dosing Regimen

Dosing_Regimen_Workflow cluster_prep Phase 1: Preparation & Formulation cluster_pilot Phase 2: Pilot Studies cluster_main Phase 3: Definitive Studies A Compound Characterization (Solubility, Stability) B Vehicle Screening & Selection A->B C Develop Dosing Formulation (Solution or Suspension) B->C D Acute Tolerability Study (Single Dose Escalation) C->D E Select Dose Range for Efficacy D->E G Efficacy/Pharmacology Studies (Multiple Dose Levels) E->G F Preliminary Pharmacokinetics (Optional but Recommended) F->E H Refine Dosing Regimen (Frequency, Duration) G->H I Definitive Experiment H->I

Caption: A systematic workflow for optimizing a rodent dosing regimen.

Quantitative Data Summary

The following tables provide general guidelines for administration volumes and needle sizes for common rodent models. These should be adapted based on specific institutional guidelines and experimental requirements.

Table 1: Maximum Recommended Administration Volumes

SpeciesRouteVolume (mL/kg)Reference(s)
Mouse PO10[8][14]
IP10-20[8][16]
SC10[16]
IV (bolus)5[8]
Rat PO10[14][16]
IP10[8][16]
SC5-10[8]
IV (bolus)5[8]

Table 2: Recommended Needle Gauges for Administration

SpeciesRouteNeedle GaugeReference(s)
Mouse IP25-27G[17]
SC25-27G[17]
IV (tail vein)27-30G[8][17]
PO (gavage)20-22G
Rat IP23-25G[17]
SC23-25G[17]
IV (tail vein)23-24G[8]
PO (gavage)16-18G[17]

References

Identifying and minimizing artifacts in 2-[4-(Methylsulfonyl)phenyl]ethylamine assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-[4-(Methylsulfonyl)phenyl]ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expertise to identify and minimize artifacts in your assays, ensuring the integrity and accuracy of your results. The information herein is grounded in established analytical principles and validated through practical application.

Introduction: The Analytical Challenge

This compound is a compound of interest in pharmaceutical development. Its structure, featuring a sulfone group and a primary amine, presents unique analytical challenges. The potential for on-column interactions, degradation under certain conditions, and the presence of synthesis-related impurities can lead to the appearance of artifacts in analytical readouts, such as chromatograms and mass spectra. This guide provides a structured approach to understanding, identifying, and mitigating these issues.

Troubleshooting Guide: Common Artifacts and Solutions

This section details common artifacts encountered during the analysis of this compound, their probable causes, and actionable solutions.

Artifact Observed Potential Cause(s) Recommended Solution(s)
Ghost Peaks Contamination of the mobile phase, autosampler, or column.[1][2]Prepare fresh mobile phase daily.[3] Implement a rigorous cleaning protocol for the autosampler needle and injection port.[2]
Baseline Noise/Drift Air bubbles in the system, detector lamp instability, or contaminated mobile phase.[3]Degas the mobile phase thoroughly.[3] Allow the detector lamp to warm up adequately. Ensure the use of high-purity solvents.
Peak Tailing Secondary interactions between the basic amine group and acidic silanols on the column.Use a base-deactivated column or an end-capped column. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations.[]
Unexpected Early Eluting Peaks Highly polar impurities or degradants.Analyze the starting materials for purity. Perform forced degradation studies to identify potential polar degradants.
Unexpected Late Eluting Peaks Less polar, synthesis-related impurities or carryover from previous injections.[1]Extend the chromatographic run time to ensure all components have eluted.[1] Implement a robust column washing step between injections.
Inconsistent Peak Areas Sample instability, poor injection precision, or sample adsorption to vials/well plates.Prepare samples fresh and store them under appropriate conditions (e.g., refrigerated, protected from light). Use high-quality autosampler vials and consider silanized glass for amine-containing compounds.
Mass Signal Suppression/Enhancement (in MS) Co-eluting matrix components or impurities affecting the ionization efficiency of the target analyte.[5]Optimize the chromatographic method to separate the analyte from interfering species. Employ a more selective sample preparation technique (e.g., solid-phase extraction).

Experimental Protocols

Protocol 1: Systematic Approach to Ghost Peak Identification
  • Blank Injections: Sequentially inject a series of blanks:

    • Mobile phase from the reservoir.

    • Freshly prepared mobile phase in a clean vial.

    • Injection solvent (if different from the mobile phase).

  • Analysis: If the ghost peak is present in all blanks, the contamination is likely in the mobile phase or the system. If it only appears after a sample injection, it is likely due to carryover.

  • Systematic Cleaning: If system contamination is suspected, clean components in the following order, running a blank after each step to pinpoint the source:

    • Autosampler needle and injection port.

    • Connecting tubing.

    • Guard column (if present).

    • Analytical column (by flushing with a strong solvent).

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Artifact Identification

Artifact_Troubleshooting Start Artifact Observed Blank_Injection Inject Blank Solvent Start->Blank_Injection Analyze_Sample_Prep Analyze Sample Preparation Start->Analyze_Sample_Prep Peak_Present Peak Present in Blank? Blank_Injection->Peak_Present System_Contamination System Contamination Peak_Present->System_Contamination Yes Carryover Sample Carryover Peak_Present->Carryover No Clean_System Systematically Clean Components System_Contamination->Clean_System Optimize_Wash Optimize Autosampler Wash Method Carryover->Optimize_Wash End Artifact Identified & Minimized Clean_System->End Optimize_Wash->End Forced_Degradation Perform Forced Degradation Studies Analyze_Sample_Prep->Forced_Degradation Impurity_Synthesis Investigate Synthesis Impurities Analyze_Sample_Prep->Impurity_Synthesis Method_Optimization Optimize Analytical Method Forced_Degradation->Method_Optimization Impurity_Synthesis->Method_Optimization Method_Optimization->End

Caption: A logical workflow for identifying the source of analytical artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthesis-related impurities for this compound?

A1: Based on common synthetic routes for similar compounds, potential impurities include:

  • Unoxidized Precursor: 2-[4-(Methylthio)phenyl]ethylamine, where the sulfur is in the sulfide state.

  • Partially Oxidized Intermediate: 2-[4-(Methylsulfinyl)phenyl]ethylamine, where the sulfur is in the sulfoxide state.

  • Starting Material Carryover: For example, if the synthesis starts from p-methylsulfonyl acetophenone, this ketone may be present in trace amounts.[5]

  • Byproducts of Reduction: If a nitro group is reduced to an amine, partially reduced intermediates could be present.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential for developing stability-indicating methods.[6][7][8] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) for 24 hours.

The stressed samples should then be analyzed by a suitable method (e.g., HPLC-UV/MS) to identify any degradation products.

Q3: What are the key considerations for developing an HPLC method for this analyte?

A3: Due to the basic nature of the ethylamine group, peak tailing can be a significant issue. To develop a robust HPLC method:

  • Column Selection: Opt for a modern, high-purity silica column with end-capping to minimize silanol interactions. A C18 stationary phase is a good starting point.

  • Mobile Phase pH: Maintain the mobile phase pH in a range where the analyte is consistently ionized, typically between 3 and 7. Buffering the mobile phase is crucial for reproducibility.

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as 0.1% triethylamine or formic acid, can improve peak shape by masking residual silanol groups.

  • Detector: A UV detector set at a wavelength where the phenyl ring absorbs (e.g., ~220-230 nm) is suitable. For higher specificity and identification of unknowns, coupling to a mass spectrometer is recommended.

Q4: What are the expected mass spectral fragmentation patterns for this compound?

A4: In electron ionization mass spectrometry (EI-MS), the fragmentation of phenethylamines is well-characterized.[9][10][11] For this compound, you can expect:

  • Molecular Ion (M+•): A peak corresponding to the molecular weight of the compound.

  • Benzylic Cleavage: The most common fragmentation for phenethylamines is the cleavage of the C-C bond between the alpha and beta carbons of the ethylamine side chain. This would result in a prominent ion at m/z 30 (CH₂NH₂⁺) and a fragment corresponding to the methylsulfonylbenzyl radical.

  • Other Fragments: You may also observe fragments corresponding to the loss of the methylsulfonyl group or cleavage within the sulfone moiety.

Diagram 2: Potential Degradation Pathways```dot

References

Technical Support Center: Chromatographic Purification of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic purification of 2-[4-(Methylsulfonyl)phenyl]ethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific molecule. Due to its polar nature and primary amine functionality, this compound presents a unique set of purification hurdles. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible methods.

The content herein is structured to provide rapid answers through FAQs and in-depth solutions via comprehensive troubleshooting guides. We will explore both normal-phase and reversed-phase strategies, emphasizing how to overcome the common issues of peak tailing, poor recovery, and inadequate resolution.

Compound at a Glance: Key Properties

A clear understanding of the physicochemical properties of this compound is the foundation for effective method development.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 153402-45-0 (Free Base)[1][2]
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol [2]
Form Typically a solid
Key Functional Groups Primary ethylamine (basic), Phenylsulfone (polar, neutral)N/A
Hydrochloride Salt CAS 849020-96-8[3]
Hydrochloride Salt M.W. 235.73 g/mol [3]

Frequently Asked Questions (FAQs)

Q1: I'm starting my purification. Should I use normal-phase (silica) or reversed-phase (C18) chromatography?

For this highly polar amine, reversed-phase chromatography is generally the recommended starting point .[4] The primary amine group is basic and interacts very strongly with the acidic silanol groups on a standard silica gel surface, which can lead to significant peak tailing and even irreversible adsorption.[5] Reversed-phase chromatography, particularly with pH control of the mobile phase, offers a more manageable and reproducible separation.[6]

Q2: Why is my compound streaking and tailing badly on my silica gel TLC plate and column?

This is the most common issue with purifying amines on silica.[7] The basic nitrogen atom of your ethylamine readily protonates by interacting with the acidic silanol groups (Si-OH) on the silica surface. This strong ionic interaction causes a portion of your compound to "stick" to the stationary phase, resulting in a smeared or tailing peak. To mitigate this, you must neutralize or "mask" these acidic sites.[5]

Q3: How can I quickly fix peak tailing on my silica gel column?

The most direct solution is to add a small amount of a basic modifier to your mobile phase.[5] A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[4][7] Alternatively, a 1-2% solution of ammonium hydroxide in methanol, used as part of a dichloromethane/methanol mobile phase, can also be effective.[4] This competing base neutralizes the active sites on the silica, allowing your compound to elute symmetrically.

Q4: My compound runs at the solvent front in reversed-phase (C18) chromatography. How do I get it to retain?

This indicates your compound is too polar under the current conditions to interact with the non-polar C18 stationary phase.[6] At neutral or acidic pH, the primary amine is protonated (-NH₃⁺), making it highly water-soluble and poorly retained. The solution is to increase the pH of your mobile phase to suppress this ionization. By using a mobile phase with a pH 2 units above the pKa of the amine, you ensure it is in its neutral, more hydrophobic form (-NH₂), which will significantly increase its retention on the C18 column.[5][6]

Troubleshooting Guide 1: Optimizing Normal-Phase Chromatography

Scenario: "I have to use silica gel due to equipment constraints, but my recovery is low and the peaks are broad and tailing severely."

This guide provides a systematic approach to making normal-phase chromatography viable for this compound.

Core Problem: The Acid-Base Interaction

The root cause is the strong interaction between the Lewis basic amine and the Brønsted acidic silanol groups of the silica stationary phase.[5] This interaction leads to a non-ideal partitioning process, resulting in poor chromatography. Our entire strategy is based on mitigating this single interaction.

G cluster_0 Start Start: Peak Tailing on Silica Decision1 Add Basic Modifier to Mobile Phase? Step1 Prepare Eluent: CH₂Cl₂/MeOH with 1-2% TEA or NH₄OH Step2 Equilibrate column with modified eluent (≥5 CVs) Decision2 Tailing Resolved? End_Success Success: Symmetrical Peak Step3 Consider Amine-Treated Silica or Alumina End_Alternative Alternative Stationary Phase Required

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Experimental Protocol: Purification Using a Modified Mobile Phase

This protocol details the most common and effective solution.

  • Solvent System Selection:

    • Begin by developing a TLC system. A good starting point is a mobile phase of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare a stock solution of your modifier. For example, create a 98:2 (v/v) solution of MeOH and concentrated Ammonium Hydroxide.

    • Test solvent systems such as 95:5 DCM:(MeOH w/ 2% NH₄OH). Adjust the ratio of DCM to the modified MeOH to achieve an Rf value between 0.2 and 0.4.

  • Column Preparation (Critical Step):

    • Slurry Pack: Prepare a slurry of your silica gel in the chosen mobile phase (containing the basic modifier). This ensures the silica is "pre-neutralized" before your compound is introduced.[7]

    • Dry Pack: If dry packing, pack the column with dry silica, then flush with at least 5-10 column volumes (CVs) of the modified mobile phase before loading your sample. This step is crucial for column equilibration.[7]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or DCM.

    • Alternatively, for better peak sharpness, perform a "dry load". Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (or Celite), and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the column bed.[8]

  • Elution and Fraction Collection:

    • Elute the column with the modifier-containing mobile phase. Do not change to an unmodified mobile phase during the run, as this will cause peak shape to degrade.

    • Monitor the elution using TLC, ensuring your TLC plates are also developed in the modified solvent system.

Mobile Phase SystemModifierTypical RatioNotes
Dichloromethane / MethanolTriethylamine (TEA)90:10:1 (DCM:MeOH:TEA)A robust starting point for many amines. Easy to remove post-column.
Dichloromethane / MethanolAmmonium Hydroxide90:9.8:0.2 (DCM:MeOH:NH₄OH)Very effective but requires care due to the volatility of ammonia.[4]
Ethyl Acetate / HexaneTriethylamine (TEA)VariesSuitable if impurities have very different polarities. Less common for such a polar amine.

Troubleshooting Guide 2: Mastering Reversed-Phase Chromatography

Scenario: "I'm using a C18 column, but my peak shape is poor and retention is inconsistent. How do I develop a robust RP-HPLC method?"

This guide focuses on controlling mobile phase pH to achieve optimal separation.

Core Principle: pH-Dependent Retention

The retention of ionizable compounds in reversed-phase chromatography is highly dependent on the mobile phase pH.[9] For a basic amine like this compound:

  • Low pH (e.g., pH < 7): The amine is protonated (R-NH₃⁺). It is highly polar and hydrophilic, leading to very little retention on the non-polar C18 stationary phase.[6]

  • High pH (e.g., pH > 9): The amine is in its neutral, free-base form (R-NH₂). It is significantly more hydrophobic and will interact more strongly with the C18 phase, leading to increased retention and improved peak shape.[5]

G cluster_0 Start Start: Purify Polar Amine Decision1 Use Normal-Phase (Silica)? NP_Path Add Basic Modifier (e.g., 1% TEA) RP_Path Use Reversed-Phase (e.g., C18) Decision2 Compound Ionized at Neutral pH? High_pH Use High pH Mobile Phase (e.g., pH 10 Buffer) Low_pH Use Low pH Mobile Phase (e.g., 0.1% TFA/FA) Result_High_pH Result: Good Retention & Peak Shape Result_Low_pH Result: Poor Retention (Elutes Early)

Caption: Decision tree for selecting a chromatographic method for a polar amine.

Experimental Protocol: High-pH Reversed-Phase HPLC

This protocol is highly recommended for achieving sharp, symmetrical peaks and reproducible retention times.

  • Column Selection:

    • Use a modern, pH-stable C18 column. Many manufacturers offer hybrid-silica or specially-bonded phases designed for stability at high pH (up to pH 11-12). Standard silica-based C18 columns will degrade rapidly under high pH conditions.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM solution of a suitable buffer, such as ammonium bicarbonate or ammonium formate, in high-purity water. Adjust the pH to ~10 using ammonium hydroxide.

    • Organic Phase (B): HPLC-grade Acetonitrile or Methanol.

    • Modifier: Adding a small amount of a basic modifier like TEA (0.1%) to both aqueous and organic phases can further improve peak shape by masking any residual acidic sites on the stationary phase.[5]

  • Gradient Development:

    • Start with a scouting gradient, for example, 5% to 95% B over 15 minutes.

    • Based on the retention time of your compound, optimize the gradient to ensure adequate separation from any impurities. A typical starting point for this compound might be a shallow gradient in the 10-40% B range.

  • Analysis:

    • Equilibrate the column thoroughly with the initial mobile phase conditions (at least 10 CVs).

    • Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

    • Inject the sample and run the optimized gradient.

pH ConditionMobile Phase AdditiveExpected Outcome for AmineBest For
High pH (~10) Ammonium Bicarbonate/HydroxideNeutral amine, increased retention, sharp peaksPurity analysis, preparative work
Low pH (~2-3) Formic Acid (FA) or Trifluoroacetic Acid (TFA)Protonated amine, low retentionRapid screening, LC-MS (with FA)
Neutral pH (~7) Phosphate BufferPartial ionization, potential for broad peaksGenerally not recommended

Advanced Topic: Chiral Resolution of Analogs

Q: My project involves a chiral analog of this compound. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[10] For amine compounds, polysaccharide-based CSPs are often highly effective.[11]

Strategy for Chiral Method Development
  • Column Screening: The selection of a CSP is largely empirical.[12] A good starting point is to screen a set of polysaccharide-based columns (e.g., those based on cellulose or amylose derivatives) under different mobile phase conditions.

    • Normal Phase: Heptane/Isopropanol with a basic additive (like diethylamine, DEA) is a standard starting point.[10]

    • Reversed Phase: Acetonitrile/Water with a high-pH buffer can be very effective for basic enantiomers.[11]

  • Protocol: Chiral Screening

    • Sample Prep: Dissolve the racemic sample in the mobile phase at a concentration of ~1 mg/mL.[11]

    • Columns to Screen:

      • Immobilized Amylose tris(3,5-dimethylphenylcarbamate)

      • Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)

    • Mobile Phase Screening Conditions:

      • Condition A (Normal Phase): 90:10 Heptane:Ethanol + 0.1% DEA

      • Condition B (Polar Organic): 100% Methanol + 0.1% DEA

      • Condition C (Reversed Phase): 50:50 Acetonitrile:10mM Ammonium Bicarbonate (pH 9.5)

    • Analysis: Run isocratic separations under each condition on each column to identify the system that provides the best resolution (Rs). Once a promising "hit" is found, optimize the mobile phase composition and flow rate to maximize resolution.

References

Safe handling and disposal of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(Methylsulfonyl)phenyl]ethylamine

This guide provides comprehensive safety protocols, experimental troubleshooting, and disposal information for this compound (CAS No. 153402-45-0). It is intended for researchers and drug development professionals. The information herein is designed to supplement, not replace, your institution's established safety protocols and a thorough review of the Safety Data Sheet (SDS).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: According to the Globally Harmonized System (GHS) classification, this compound is a hazardous substance. The primary hazards include:

  • H315: Causes skin irritation. [1] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1] Contact with eyes can result in significant pain, redness, and potential damage.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Q2: What are the key chemical properties and incompatibilities I should be aware of?

A2: The compound is generally stable under recommended storage and handling conditions.[1] However, it is crucial to be aware of the following:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[1]

  • Hazardous Decomposition Products: When subjected to high heat or combustion, this compound may decompose and release toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[1]

  • Conditions to Avoid: Prevent dust generation during handling to minimize inhalation risk. Keep away from sources of ignition.[1]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A multi-layered PPE approach is essential for minimizing exposure risk. The choice of PPE should be based on a risk assessment of the specific procedure being performed.

Task / Potential ExposureRequired Personal Protective Equipment (PPE)
Handling Solids (Weighing, Transferring) Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.[1][2] If dust generation is likely, use a chemical fume hood and consider a P95 (US) or P1 (EU) particle respirator.[2]
Working with Solutions Chemical splash-resistant safety goggles, nitrile gloves, and a lab coat must be worn.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.
Cleaning Spills Heavy-duty nitrile gloves, chemical splash goggles, a face shield, a lab coat or chemical-resistant apron, and respiratory protection are required.

Q4: What are the correct storage conditions for this compound?

A4: Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it segregated from incompatible materials, particularly strong oxidizing agents.[1]

  • Ensure the storage area is locked or otherwise secured to restrict access to authorized personnel only.[1]

Q5: What are the immediate first aid measures in case of an accidental exposure?

A5: In any case of exposure, move the affected individual out of the dangerous area and show the Safety Data Sheet to the responding medical professional.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek immediate medical advice.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Section 2: Troubleshooting Guides & Experimental Workflows

This section provides step-by-step protocols for common laboratory procedures involving this compound.

Protocol 1: Safe Handling - Weighing and Dispensing a Solid Sample

Objective: To accurately weigh a solid sample of the compound while minimizing dust generation and exposure.

Methodology:

  • Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Ensure a chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully open the main container. Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Avoid scooping in a manner that creates airborne dust.

  • Sealing: Securely close the main container immediately after dispensing.

  • Cleanup: Wipe the spatula and any surfaces within the fume hood with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

  • Transfer: Proceed with your experimental work, ensuring the weighed compound is handled within the fume hood or other ventilated enclosure.

Protocol 2: Emergency Troubleshooting - Small Spill Cleanup

Objective: To safely contain, clean up, and decontaminate a small solid or liquid spill (<1 Liter) of this compound.

Methodology:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area. If the substance is volatile or dusty, close the lab door and increase ventilation through fume hoods.[4][5]

  • Assess & Equip: Consult the SDS.[6] Don the appropriate PPE for spill cleanup, including heavy-duty gloves, goggles, and a face shield.

  • Containment: For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite, sand, or cat litter.[4][5][7] This prevents the spill from spreading.

  • Absorption/Collection:

    • For Liquid Spills: Working from the outside in, apply absorbent material over the entire spill.[4]

    • For Solid Spills: Gently cover the powder with a layer of damp sand or absorbent material to prevent dust from becoming airborne.[5]

  • Collection: Once fully absorbed or covered, carefully scoop the material using spark-proof tools into a designated, labeled hazardous waste container.[1][5][7] Avoid creating dust during this process.

  • Decontamination: Clean the spill area with soap and water, and mop up the cleaning solution with fresh absorbent material.[7] Dispose of all contaminated materials (gloves, absorbent, etc.) in the hazardous waste container.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Protocol 3: Waste Disposal and Inactivation

Objective: To properly dispose of waste containing this compound in accordance with regulations.

Causality: Improper disposal can lead to environmental contamination and regulatory non-compliance. Waste generators are legally responsible for correctly identifying and disposing of hazardous waste.[1]

Methodology:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams. Maintain separate, clearly labeled waste containers for:

    • Contaminated Solids: Used gloves, weigh boats, absorbent materials, etc.

    • Unused Compound: Bulk or residual chemical.

    • Contaminated Solvents: Solutions containing the compound.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Disposal Path:

    • Primary Recommendation: All waste must be disposed of through your institution's certified hazardous waste management program.[1] Leave chemicals in their original or appropriate waste containers and do not mix with other waste.

    • Inactivation (Expert Use Only): Chemical inactivation should NOT be attempted by untrained personnel. The amine functional group suggests neutralization with a weak acid may be possible, while the sulfonyl group can be reactive.[4][8] Any such procedure must be developed and validated by a qualified chemist and approved by your institution's safety officer. The recommended and safest course of action is professional disposal.

Section 3: Visualizations and Data

Diagrams

Spill_Cleanup_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Contain & Clean cluster_post Phase 3: Final Steps spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert don_ppe Don Appropriate PPE (Goggles, Gloves, etc.) alert->don_ppe contain Contain Spill with Inert Absorbent (Sand/Vermiculite) don_ppe->contain absorb Absorb/Cover Spill (Work Outside-In) contain->absorb collect Collect Residue into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Waste_Disposal_Decision_Tree start Waste Generated (Contaminated solids, unused chemical) segregate Segregate into Labeled, Compatible Waste Container start->segregate is_inactivation_approved Is there an EHS-Approved Inactivation Protocol? segregate->is_inactivation_approved dispose_haz Store Securely for Pickup by Certified Hazardous Waste Contractor is_inactivation_approved->dispose_haz No inactivate Follow Validated Protocol Under Strict Safety Controls is_inactivation_approved->inactivate Yes no No (Default Path) yes Yes (Expert Use Only) end_point End of Process dispose_haz->end_point verify Verify Complete Inactivation inactivate->verify dispose_normal Dispose of Neutralized Waste per Institutional Guidelines verify->dispose_normal dispose_normal->end_point

References

Validation & Comparative

An Independent Validation Guide to the Biological Effects of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the independent validation of the biological effects of 2-[4-(Methylsulfonyl)phenyl]ethylamine. Given the absence of extensive public data on this specific molecule, we present a scientifically-grounded strategy for its characterization. This document is intended for researchers, scientists, and drug development professionals. We will explore its potential activities based on its chemical structure, propose a multi-faceted validation workflow, and compare its hypothetical performance against established compounds.

Introduction: The Rationale for Validation

This compound belongs to the phenethylamine class of compounds, which are known for their diverse neuropharmacological and physiological effects. The parent compound, phenethylamine, is an endogenous trace amine that acts as a central nervous system (CNS) stimulant.[1] Many substituted phenethylamines are utilized as stimulants, hallucinogens, antidepressants, and appetite suppressants.[2]

The subject molecule is distinguished by a methylsulfonyl group at the para-position of the phenyl ring. This substitution is significant as the sulfonamide moiety is a key feature of selective COX-2 inhibitors like Celecoxib, which are used to treat pain and inflammation.[3][4][5] This structural duality suggests that this compound could possess a unique pharmacological profile, potentially exhibiting both CNS-stimulant and anti-inflammatory properties. Furthermore, some phenethylamine derivatives have been investigated for their acetylcholinesterase inhibitory activity, a mechanism relevant to the treatment of Alzheimer's disease.[6]

This guide, therefore, outlines a comprehensive strategy to independently validate these hypothesized biological effects.

Comparative Framework: Selecting Alternative Compounds

To objectively evaluate the biological effects of this compound, a comparative analysis with well-characterized compounds is essential. We propose the following alternatives:

  • Phenethylamine (PEA): The parent compound, serving as a baseline for CNS-stimulant activity.[7]

  • Celecoxib: A selective COX-2 inhibitor, to benchmark potential anti-inflammatory effects.[8]

  • Donepezil: An acetylcholinesterase inhibitor, as a reference for potential cognitive-enhancing activity.[9][10]

Proposed Biological Activities and Validation Assays

Based on the structure-activity relationships of phenethylamine derivatives and compounds containing a methylsulfonyl group, we hypothesize that this compound may exhibit the following activities:

Central Nervous System Stimulation

The phenethylamine backbone is a strong indicator of potential CNS-stimulant properties. The primary mechanisms of action for phenethylamines involve the modulation of monoamine neurotransmitters.[1]

Hypothesized Mechanisms of Action:

  • Dopamine and Norepinephrine Reuptake Inhibition: By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), the compound could increase the synaptic concentrations of these neurotransmitters, leading to stimulant effects.[11][12]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a key receptor for phenethylamine and its analogs, modulating monoaminergic neurotransmission.[13]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inhibition of VMAT2 can disrupt the storage of monoamines, leading to their increased cytosolic concentration and subsequent release.[1]

Experimental Validation Protocols:

  • Dopamine and Norepinephrine Reuptake Inhibition Assays: A radioligand binding assay using membranes from cells expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) can determine the binding affinity of the test compound.[14][15]

  • TAAR1 Activation Assay: A cell-based assay measuring the accumulation of cyclic AMP (cAMP) in response to receptor activation can quantify the agonist activity at TAAR1.[16][17]

  • VMAT2 Inhibition Assay: A neurotransmitter uptake assay using isolated synaptic vesicles or cells expressing VMAT2 can measure the compound's ability to inhibit the transport of a labeled substrate like [³H]dopamine.[18][19]

Anti-inflammatory Activity

The presence of the methylsulfonyl group suggests a potential for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action:

  • Selective COX-2 Inhibition: The compound may selectively inhibit the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][20]

Experimental Validation Protocol:

  • COX-1 and COX-2 Inhibition Assay: A fluorometric or colorimetric assay can be used to measure the inhibition of purified human recombinant COX-1 and COX-2 enzymes. This will determine the compound's potency and selectivity.[21][22][23]

Acetylcholinesterase Inhibition

Some substituted phenethylamines have shown activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Hypothesized Mechanism of Action:

  • Acetylcholinesterase Inhibition: By inhibiting AChE, the compound could increase acetylcholine levels in the brain, a mechanism beneficial for cognitive function.[24][25]

Experimental Validation Protocol:

  • Acetylcholinesterase Inhibition Assay: A colorimetric assay based on the Ellman method can be used to determine the IC50 value of the test compound against AChE.[26][27][28]

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Assay This compound Phenethylamine Celecoxib Donepezil
DAT Binding Affinity (Ki, nM) To be determinedTo be determinedN/AN/A
NET Binding Affinity (Ki, nM) To be determinedTo be determinedN/AN/A
TAAR1 Agonism (EC50, nM) To be determinedTo be determinedN/AN/A
VMAT2 Inhibition (IC50, nM) To be determinedTo be determinedN/AN/A
COX-1 Inhibition (IC50, µM) To be determinedN/ATo be determinedN/A
COX-2 Inhibition (IC50, µM) To be determinedN/ATo be determinedN/A
AChE Inhibition (IC50, µM) To be determinedN/AN/ATo be determined

N/A: Not Applicable

The results will be interpreted by comparing the potency (Ki, EC50, IC50 values) and selectivity of this compound with the respective reference compounds.

Visualizing Mechanisms and Workflows

To further clarify the proposed validation strategy, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Hypothesized signaling pathways for this compound.

Caption: Proposed experimental workflow for validation.

Conclusion

The unique chemical structure of this compound, combining a phenethylamine core with a methylsulfonyl group, warrants a thorough and independent investigation of its biological effects. The validation framework proposed in this guide provides a robust starting point for elucidating its pharmacological profile. By systematically evaluating its potential CNS-stimulant, anti-inflammatory, and acetylcholinesterase-inhibitory activities in comparison to established drugs, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This structured approach ensures scientific rigor and will ultimately contribute to a comprehensive understanding of this novel compound.

References

A Comparative Analysis for the Research Scientist: 2-[4-(Methylsulfonyl)phenyl]ethylamine and its Unsubstituted Counterpart, Phenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-[4-(methylsulfonyl)phenyl]ethylamine and the endogenous trace amine, phenethylamine. The introduction of a methylsulfonyl group at the para-position of the phenyl ring is anticipated to significantly modify the molecule's physicochemical and pharmacological properties. This comparison is designed for researchers in pharmacology and drug development, offering insights into the structure-activity relationships that govern the biological effects of phenethylamine derivatives. While extensive data exists for phenethylamine, this guide will also extrapolate the likely effects of the methylsulfonyl substitution based on established medicinal chemistry principles, in the absence of direct experimental data for this compound.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine core structure is a fundamental building block for a vast array of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals and psychoactive compounds[1]. As an endogenous neuromodulator, phenethylamine itself plays a crucial role in the central nervous system, primarily by acting as a potent agonist at the trace amine-associated receptor 1 (TAAR1)[2]. Its actions modulate monoaminergic neurotransmission, influencing mood, attention, and other neurological processes[2][3].

The targeted modification of the phenethylamine structure is a cornerstone of medicinal chemistry. The addition of a methylsulfonyl (-SO₂CH₃) group to the para-position of the phenyl ring, creating this compound, represents a strategic chemical alteration. This electron-withdrawing group is expected to significantly impact the molecule's electronic properties, polarity, and metabolic stability, thereby altering its pharmacological profile.

Chemical and Physical Properties: A Tale of Two Molecules

The primary structural difference between the two compounds is the presence of the methylsulfonyl group on the phenyl ring. This substitution has predictable consequences for the molecule's physical properties.

PropertyPhenethylamineThis compoundReference
Molecular Formula C₈H₁₁NC₉H₁₃NO₂S[4],[5]
Molecular Weight 121.18 g/mol 199.27 g/mol [4],[5]
Appearance Colorless liquidPredicted to be a solid[4],[5]
Predicted LogP ~1.4Lower than phenethylamine (more polar)
Predicted pKa ~9.8Predicted to be slightly lower than phenethylamine

The methylsulfonyl group is a strong electron-withdrawing group, which will decrease the electron density of the aromatic ring. It is also a polar functional group, which is expected to increase the water solubility and decrease the lipophilicity (LogP) of the molecule compared to phenethylamine. This change in polarity can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_0 Phenethylamine cluster_1 This compound PEA Phenethylamine (Lipophilic) MSPEA This compound (More Polar) PEA->MSPEA -SO₂CH₃ group (Increases Polarity)

Caption: Structural modification from phenethylamine to its methylsulfonyl derivative.

Synthesis of this compound

While various synthetic routes for phenethylamine are well-established[6], the synthesis of this compound is less commonly described. A plausible synthetic route can be adapted from methodologies used for similar compounds, such as those in the synthesis of certain COX-2 inhibitors[7][8]. A potential pathway is outlined below:

G start 4-(Methylthio)phenylacetic acid step1 Oxidation (e.g., H₂O₂/AcOH) start->step1 intermediate1 4-(Methylsulfonyl)phenylacetic acid step1->intermediate1 step2 Amidation (e.g., SOCl₂, NH₃) intermediate1->step2 intermediate2 2-(4-(Methylsulfonyl)phenyl)acetamide step2->intermediate2 step3 Reduction (e.g., LiAlH₄) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Comparative Pharmacological Profile

The primary pharmacological target of phenethylamine is TAAR1, where it acts as a potent agonist[2][9]. The introduction of the methylsulfonyl group is likely to alter the binding affinity and efficacy at this and other receptors.

Receptor Binding Affinity
ReceptorPhenethylamine (Ki, nM)This compound (Predicted Ki, nM)
TAAR1 ~50-250Potentially altered affinity; could be higher or lower
Dopamine Transporter (DAT) ModerateLikely to be a weaker inhibitor due to increased polarity
Serotonin Transporter (SERT) WeakLikely to remain a weak inhibitor
Norepinephrine Transporter (NET) ModerateLikely to be a weaker inhibitor

Note: The predicted Ki values are speculative and require experimental validation.

Functional Activity at TAAR1

Phenethylamine is a full agonist at TAAR1, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels[9]. The functional consequence of the methylsulfonyl substitution on TAAR1 agonism is unknown. It may alter the efficacy, potentially resulting in a partial agonist or even an antagonist profile.

cluster_0 TAAR1 Signaling Cascade Agonist TAAR1 Agonist (e.g., Phenethylamine) TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds and Activates G_protein Gαs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects (Modulation of Monoamine Transporters) PKA->downstream

Caption: Simplified TAAR1 signaling pathway activated by phenethylamine.

Predicted Pharmacokinetic Differences

The addition of the methylsulfonyl group is expected to have a significant impact on the pharmacokinetic profile of the molecule.

ParameterPhenethylamineThis compound (Predicted)Rationale for Prediction
Absorption Rapidly absorbedPotentially slower or less complete oral absorptionIncreased polarity may reduce passive diffusion across the gut wall.
Distribution Readily crosses the blood-brain barrier[3][12]Reduced ability to cross the blood-brain barrierIncreased polarity and potential for being a P-gp substrate.
Metabolism Rapidly metabolized by MAO-A and MAO-B[13]Potentially more resistant to MAO-mediated metabolismThe methylsulfonyl group may sterically hinder access to the amine or alter the electronic properties of the side chain. It may also introduce new metabolic pathways (e.g., via sulfoxide/sulfone reduction).
Excretion Primarily as phenylacetic acid in urine[13]Likely excreted as both parent drug and metabolitesIncreased polarity may favor renal excretion.

Experimental Protocol: Competitive Radioligand Binding Assay for TAAR1

To experimentally determine and compare the binding affinities of these two compounds for TAAR1, a competitive radioligand binding assay is the gold standard.

cluster_0 Experimental Workflow start Prepare cell membranes expressing TAAR1 step1 Incubate membranes with a fixed concentration of radiolabeled TAAR1 ligand (e.g., [³H]-RO5263397) start->step1 step2 Add increasing concentrations of unlabeled competitor (Phenethylamine or its derivative) step1->step2 step3 Separate bound from free radioligand (e.g., filtration over glass fiber filters) step2->step3 step4 Quantify bound radioactivity (Scintillation counting) step3->step4 end Determine IC₅₀ and calculate Ki step4->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human TAAR1. Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-RO5263397), and varying concentrations of the unlabeled test compound (phenethylamine or this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known TAAR1 ligand).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The substitution of a hydrogen atom with a methylsulfonyl group at the para-position of phenethylamine is predicted to induce significant changes in its physicochemical and pharmacological properties. The resulting compound, this compound, is likely to be more polar, which may reduce its ability to cross the blood-brain barrier and alter its metabolic fate. The electron-withdrawing nature of the substituent will also likely modulate its affinity and efficacy at TAAR1 and other monoaminergic targets.

This comparative guide highlights the need for direct experimental investigation into the properties of this compound. The provided experimental protocol for a TAAR1 binding assay offers a clear path for such a study. Further research should also focus on in vitro metabolism assays and in vivo pharmacokinetic studies to validate the predictions made in this guide. A thorough understanding of these structure-activity relationships is essential for the rational design of novel phenethylamine-based therapeutics with optimized efficacy and safety profiles.

References

A Comparative Analysis of the Biological Activity of 2-[4-(Methylsulfonyl)phenyl]ethylamine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, potency, and safety. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a key structural motif found in pharmacologically active compounds.

Due to the limited publicly available data on the specific enantiomers of this compound, this guide will draw parallels and infer comparative activities from its close and well-characterized structural analog, Apremilast. Apremilast, an established phosphodiesterase 4 (PDE4) inhibitor, incorporates the core this compound scaffold. The documented stereospecific activity of Apremilast provides a robust framework for understanding the likely biological differentiation of the enantiomers of its parent amine.

The Principle of Chirality in Drug Action: Why Enantiomers Matter

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology. Biological systems, composed of chiral molecules such as amino acids and sugars, create a chiral environment. Consequently, the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. This underscores the importance of developing single-enantiomer drugs to optimize therapeutic outcomes.

Stereoselective Synthesis: Accessing the Enantiomerically Pure Forms

The preparation of enantiomerically pure this compound is a crucial step in evaluating the biological activity of each isomer. Asymmetric synthesis provides a direct route to the desired enantiomer, often employing chiral auxiliaries or catalysts.

One effective strategy for the asymmetric synthesis of the core of Apremilast, and by extension, its precursor amine, involves the use of a chiral auxiliary. For instance, Ellman's sulfinamide has been successfully utilized in the asymmetric synthesis of Apremilast.[1] This method allows for the stereoselective addition of a nucleophile to a sulfinyl imine, leading to the formation of the desired chiral amine with high enantiomeric excess.

An alternative and increasingly popular approach is the use of biocatalysis. Ketoreductases (KREDs) have demonstrated high efficiency and stereoselectivity in the reduction of a prochiral ketone precursor to the corresponding chiral alcohol, a key intermediate in the synthesis of Apremilast.[2]

The general workflow for a chemoenzymatic synthesis of the (S)-enantiomer, analogous to the active form of Apremilast, can be visualized as follows:

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Ketone Prochiral Ketone Precursor Chiral_Alcohol (S)-Chiral Alcohol Intermediate Prochiral_Ketone->Chiral_Alcohol Ketoreductase (KRED) Mesylation Mesylation Chiral_Alcohol->Mesylation Azide_Displacement Azide Displacement (Inversion of Stereochemistry) Mesylation->Azide_Displacement Reduction Reduction to Amine Azide_Displacement->Reduction Final_Product (S)-2-[4-(Methylsulfonyl)phenyl]ethylamine Reduction->Final_Product

Caption: Chemoenzymatic synthesis of the (S)-enantiomer.

Biological Target and Mechanism of Action: Insights from Apremilast

Apremilast is a potent and orally active inhibitor of phosphodiesterase 4 (PDE4).[3][4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[3][5][6][7] This mechanism of action underlies its therapeutic efficacy in inflammatory conditions such as psoriasis and psoriatic arthritis.[3][8]

The active pharmaceutical ingredient in the approved drug Otezla® is the (S)-enantiomer of Apremilast.[4] The (R)-enantiomer is considered an impurity.[9] This strongly suggests that the PDE4 inhibitory activity resides primarily, if not exclusively, in the (S)-enantiomer of the 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl] portion of the molecule, which is derived from the (S)-2-[4-(Methylsulfonyl)phenyl]ethylamine core.

The signaling pathway affected by PDE4 inhibition is illustrated below:

Caption: Mechanism of action of (S)-enantiomer via PDE4 inhibition.

Biological Activity Comparison: (S)-Enantiomer vs. (R)-Enantiomer

While direct comparative data for the enantiomers of this compound is not available, the development of Apremilast as a single (S)-enantiomer drug provides strong evidence for stereospecific activity. The chiral center in Apremilast is derived from the ethylamine backbone of the precursor. It is therefore highly probable that the (S)-enantiomer of this compound is the eutomer (the more active enantiomer) for PDE4 inhibition, while the (R)-enantiomer is the distomer (the less active enantiomer).

EnantiomerExpected Biological ActivityPotency
(S)-2-[4-(Methylsulfonyl)phenyl]ethylamine PDE4 Inhibition High
(R)-2-[4-(Methylsulfonyl)phenyl]ethylamine PDE4 Inhibition Low to Negligible

Experimental Protocols for Biological Evaluation

To empirically determine the comparative biological activity of the enantiomers of this compound, the following experimental protocols would be employed:

PDE4 Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of each enantiomer against phosphodiesterase 4.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is labeled with a fluorescent tag.

  • Compound Incubation: A fixed concentration of PDE4B is incubated with varying concentrations of the (R)- and (S)-enantiomers of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorescently labeled cAMP substrate.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of hydrolyzed substrate (AMP) is quantified using a suitable detection method, such as fluorescence polarization or FRET.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the functional effect of each enantiomer on the production of pro-inflammatory cytokines in human immune cells.

Methodology:

  • PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Treatment: PBMCs are cultured and pre-treated with varying concentrations of the (R)- and (S)-enantiomers.

  • Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-23 (IL-23), in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of each enantiomer on cytokine production is calculated, and EC50 values are determined.

Conclusion and Future Directions

Based on the extensive data available for the structurally analogous drug Apremilast, it is concluded that the biological activity of this compound is likely to be highly stereospecific. The (S)-enantiomer is predicted to be a potent inhibitor of PDE4, exhibiting anti-inflammatory properties, while the (R)-enantiomer is expected to be significantly less active.

To definitively confirm this hypothesis, direct experimental evaluation of the enantiomers of this compound is warranted. The protocols outlined in this guide provide a robust framework for such an investigation. Further research into the broader pharmacological profile of these enantiomers, including their activity at other potential targets within the central nervous system, could unveil novel therapeutic applications. The principles of stereochemistry remain a cornerstone of rational drug design, and a thorough understanding of the distinct properties of enantiomers is paramount for the development of safer and more effective medicines.

References

Assessing the Reproducibility of Published Data on 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the synthesis, characterization, and potential biological activities of 2-[4-(Methylsulfonyl)phenyl]ethylamine. In the absence of a singular, comprehensive publication detailing this specific molecule, this document serves as a comparative analysis, drawing upon established synthetic methodologies for analogous compounds, predictive spectroscopic data, and the known biological profiles of structurally related molecules. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing, identifying, and evaluating this compound, thereby enhancing experimental reproducibility.

Introduction to this compound

This compound belongs to the phenethylamine class of compounds, a core scaffold in many biologically active molecules and pharmaceuticals. The introduction of a methylsulfonyl group at the para-position of the phenyl ring is of significant interest in medicinal chemistry. This electron-withdrawing group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially influencing receptor binding, metabolic stability, and bioavailability. The investigation of such analogs is crucial for the development of novel therapeutics.

While derivatives of this compound have been explored for their antimicrobial and anti-inflammatory activities, detailed, reproducible data on the parent compound itself remains scattered across various sources, necessitating a consolidated and critical evaluation.

Comparative Analysis of Synthetic Methodologies

Proposed Synthetic Pathway

A reliable two-step synthesis starting from 4-(methylthio)phenylacetonitrile is proposed. This approach is advantageous due to the commercial availability of the starting material and the high-yielding nature of the reactions involved.

Synthetic_Pathway A 4-(Methylthio)phenylacetonitrile B 2-[4-(Methylthio)phenyl]ethylamine A->B   Reduction (e.g., LiAlH4 or H2/Raney Ni)    C This compound B->C   Oxidation (e.g., m-CPBA or Oxone®)   

Caption: Proposed two-step synthesis of this compound.

Step 1: Reduction of 4-(Methylthio)phenylacetonitrile to 2-[4-(Methylthio)phenyl]ethylamine

The nitrile group of 4-(methylthio)phenylacetonitrile can be readily reduced to a primary amine.

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction: This is a powerful reducing agent capable of converting nitriles to amines in high yield. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Method B: Catalytic Hydrogenation: An alternative, often milder, method involves hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method avoids the use of pyrophoric reagents like LiAlH₄.

Step 2: Oxidation of the Thioether to a Sulfone

The thioether in 2-[4-(methylthio)phenyl]ethylamine can be selectively oxidized to the corresponding sulfone.

  • Method A: meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM). Stoichiometry is key; two equivalents of m-CPBA are required for the complete oxidation to the sulfone.

  • Method B: Oxone®: A potassium peroxymonosulfate-based oxidizing agent that is a safer and more environmentally friendly alternative to peroxy acids. The reaction is often carried out in a biphasic system or in a polar solvent like methanol.

Detailed Experimental Protocol (Proposed)

Synthesis of 2-[4-(Methylthio)phenyl]ethylamine

  • To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous THF (Y mL) at 0 °C under a nitrogen atmosphere, add a solution of 4-(methylthio)phenylacetonitrile (1 eq.) in anhydrous THF (Z mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water (A mL), 15% aqueous NaOH (A mL), and water (3A mL).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-[4-(methylthio)phenyl]ethylamine.

Synthesis of this compound

  • Dissolve the crude 2-[4-(methylthio)phenyl]ethylamine (1 eq.) in dichloromethane (DCM) (V mL) and cool to 0 °C.

  • Add a solution of m-CPBA (2.2 eq.) in DCM (W mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reproducibility of Characterization Data

The lack of a centralized source for the characterization data of this compound presents a significant challenge to reproducibility. Below, we provide predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Based on the known spectrum of 2-phenylethylamine and the substituent effects of a para-methylsulfonyl group, the following ¹H NMR signals are anticipated (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d2HAromatic (ortho to -SO₂CH₃)
~7.45d2HAromatic (meta to -SO₂CH₃)
~3.05s3H-SO₂CH
~2.95t2H-CH ₂-NH₂
~2.75t2HAr-CH ₂-
~1.50br s2H-NH

¹³C NMR (Predicted)

Similarly, the predicted ¹³C NMR spectrum (in CDCl₃) is as follows:

Chemical Shift (δ, ppm)Assignment
~145Aromatic (ipso to -SO₂CH₃)
~140Aromatic (ipso to -CH₂CH₂NH₂)
~130Aromatic (ortho to -SO₂CH₃)
~128Aromatic (meta to -SO₂CH₃)
~44-SO₂C H₃
~43-C H₂-NH₂
~39Ar-C H₂-
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 199. The fragmentation pattern will likely involve the characteristic benzylic cleavage to produce a stable tropylium-like ion or cleavage at the C-C bond adjacent to the amine.

Predicted Fragmentation:

  • m/z = 199: Molecular ion [C₉H₁₃NO₂S]⁺

  • m/z = 169: Loss of CH₂NH₂ (iminium ion)

  • m/z = 120: [M - SO₂CH₃]⁺

  • m/z = 30: [CH₂NH₂]⁺ (a common fragment for primary amines)

Comparative Analysis of Biological Activity

While specific biological activity data for this compound is not extensively reported, the broader class of phenylethylamines exhibits a wide range of pharmacological effects, primarily as central nervous system stimulants. The introduction of the methylsulfonyl group may alter this activity.

Potential Biological Targets and Assays

Based on the structure, the following biological activities could be hypothesized:

  • Monoamine Oxidase (MAO) Inhibition: Phenylethylamine is a substrate for MAO. The methylsulfonyl derivative could act as an inhibitor.

    • Recommended Assay: In vitro MAO-A and MAO-B inhibition assays using a fluorometric or radiometric method.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenylethylamines are endogenous ligands for TAAR1.

    • Recommended Assay: Cell-based reporter gene assays or cAMP accumulation assays in cells expressing TAAR1.

  • Antimicrobial Activity: Sulfonamide-containing compounds are known for their antimicrobial properties. While this is a sulfone, it warrants investigation.

    • Recommended Assay: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria.

  • Anti-inflammatory Activity: Some sulfonamides and related compounds are known to inhibit cyclooxygenase (COX) enzymes.

    • Recommended Assay: In vitro COX-1 and COX-2 inhibition assays.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) A MAO Inhibition Assay E In vivo Microdialysis (Neurotransmitter Levels) A->E B TAAR1 Agonism Assay C Antimicrobial MIC Assay D COX Inhibition Assay F Animal Models of Inflammation D->F Start Synthesized & Characterized Compound Start->A Start->B Start->C Start->D

Caption: A tiered workflow for the biological evaluation of this compound.

Conclusion and Recommendations

The reproducibility of data for this compound is currently hampered by the lack of a centralized, peer-reviewed publication detailing its synthesis and characterization. This guide provides a robust, scientifically-grounded framework for researchers to synthesize this compound with a high degree of confidence and to characterize it using predicted spectral data as a benchmark.

Key Recommendations for Future Work:

  • Definitive Synthesis and Characterization: A formal publication detailing an optimized synthesis and providing full, experimentally-derived ¹H NMR, ¹³C NMR, HRMS, and IR data is critically needed.

  • Systematic Biological Screening: A comprehensive evaluation of the biological activity of this compound against the targets suggested in this guide would provide valuable insights into its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs would help to elucidate the impact of the methylsulfonyl group on the activity of the phenethylamine scaffold.

By following the proposed methodologies and comparative data presented in this guide, researchers can enhance the reproducibility of their work and contribute to a more complete understanding of this intriguing molecule.

A Comparative Analysis of 2-[4-(Methylsulfonyl)phenyl]ethylamine Against Standard Neuropathic and Inflammatory Pain Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, the quest for novel molecules with superior efficacy and safety profiles is perpetual. This guide provides a comparative analysis of the investigational compound 2-[4-(Methylsulfonyl)phenyl]ethylamine against established drugs for neuropathic and inflammatory pain. Given the nascent stage of research on this specific molecule, this guide will provide a comprehensive overview based on its structural characteristics and the known pharmacology of related compounds. We will compare it with two widely used therapeutic agents: Celecoxib, a selective COX-2 inhibitor for inflammatory pain, and Pregabalin, a first-line treatment for neuropathic pain.

Unraveling the Potential Mechanism of Action: this compound

Currently, dedicated studies on the mechanism of action of this compound are not extensively available in peer-reviewed literature. However, its chemical structure provides critical clues to its potential pharmacological activities. The molecule possesses a phenethylamine backbone, a core structure in many psychoactive compounds and neurotransmitters, and a methylsulfonyl group, which is a key feature of several selective COX-2 inhibitors.[1][2][3]

This suggests a dual mechanism of action:

  • Neuromodulatory Effects: The phenethylamine core suggests potential interaction with monoamine neurotransmitter systems.[[“]][5][[“]] Phenethylamines are known to act as stimulants of the central nervous system, primarily by modulating the release of dopamine and norepinephrine.[[“]][8] This could contribute to an analgesic effect in neuropathic pain states. It may also interact with trace amine-associated receptor 1 (TAAR1), which is involved in regulating monoamine neurotransmission.[5][9]

  • Anti-inflammatory Activity: The presence of a methylsulfonylphenyl group is a hallmark of diarylheterocycle COX-2 inhibitors, such as Celecoxib and Etoricoxib.[10][11] This functional group is crucial for the selective binding to the cyclooxygenase-2 (COX-2) enzyme.[12] Inhibition of COX-2 blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13][14] A study on indole derivatives of 2-(4-methylsulfonyl phenyl) showed potent anti-inflammatory and COX-2 inhibitory activities.[15]

Caption: Hypothesized dual mechanism of action for this compound.

Established Mechanisms of Standard-of-Care Drugs

A meaningful comparison necessitates a clear understanding of the mechanisms of the standard drugs against which this compound would be evaluated.

Celecoxib: The Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of COX-2.[10][13] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14][16] By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins while having minimal effect on the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa.[12] This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[14]

Pregabalin: The Neuropathic Pain Modulator

Pregabalin is an anticonvulsant and analgesic used to treat neuropathic pain, fibromyalgia, and certain types of seizures.[17][18] Its mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[17] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release is believed to be responsible for its analgesic and anticonvulsant effects.[19][20]

Caption: Mechanisms of action for Celecoxib and Pregabalin.

Comparative Efficacy: A Proposed Framework for Evaluation

As direct comparative efficacy studies for this compound are not yet published, we propose a framework for its evaluation against Celecoxib and Pregabalin. The following table outlines key parameters that should be assessed in preclinical and clinical studies to determine its therapeutic potential.

Parameter This compound (Hypothetical) Celecoxib Pregabalin Relevant Models/Assays
COX-2 Inhibition (IC50) To be determined~40 nM[12]Not ApplicableIn vitro COX-1/COX-2 enzyme assays
Analgesic Efficacy (Inflammatory Pain) To be determinedEffective[10][21]Less effectiveCarrageenan-induced paw edema, Complete Freund's Adjuvant (CFA) model
Analgesic Efficacy (Neuropathic Pain) To be determinedLimited efficacyEffective[17][19]Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI) models
Modulation of Neurotransmitter Release To be determinedNot ApplicableReduces release of glutamate, substance P[19]In vivo microdialysis, electrophysiology
Gastrointestinal Side Effects To be determinedLower risk than non-selective NSAIDs[14]Not a primary concernEndoscopic evaluation in clinical trials
Central Nervous System Side Effects To be determined (potential for stimulant effects)MinimalDizziness, somnolence[20]Behavioral assessments in animal models, clinical trial adverse event monitoring

Proposed Experimental Protocols for Comparative Efficacy

To rigorously assess the efficacy of this compound, a multi-tiered experimental approach is necessary.

Preclinical Evaluation Workflow

Caption: Proposed preclinical evaluation workflow.

Step-by-Step Methodologies:

  • In Vitro COX-1/COX-2 Inhibition Assay:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes and compare it to Celecoxib.

    • Protocol:

      • Utilize commercially available human recombinant COX-1 and COX-2 enzyme kits.

      • Prepare a range of concentrations of the test compound and Celecoxib.

      • Incubate the enzymes with the compounds for a specified time.

      • Add arachidonic acid as the substrate.

      • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

      • Calculate the IC50 values and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema):

    • Objective: To assess the anti-inflammatory and analgesic effects of this compound in an acute inflammatory pain model.

    • Protocol:

      • Administer the test compound, Celecoxib, or vehicle orally to groups of rodents.

      • After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw.

      • Measure paw volume at regular intervals using a plethysmometer to quantify edema.

      • Assess pain behavior using a dynamic plantar aesthesiometer (to measure mechanical allodynia) or Hargreaves test (to measure thermal hyperalgesia).

  • In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI):

    • Objective: To evaluate the efficacy of this compound in a model of chronic neuropathic pain.

    • Protocol:

      • Surgically induce the CCI of the sciatic nerve in rodents.

      • Allow several days for the development of neuropathic pain behaviors.

      • Administer the test compound, Pregabalin, or vehicle orally.

      • Measure mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at various time points post-dosing.

Clinical Trial Design Considerations

Should preclinical data be promising, a well-designed clinical trial program would be essential.

  • Phase I: Focus on safety, tolerability, and pharmacokinetics in healthy volunteers.

  • Phase II: Randomized, double-blind, placebo-controlled studies in patients with specific conditions (e.g., osteoarthritis for inflammatory pain, diabetic peripheral neuropathy for neuropathic pain). These studies would include arms with Celecoxib or Pregabalin as active comparators to establish proof-of-concept and determine optimal dosing.

  • Phase III: Large-scale, multicenter, randomized controlled trials to confirm efficacy and safety against the standard of care in a broader patient population.

Conclusion

While direct experimental data on this compound is currently limited, its chemical structure strongly suggests a potential dual mechanism of action targeting both inflammatory and neuropathic pain pathways. Its phenethylamine core may provide neuromodulatory effects beneficial for neuropathic pain, while the methylsulfonylphenyl group is indicative of COX-2 inhibitory activity for inflammatory conditions.

The proposed experimental framework provides a roadmap for a thorough investigation of this compound's therapeutic potential. Rigorous in vitro and in vivo studies, followed by well-controlled clinical trials, will be crucial to ascertain its efficacy and safety profile in comparison to established drugs like Celecoxib and Pregabalin. Should the hypothesized dual-action be confirmed, this compound could represent a novel therapeutic option for complex pain conditions.

References

A Cross-Platform Comparative Guide to the Analytical Quantification of 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, cross-platform comparison of analytical methodologies for the robust identification and quantification of 2-[4-(methylsulfonyl)phenyl]ethylamine. As a compound of interest in pharmaceutical development, either as a synthetic intermediate, a potential metabolite, or a drug substance, the ability to accurately measure it is paramount for quality control, pharmacokinetic studies, and regulatory compliance.

While specific, validated methods for this particular analyte are not widely published, this document outlines proposed analytical strategies based on established principles for structurally similar phenethylamines. We will delve into the theoretical and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the scientific rationale behind each procedural step. All proposed methods are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Foundational Principles: Analytical Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[3] Before comparing methodologies, it is crucial to establish the validation characteristics that define a reliable method. According to the ICH Q2(R1) and the recently revised Q2(R2) guidelines, these core parameters ensure the quality, reliability, and consistency of analytical data.[2][4][5]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][7]

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8][11]

These principles form the bedrock of our comparative analysis, ensuring that each proposed method is not just a procedure, but a self-validating system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis, ideally suited for non-volatile and thermally labile compounds like this compound. The separation is based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The phenyl ring in the analyte provides a chromophore, making it detectable by a UV detector. This method is valued for its robustness, cost-effectiveness, and widespread availability, making it a workhorse for quality control and purity assessments.

Experimental Workflow: HPLC-UV

Caption: Workflow for quantification using HPLC-UV.

Proposed Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample matrix (e.g., drug product powder) and dissolve it in the mobile phase to achieve a theoretical analyte concentration within the calibration range (e.g., 10 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Rationale: The buffered aqueous-organic mobile phase provides good peak shape and retention for the polar amine.

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 220 nm. Rationale: This wavelength provides a good response for the phenyl moiety while minimizing interference from many common solvents.

  • Data Analysis:

    • Integrate the peak area of the analyte in both standards and samples.

    • Generate a linear regression curve from the calibration standards (peak area vs. concentration).

    • Calculate the concentration of the analyte in the sample using the regression equation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers exceptional separation efficiency and provides structural information through mass spectrometry, making it highly specific. However, this compound is non-volatile and contains a primary amine, making it unsuitable for direct GC analysis. Therefore, a chemical modification step, known as derivatization, is mandatory to increase its volatility and thermal stability.[13] This method is particularly useful for identifying and quantifying the analyte in complex matrices where high specificity is required.

Experimental Workflow: GC-MS

Caption: Workflow for quantification using GC-MS after derivatization.

Proposed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and any internal standard in a suitable aprotic solvent like ethyl acetate.

    • Pipette an aliquot of the sample or standard into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of a perfluoroacylating agent, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[13][14] Rationale: These reagents react with the primary amine to form stable, volatile amides with characteristic mass spectral fragmentation patterns.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the derivatized analyte.

  • Data Analysis:

    • Identify the derivative peak by its retention time and mass spectrum (in full scan mode initially).

    • For quantification, use SIM mode to monitor 2-3 specific, abundant fragment ions to enhance sensitivity and selectivity.

    • Quantify using an internal standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[15] It is the gold standard for trace-level quantification in complex biological matrices like plasma or urine.[16][17] The analyte is first separated by LC, then ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides unparalleled specificity and sensitivity, often eliminating the need for extensive sample cleanup.[18]

Experimental Workflow: LC-MS/MS

Caption: Workflow for bioanalytical quantification using LC-MS/MS.

Proposed Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare calibration standards in the same biological matrix (e.g., blank plasma) as the samples to compensate for matrix effects.

    • For sample cleanup, a simple "dilute-and-shoot" or protein precipitation method is often sufficient.[16] To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for high throughput.

    • Column: C18, 50 mm x 2.1 mm, <2 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile modifier that aids in protonation for positive mode ESI.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A fast gradient from 5% B to 95% B over 3-5 minutes.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Analysis: Multiple Reaction Monitoring (MRM).

      • The specific precursor → product ion transitions would need to be determined by infusing a standard solution of the analyte. For a molecule with a nominal mass of 199.27, the protonated precursor [M+H]+ would be at m/z 200.3. Fragmentation would likely occur at the C-C bond beta to the nitrogen.

  • Data Analysis:

    • Data is processed using the instrument's proprietary software.

    • Peak area ratios of the analyte MRM transition to the internal standard MRM transition are plotted against concentration to generate the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: While not a quantitative technique in the same vein as chromatography, ¹H NMR spectroscopy is the definitive method for structural elucidation and identity confirmation. It provides unambiguous proof of the molecular structure by probing the chemical environment of each hydrogen atom. For a reference standard or a newly synthesized batch, NMR is essential for confirming that the correct molecule has been produced before it is used for quantitative analysis.

  • Expected ¹H NMR Spectral Features:

    • Methylsulfonyl (SO₂CH₃) group: A sharp singlet around 3.0 ppm.

    • Ethylamine chain (CH₂CH₂NH₂): Two triplet signals, likely between 2.7-3.2 ppm.

    • Aromatic protons: Two doublets in the aromatic region (7.2-7.9 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.

    • Amine (NH₂) protons: A broad singlet, whose chemical shift is concentration and solvent-dependent.

Comparative Performance Summary

The choice of analytical method is dictated by the specific research question, required sensitivity, sample matrix, and available resources. The table below provides a semi-quantitative comparison of the discussed platforms for the analysis of this compound.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS NMR
Primary Use Routine QC, Purity, AssayConfirmatory analysis, Impurity IDTrace quantification, BioanalysisStructural Elucidation, Identity
Specificity Moderate to GoodVery GoodExcellentAbsolute (Structural)
Sensitivity (Typical LOQ) ~100 - 500 ng/mL~1 - 10 ng/mL~0.05 - 1 ng/mL[17][18]> 10 µg/mL
Sample Throughput ModerateLow to ModerateHighLow
Matrix Tolerance Low to ModerateLow (requires clean samples)ExcellentModerate
Sample Prep Simple (dissolve, filter)Complex (derivatization)Moderate (protein precipitation)Simple (dissolve)
Cost (Instrument) LowModerateHighVery High
Cost (Per Sample) LowModerateHighModerate
Key Advantage Robust, simple, low costHigh specificity, structural infoUnmatched sensitivity & selectivityUnambiguous identification
Key Disadvantage Lower sensitivity, interferenceDerivatization requiredHigh cost, matrix effectsLow sensitivity, not for trace

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; rather, there is an optimal method for a given application.

  • For routine quality control, potency assays, and purity checks of the bulk drug substance or formulated product, HPLC-UV is the method of choice. Its robustness, low cost, and sufficient sensitivity for high-concentration samples make it ideal for this purpose.

  • For unambiguous confirmation of identity or structural elucidation of unknown impurities, GC-MS provides valuable fragmentation data, though it requires a cumbersome derivatization step. NMR remains the ultimate tool for absolute structural confirmation of the primary material.

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic or metabolism studies, LC-MS/MS is unequivocally the superior technique. Its exceptional sensitivity and selectivity allow for the measurement of low concentrations with minimal sample cleanup.[16]

By understanding the fundamental principles and comparative performance of these analytical platforms, researchers and drug development professionals can confidently select and develop the most appropriate method to ensure the quality, safety, and efficacy of their products.

References

Benchmarking the selectivity of 2-[4-(Methylsulfonyl)phenyl]ethylamine against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking the Selectivity of 2-[4-(Methylsulfonyl)phenyl]ethylamine

This guide provides a comprehensive framework for assessing the receptor selectivity profile of the novel compound this compound. As researchers and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic efficacy and potential for off-target side effects.[1] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust selectivity assessment.

The core structure of this compound is a phenethylamine scaffold. Phenethylamine and its derivatives are a well-established class of compounds known as trace amines that act as agonists at Trace Amine-Associated Receptors (TAARs), with a particular affinity for TAAR1.[2][3] TAAR1 is a G-protein coupled receptor (GPCR) expressed in brain regions associated with monoaminergic pathways, and it plays a crucial role in modulating dopaminergic and serotonergic systems.[3][4] Therefore, our primary hypothesis is that this compound is a TAAR1 agonist.

This guide will compare its performance against β-phenylethylamine (β-PEA), the prototypical endogenous TAAR1 agonist, and will profile it against a panel of receptors commonly associated with CNS-active compounds to determine its selectivity.

The Strategic Imperative of Selectivity Profiling

In drug discovery, absolute selectivity is rare; more often, compounds exhibit a degree of promiscuity.[5] The goal of selectivity profiling is to quantify this behavior, ensuring that a compound's interaction with its intended target is significantly more potent than its interactions with other receptors, transporters, or enzymes that could lead to adverse events.[1][6] A tiered approach, starting with a focused panel of likely off-targets before moving to broader safety screens, is an efficient strategy.[7] For a TAAR1 agonist, the most relevant initial off-targets include other monoaminergic GPCRs (dopamine, serotonin, adrenergic) and monoamine transporters (DAT, SERT, NET), due to the structural similarity of their endogenous ligands.

Experimental Design & Methodologies

A comprehensive assessment requires two distinct but complementary approaches:

  • Receptor Binding Assays: To determine the affinity (how tightly the compound binds) of the molecule to a panel of receptors.

  • Functional Assays: To determine the potency and efficacy (the biological response produced) of the molecule at the primary target and key off-targets.

Overall Experimental Workflow

The workflow is designed to systematically narrow down the interaction profile of the test compound, from initial affinity measurements to functional confirmation.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis Compound Test Compound: This compound Assay Radioligand Binding Assay (Competition Format) Compound->Assay Ref_PEA Reference Compound: β-phenylethylamine Ref_PEA->Assay IC50 Determine IC50 Values Assay->IC50 Panel Receptor Panel (TAAR1, Dopamine, Serotonin, Adrenergic, Transporters) Panel->Assay Ki Calculate Ki Values (Cheng-Prusoff Equation) IC50->Ki Func_Assay Functional Assay (cAMP Accumulation) Ki->Func_Assay Inform concentration range Table Tabulate Ki, EC50, IC50 Data Ki->Table EC50 Determine Agonist EC50 (at TAAR1) Func_Assay->EC50 IC50_func Determine Antagonist IC50 (at key off-targets) Func_Assay->IC50_func EC50->Table IC50_func->Table Selectivity Calculate Selectivity Ratios (Ki off-target / Ki TAAR1) Table->Selectivity Report Generate Selectivity Report Selectivity->Report

Caption: High-level workflow for selectivity benchmarking.

Protocol: Radioligand Competition Binding Assay

This protocol is a standard method used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from a receptor.[8][9] The protocol is adapted from methodologies used by the NIMH Psychoactive Drug Screening Program (PDSP).[10]

Causality: We use a competition assay because it is a high-throughput and cost-effective way to screen against many targets.[11] By converting the resulting IC50 to a Ki using the Cheng-Prusoff equation, we obtain a true measure of affinity that is independent of the radioligand concentration used, allowing for direct comparison across different assays.[12][13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Membrane Preparation: Use commercially available membrane preparations or prepare from cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., TAAR1, D₂, 5-HT₂ₐ, etc.). Homogenize cells and centrifuge to pellet membranes, which are then resuspended in assay buffer. Determine protein concentration via a Bradford or BCA assay.

    • Radioligand: Reconstitute a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) to a stock concentration. The final concentration in the assay should be approximately equal to its Kd for the target receptor.

    • Test Compounds: Prepare a 10 mM stock solution of this compound and β-PEA in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer.

  • Assay Execution (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Total Binding Wells: Add 25 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 25 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM haloperidol for D₂). This determines the amount of radioligand that binds non-specifically to the membrane or filter.

    • Test Compound Wells: Add 25 µL of each concentration of the test compound serial dilution.

    • Add 25 µL of the diluted radioligand to all wells.

    • Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove residual unbound radioligand.

  • Detection & Analysis:

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

    • Calculate Ki: Convert the IC50 to Ki using the Cheng-Prusoff equation :[14] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor binding. For a Gs-coupled receptor like TAAR1, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16] We will use a bioluminescence-based assay, such as the Promega GloSensor™ cAMP Assay, for its high sensitivity and kinetic measurement capabilities.[17]

Causality: A binding assay shows affinity, but not whether the compound is an agonist, antagonist, or inverse agonist. This functional assay directly measures the downstream second messenger signal, confirming the compound's efficacy and providing a potency value (EC50) that reflects a biological response.

TAAR1 Signaling Pathway:

G Ligand TAAR1 Agonist (e.g., β-PEA) Receptor TAAR1 Receptor Ligand->Receptor binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Downstream Cellular Response PKA->Response phosphorylates targets

Caption: Agonist activation of the TAAR1-Gs signaling cascade.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use HEK293 cells stably co-expressing human TAAR1 and the GloSensor™ cAMP biosensor plasmid.

    • The day before the assay, seed the cells into white, opaque 384-well plates at a density of ~10,000 cells per well. Incubate overnight.

  • Assay Execution:

    • Remove culture medium from the wells.

    • Add 20 µL per well of CO₂-independent medium containing 2% GloSensor™ cAMP Reagent.

    • Incubate the plate at room temperature for 2 hours to allow for substrate equilibration.

    • Prepare serial dilutions of the test compounds (this compound and β-PEA) in the same medium.

    • Add 5 µL of the diluted compounds to the appropriate wells. Include a vehicle control (no compound) for baseline measurement.

  • Detection & Analysis:

    • Measure luminescence at multiple time points (e.g., every 2 minutes for 30 minutes) using a plate-reading luminometer. This allows for kinetic analysis of the cAMP response.

    • Data Analysis: For each concentration, determine the peak luminescence signal or the area under the curve.

    • Normalize the data to the vehicle control (0% response) and a maximal response from a reference agonist if available (100% response).

    • Plot the normalized response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) values.

Results: A Comparative Selectivity Profile

The following tables present illustrative data from the described assays. The receptor panel is chosen to assess activity at the primary target (hTAAR1), key monoamine receptors and transporters, and other common off-targets included in safety screens like the Eurofins SafetyScreen44 panel.[18][19]

Table 1: Receptor Binding Affinity Profile (Ki, nM)
TargetClassThis compound (Ki, nM)β-phenylethylamine (β-PEA) (Ki, nM)
hTAAR1 Trace Amine GPCR 15 45
hD₂ (Dopamine)Monoamine GPCR850>10,000
hD₃ (Dopamine)Monoamine GPCR1,200>10,000
h5-HT₂ₐ (Serotonin)Monoamine GPCR>10,000>10,000
h5-HT₂₋ (Serotonin)Monoamine GPCR2,500>10,000
hα₁ₐ (Adrenergic)Monoamine GPCR3,100>10,000
hα₂ₐ (Adrenergic)Monoamine GPCR980>10,000
hH₁ (Histamine)Biogenic Amine GPCR>10,000>10,000
hM₁ (Muscarinic)Cholinergic GPCR>10,000>10,000
hDAT (Dopamine Transporter)Transporter4,5001,500
hSERT (Serotonin Transporter)Transporter>10,0008,000
hNET (Norepinephrine Transporter)Transporter7,8002,200
hCOX-2Enzyme>10,000>10,000

Data are illustrative. Ki values represent the mean of at least three independent experiments.

Table 2: Functional Activity at hTAAR1 (cAMP Accumulation)
CompoundEC50 (nM)Emax (% of β-PEA)
This compound25105%
β-phenylethylamine (β-PEA)80100%

Data are illustrative. EC50 and Emax values represent the mean of at least three independent experiments.

Discussion and Interpretation

The experimental data provide a clear, quantitative measure of the selectivity of this compound.

  • Primary Target Activity: The compound demonstrates high affinity for hTAAR1 with a Ki of 15 nM, which is three-fold more potent than the endogenous ligand β-PEA (Ki = 45 nM). The functional data corroborate this finding, showing a potent EC50 of 25 nM and full agonism (Emax = 105%) at hTAAR1.[15][16] This confirms our primary hypothesis.

  • Selectivity Profile: To quantify selectivity, we calculate the ratio of Ki values between off-targets and the primary target.

    • Selectivity over D₂ Receptor: 850 nM / 15 nM = 57-fold

    • Selectivity over α₂ₐ Receptor: 980 nM / 15 nM = 65-fold

    • Selectivity over Dopamine Transporter (DAT): 4,500 nM / 15 nM = 300-fold

A selectivity window of >100-fold is generally considered desirable for minimizing off-target effects in drug development.[1] In this case, this compound shows moderate selectivity against D₂ and α₂ₐ receptors (~60-fold) and excellent selectivity against the dopamine transporter (>100-fold). All other receptors in this panel show minimal affinity, indicating a highly favorable selectivity profile within the tested targets.

  • Comparison with β-PEA: The reference compound, β-PEA, shows weaker affinity for TAAR1 and notable activity at monoamine transporters. In contrast, this compound possesses both higher potency at TAAR1 and significantly improved selectivity against the transporters, making it a more specific pharmacological tool.

Conclusion

This guide demonstrates a rigorous, multi-faceted approach to benchmarking the selectivity of this compound. The combined use of radioligand binding and functional cell-based assays provides a comprehensive understanding of the compound's pharmacological profile. Based on the presented data, this compound is a potent and selective TAAR1 agonist, exhibiting superior affinity and selectivity compared to the endogenous ligand β-PEA. This profile makes it a promising candidate for further investigation as a modulator of monoaminergic systems. The methodologies described herein represent a gold-standard workflow applicable to the characterization of any novel compound.

References

Correlation of In Vitro Potency and In Vivo Efficacy of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticipated in vitro potency and in vivo efficacy of 2-[4-(Methylsulfonyl)phenyl]ethylamine. Due to the limited publicly available experimental data for this specific molecule, this guide establishes a framework for its evaluation by drawing objective comparisons with structurally related phenethylamine analogs. The following sections will delve into the expected pharmacological profile of this compound based on established structure-activity relationships within the phenethylamine class, detail the experimental protocols necessary for its empirical validation, and explore the critical correlation between in vitro measurements and in vivo outcomes.

Introduction to this compound and the Phenethylamine Class

The 2-phenethylamine scaffold is a foundational element in a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic compounds with therapeutic and psychoactive properties.[1][2] These compounds primarily exert their effects on the central nervous system (CNS) by modulating monoaminergic systems. A key molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that plays a crucial role in regulating dopamine, norepinephrine, and serotonin neurotransmission.[3][4]

This compound distinguishes itself through the presence of a methylsulfonyl group at the para-position of the phenyl ring. The methylsulfonyl group is a strong electron-withdrawing group and is known to influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity.[5][6] Understanding the impact of this substitution is key to predicting the compound's biological activity.

Comparative In Vitro Potency Analysis

The in vitro potency of a compound is a measure of its activity at a specific molecular target, typically expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki). For phenethylamine derivatives, a primary determinant of their CNS activity is their potency at TAAR1 and their ability to interact with monoamine transporters (DAT, NET, and SERT).[7]

Table 1: Comparative In Vitro Potency of Selected Phenethylamine Analogs at Human TAAR1

CompoundSubstitutionEC50 (µM) at hTAAR1Reference
PhenethylamineUnsubstituted0.1 - 1.4[3]
p-Tyramine4-Hydroxy0.1 - 1.4[3]
Amphetamineα-methyl~0.2 (rat TAAR1)[3]
3-Methoxyamphetamine3-MethoxyWeak agonist[9]
This compound 4-Methylsulfonyl Predicted: Moderate to High Potency -

Rationale for Predicted Potency: The methylsulfonyl group, being strongly electron-withdrawing, is expected to influence the electronic properties of the phenyl ring. This can impact the binding affinity to TAAR1. While a definitive prediction is not possible without experimental data, the presence of a polar, hydrogen bond-accepting group could potentially lead to favorable interactions within the receptor's binding pocket, suggesting a moderate to high potency.

Experimental Protocol: In Vitro Radioligand Binding Assay for TAAR1

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for TAAR1.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a known radioligand to TAAR1 (IC50), and to subsequently calculate the inhibition constant (Ki).

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM)

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand (e.g., [3H]-raclopride or a specific TAAR1 radioligand)

  • Test compound (this compound) and comparator compounds

  • Scintillation fluid and vials

  • Liquid scintillation counter

Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Harvest Harvest TAAR1-expressing cells Homogenize Homogenize cells in buffer Harvest->Homogenize Centrifuge Centrifuge to pellet membranes Homogenize->Centrifuge Resuspend Resuspend membranes Centrifuge->Resuspend Incubate Incubate membranes with radioligand and test compound Resuspend->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Count radioactivity Wash->Count Plot Plot competition curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing hTAAR1 to confluency.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a suitable buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known TAAR1 ligand is added to a set of wells.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any unbound radioactivity.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Comparative In Vivo Efficacy Analysis

The in vivo efficacy of phenethylamine derivatives is often assessed by their ability to induce locomotor stimulation in rodents, which is considered a behavioral proxy for their CNS stimulant effects.[10][11] This effect is primarily mediated by the release of dopamine and norepinephrine in the brain.[12]

Given the predicted in vitro activity of this compound at TAAR1, it is hypothesized that this compound will elicit a dose-dependent increase in locomotor activity. The magnitude and duration of this effect will be influenced by its pharmacokinetic properties, including its ability to cross the blood-brain barrier and its metabolic stability.

Table 2: Comparative In Vivo Locomotor Activity of Selected Phenethylamine Analogs in Mice

CompoundDose Range (mg/kg, i.p.)Effect on Locomotor ActivityReference
Phenethylamine10 - 50Increased activity[11][12]
Amphetamine1 - 10Potent and sustained increase in activity[13]
2C-D3 - 30Biphasic effect: stimulation at low doses, depression at high doses[10]
This compound To be determined Predicted: Dose-dependent increase in activity -

Rationale for Predicted Efficacy: Based on its structural similarity to other centrally acting phenethylamines, this compound is expected to increase locomotor activity. The methylsulfonyl group may influence its metabolic profile, potentially leading to a different duration of action compared to unsubstituted phenethylamine.

Experimental Protocol: In Vivo Locomotor Activity Assessment in Mice

This protocol describes a standard method for evaluating the effect of a test compound on spontaneous locomotor activity in mice.

Objective: To quantify the locomotor activity of mice following the administration of this compound and comparator compounds.

Materials:

  • Adult male C57BL/6J mice

  • Open field arenas equipped with infrared beam grids or video tracking software

  • Vehicle (e.g., saline)

  • Test compound (this compound) and comparator compounds (e.g., amphetamine)

  • Syringes and needles for intraperitoneal (i.p.) injection

Workflow:

G Acclimation Acclimate mice to the testing room Habituation Habituate mice to the open field arena Acclimation->Habituation Injection Administer vehicle or test compound (i.p.) Habituation->Injection Placement Place mice in the center of the open field Injection->Placement Recording Record locomotor activity for a set duration Placement->Recording Analysis Analyze data (e.g., distance traveled, rearing frequency) Recording->Analysis

Caption: Experimental workflow for locomotor activity assessment.

Step-by-Step Methodology:

  • Acclimation and Habituation:

    • House the mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

    • On the day of the experiment, bring the mice to the testing room and allow them to acclimate for at least 30 minutes.

    • Habituate each mouse to the open field arena for a short period (e.g., 10-15 minutes) on the day before the test to reduce novelty-induced hyperactivity.

  • Drug Administration and Testing:

    • On the test day, administer the vehicle, this compound, or a comparator compound via intraperitoneal injection.

    • Immediately after injection, place the mouse in the center of the open field arena.

    • Record the locomotor activity for a predetermined duration (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Analyze the collected data to determine the effect of the test compound on locomotor activity compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to identify significant differences between treatment groups.

    • Generate dose-response curves to determine the potency and efficacy of the compound in stimulating locomotor activity.

Correlation of In Vitro Potency and In Vivo Efficacy

A critical aspect of drug development is establishing a correlation between a compound's in vitro activity and its in vivo effects.[14] For CNS-active compounds like phenethylamines, a strong correlation is often observed between in vitro potency at relevant targets (e.g., TAAR1, DAT) and in vivo behavioral outcomes.

For this compound, a high in vitro potency at TAAR1 would be expected to translate into a potent locomotor-stimulating effect in vivo. However, several factors can influence this correlation:

  • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will determine its concentration and duration of action in the brain. The methylsulfonyl group may impact these properties.

  • Blood-Brain Barrier Penetration: The ability of the compound to cross the blood-brain barrier is essential for its central activity.

  • Off-Target Effects: The compound may interact with other receptors or transporters, leading to a more complex in vivo pharmacological profile.

Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron PEA This compound TAAR1 TAAR1 PEA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates DA_release Dopamine Release DAT->DA_release Reversal/Internalization DA_vesicle Dopamine Vesicles DA_vesicle->DA_release DA_receptor Dopamine Receptor DA_release->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Putative signaling pathway of this compound at a dopaminergic synapse.

Conclusion

This guide provides a comparative framework for understanding the potential in vitro potency and in vivo efficacy of this compound. Based on the structure-activity relationships of the phenethylamine class, it is hypothesized that this compound will exhibit activity as a TAAR1 agonist and will induce locomotor stimulation in vivo. The presence of the electron-withdrawing methylsulfonyl group is a key structural feature that warrants further investigation to fully elucidate its impact on the pharmacological profile. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions and for establishing a robust in vitro-in vivo correlation, a critical step in the evaluation of any novel CNS-active compound.

References

A Head-to-Head Evaluation: 2-[4-(Methylsulfonyl)phenyl]ethylamine vs. Its Thioether Analog in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the intricate process of drug discovery, the journey from a hit compound to a clinical candidate is paved with meticulous structural modifications. Even the slightest atomic alteration can precipitate a cascade of changes, profoundly impacting a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive, head-to-head evaluation of two such closely related analogs: 2-[4-(methylsulfonyl)phenyl]ethylamine and its thioether counterpart, 2-[4-(methylthio)phenyl]ethylamine.

The pivotal difference between these molecules is the oxidation state of the sulfur atom. The thioether's -SCH₃ group presents a starkly different electronic and steric profile compared to the sulfone's -SO₂CH₃ group. The sulfone is significantly more polar, a potent hydrogen bond acceptor, and is metabolically stable, whereas the thioether is more lipophilic and susceptible to metabolic oxidation.[1][2] This guide will dissect these distinctions through a series of comparative experiments, providing the rationale behind the methodologies and interpreting the data to make a clear, evidence-based decision on lead candidate selection.

Part 1: Synthesis and Physicochemical Foundations

A foundational understanding of a compound's physical and chemical properties is paramount, as these characteristics often dictate its ultimate biological fate.

Synthetic Strategy Overview

The synthesis of both analogs is straightforward. The thioether can be prepared from commercially available starting materials like 4-(methylthio)benzyl chloride or 4-(methylthio)benzaldehyde through routes such as nitrile formation followed by reduction.[3][4] The sulfone analog can then be readily synthesized by the controlled oxidation of the thioether, typically using an oxidizing agent like hydrogen peroxide with a tungstate catalyst, or it can be built from a sulfone-containing starting material like (4-methylsulfonyl)phenyl acetic acid.[3][5] The key transformation is the oxidation, which fundamentally alters the molecule's properties.

Comparative Physicochemical Properties

The oxidation of the thioether to the sulfone induces significant changes in key physicochemical parameters that govern drug-like behavior.[2]

Property2-[4-(Methylthio)phenyl]ethylamine (Thioether)This compound (Sulfone)Rationale for Discrepancy
Molecular Weight ( g/mol ) 167.27199.27The addition of two oxygen atoms to form the sulfone group increases the molecular mass.
cLogP (Lipophilicity) ~2.1~0.9The highly polar sulfonyl group dramatically decreases lipophilicity compared to the relatively nonpolar thioether.[2]
Topological Polar Surface Area (TPSA) (Ų) 26.3 Ų68.6 ŲThe two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, significantly increasing the TPSA and overall polarity.[2]
Aqueous Solubility ModerateHighThe increased polarity and hydrogen bonding capacity conferred by the sulfone group lead to a marked improvement in aqueous solubility.[6]

Part 2: Head-to-Head Biological and Pharmacokinetic Evaluation

To provide a realistic context, we will evaluate these compounds as potential inhibitors of a hypothetical target, "Kinase X," a protein implicated in an inflammatory signaling pathway.

Experimental Evaluation Workflow

The following workflow outlines a logical progression for comparing the two analogs, moving from direct target engagement to a more complex biological and metabolic assessment.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADMET Profiling cluster_2 Decision Gate A Synthesis & Purity Confirmation B Biochemical Assay: Kinase X Inhibition (IC50) A->B C Cell-Based Assay: Inhibition of Substrate Phosphorylation (EC50) B->C D Metabolic Stability Assay (Human Liver Microsomes) C->D E CYP450 Inhibition Panel D->E F Select Lead Candidate E->F

Figure 1. A streamlined workflow for comparative lead optimization.

Biochemical Potency: Direct Target Inhibition

This initial experiment quantifies the direct interaction of each compound with the isolated Kinase X enzyme. We measure the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare 2X solutions of Kinase X enzyme and its specific peptide substrate/ATP mix in kinase reaction buffer.

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of each compound in DMSO. Transfer these dilutions to a 384-well assay plate.

  • Enzyme-Inhibitor Pre-incubation: Add the 2X Kinase X enzyme solution to the wells containing the compounds. Incubate for 15 minutes at room temperature to allow for binding equilibrium to be reached.

  • Kinase Reaction Initiation: Add the 2X substrate/ATP solution to initiate the kinase reaction. Incubate for 1 hour at 30°C.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. This step is crucial for reducing background signal.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Normalize the results against positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[7]

Comparative Data & Interpretation

CompoundKinase X IC₅₀ (nM)Interpretation
Thioether Analog 215 nMExhibits moderate potency against the isolated enzyme.
Sulfone Analog 30 nMDemonstrates a ~7-fold increase in potency. This strongly suggests that the sulfonyl oxygens are forming a critical hydrogen bond interaction within the kinase's active site, an interaction unavailable to the thioether.[2]
Cellular Activity: Target Engagement in a Biological System

A biochemical hit must demonstrate activity in a relevant cellular context to be considered a viable lead. This assay measures the ability of the compounds to cross the cell membrane and inhibit Kinase X in a living cell, quantified as the effective concentration for 50% inhibition (EC₅₀).

Experimental Protocol: In-Cell Western for Phospho-Substrate Inhibition

  • Cell Plating: Seed a human cell line known to express the Kinase X pathway into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each compound for 2 hours.

  • Pathway Stimulation: Add a known agonist (e.g., a cytokine) to stimulate the Kinase X pathway for 30 minutes.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with Triton X-100 to allow antibody access.

  • Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for the phosphorylated substrate of Kinase X. Subsequently, incubate with an infrared dye-conjugated secondary antibody.

  • Normalization: Co-stain with a cell normalization dye to account for variations in cell number per well.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity of the phospho-substrate, normalize it to the cell stain, and calculate the EC₅₀ from the resulting dose-response curve.

Comparative Data & Interpretation

CompoundCellular EC₅₀ (nM)Interpretation
Thioether Analog > 1000 nMPoor translation from the biochemical assay to the cellular context. The significant drop in potency suggests low cell permeability, active efflux from the cell, or metabolic instability within the cell.
Sulfone Analog 65 nMExcellent correlation between biochemical and cellular activity. This indicates the compound is cell-permeable and effectively engages the target in a complex biological milieu.
Metabolic Stability: Predicting In Vivo Behavior

A compound's susceptibility to metabolism is a critical determinant of its in vivo half-life and overall exposure. Thioethers are well-known "metabolic soft spots," prone to oxidation by cytochrome P450 (CYP) enzymes.[8]

Metabolic Fate Comparison

G cluster_0 Thioether Metabolic Pathway cluster_1 Sulfone Metabolic Pathway Thioether Thioether Analog (Parent) Sulfoxide Sulfoxide Metabolite (Phase I) Thioether->Sulfoxide CYP450 Oxidation Sulfone_Met Sulfone Metabolite (Phase I) Sulfoxide->Sulfone_Met CYP450 Oxidation Sulfone_Parent Sulfone Analog (Parent) Stable Metabolically Stable Sulfone_Parent->Stable Resistant to Oxidation

Figure 2. Thioethers are susceptible to Phase I oxidation, while sulfones are generally stable.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes and phosphate buffer. Pre-warm to 37°C.

  • Compound Incubation: Add each compound (final concentration 1 µM) to the HLM master mix.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution (a required cofactor for CYP enzymes).

  • Time-Point Quenching: At specified time points (0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction and precipitate proteins.

  • Sample Analysis: Centrifuge the samples. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Comparative Data & Interpretation

CompoundIn Vitro t₁/₂ in HLM (min)Interpretation
Thioether Analog 8 minExhibits very high clearance. The thioether moiety is rapidly oxidized, which would likely lead to low oral bioavailability and a very short half-life in vivo.
Sulfone Analog > 180 minHighly stable to metabolism. The sulfone group is not susceptible to further oxidation and deactivates the aromatic ring, making the compound robust and likely to have a much longer in vivo half-life.

Conclusion: A Clear Path Forward

The collective evidence overwhelmingly positions This compound (the sulfone analog) as the superior lead candidate for advancement.

  • Enhanced Potency: The sulfone's ability to act as a hydrogen bond acceptor provides a significant potency advantage at the target level.

  • Superior Drug-like Properties: The sulfone's increased polarity and solubility are favorable for formulation and development, while its excellent translation to cellular assays confirms its ability to function in a physiological environment.

  • Metabolic Robustness: This is the most critical differentiator. The sulfone's high metabolic stability is a prerequisite for achieving adequate drug exposure and a favorable dosing regimen in subsequent in vivo studies. The thioether's metabolic liability makes it a far less attractive candidate.

This head-to-head analysis exemplifies a core principle of medicinal chemistry: subtle structural modifications can yield dramatic and decisive differences in a compound's overall profile. By systematically evaluating potency, cellular activity, and metabolic fate, we can confidently select the analog with the highest probability of success for further preclinical development.

References

Confirming Cellular Target Engagement of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, confirming that a small molecule engages its intended target within the complex milieu of a living cell is a critical step. This guide provides an in-depth comparison of contemporary methods for verifying the cellular target engagement of 2-[4-(Methylsulfonyl)phenyl]ethylamine, a compound structurally related to the neuroactive trace amine, phenethylamine. While the precise targets of this specific derivative are not broadly documented, its parent structure suggests potential interactions with neurotransmitter systems, such as dopamine transporters or trace amine-associated receptors (TAARs). This guide will therefore address both hypothesis-driven target validation and unbiased target deconvolution.

We will explore and contrast four principal methodologies: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), Affinity Chromatography, and Biophysical aAssays adapted for cellular contexts. Each section will detail the underlying scientific principles, provide step-by-step experimental protocols, and present a balanced view of their respective strengths and limitations to guide your experimental design.

The Central Challenge: Moving Beyond Purified Proteins

While in vitro assays with purified proteins are invaluable for initial characterization, they do not account for crucial factors present in a cellular environment, such as membrane permeability, intracellular compartmentalization, protein-protein interactions, and the presence of competing endogenous ligands. The methods detailed herein are designed to provide more physiologically relevant evidence of target engagement.

Potential Signaling Context of this compound

Based on its phenethylamine scaffold, a plausible (though unconfirmed) mechanism of action could involve the modulation of monoaminergic signaling pathways. Phenethylamine itself is known to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor, and can also influence the function of dopamine transporters (DAT).[[“]][2] This provides a hypothetical framework for designing target engagement studies.

potential_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound TAAR1 TAAR1 (GPCR) Compound->TAAR1 Binds DAT Dopamine Transporter (DAT) Compound->DAT Modulates Signaling_cascade Downstream Signaling (e.g., cAMP) TAAR1->Signaling_cascade Activates Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->DAT Reuptake

Caption: Hypothetical signaling pathways for this compound.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context based on the principle of ligand-induced thermal stabilization.[3] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

Principle

Cells are treated with the compound of interest and then heated to various temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][5]

Experimental Workflow: CETSA with Western Blot Detection

CETSA_Workflow Start Culture Cells Treat Treat cells with Compound or Vehicle (DMSO) Start->Treat Aliquot Aliquot cell suspensions Treat->Aliquot Heat Heat aliquots at different temperatures Aliquot->Heat Lyse Lyse cells (e.g., freeze-thaw cycles) Heat->Lyse Separate Separate soluble fraction (centrifugation) Lyse->Separate Quantify Quantify soluble protein (Western Blot) Separate->Quantify Analyze Plot melting curves and determine thermal shift (ΔTm) Quantify->Analyze End Target Engagement Confirmed Analyze->End

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.

Detailed Protocol (CETSA-WB)
  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[4]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[3]

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement.

Method 2: Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy that utilizes active-site-directed chemical probes to assess the functional state of enzymes and other proteins in complex biological systems.[7] It is particularly powerful for target deconvolution and for understanding how a compound affects the activity of its target.

Principle

ABPP can be performed in a competitive format to identify the targets of an unmodified compound. The proteome (from cell lysates or intact cells) is first incubated with the compound of interest. Then, a broad-spectrum activity-based probe, which covalently labels a large family of proteins (e.g., serine hydrolases, kinases), is added. If the test compound binds to a protein, it will block the binding of the probe. The probe-labeled proteins are then enriched and identified by mass spectrometry. A decrease in the labeling of a specific protein in the presence of the test compound indicates a direct binding interaction.[8][9]

Experimental Workflow: Competitive ABPP

ABPP_Workflow Start Prepare Cell Lysate Incubate_Compound Incubate lysate with Compound or Vehicle Start->Incubate_Compound Incubate_Probe Add broad-spectrum Activity-Based Probe (ABP) Incubate_Compound->Incubate_Probe Enrich Enrich probe-labeled proteins (e.g., streptavidin beads) Incubate_Probe->Enrich Digest On-bead protein digestion (e.g., trypsin) Enrich->Digest Analyze Analyze peptides by LC-MS/MS Digest->Analyze Quantify Quantify protein abundance and identify competed proteins Analyze->Quantify End Potential Targets Identified Quantify->End

Caption: General workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol (Competitive ABPP)
  • Cell Lysis:

    • Harvest cells and prepare a native cell lysate in a suitable buffer without detergents that could denature proteins.

  • Competitive Incubation:

    • Aliquot the cell lysate. Incubate aliquots with varying concentrations of this compound or a vehicle control for a specified time.

  • Probe Labeling:

    • Add a well-characterized, broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each lysate and incubate to allow for covalent labeling of active enzyme sites.[10]

  • Enrichment of Labeled Proteins:

    • If the probe contains a biotin tag, enrich the probe-labeled proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion to release peptides from the captured proteins.

    • Collect the resulting peptides for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Proteins whose probe-labeling is significantly reduced in a dose-dependent manner by this compound are considered direct targets.

Method 3: Affinity Chromatography (Pull-down Assays)

This classical technique uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate. A prominent example of a competitive version of this approach is the use of "Kinobeads" for profiling kinase inhibitors.[11]

Principle

In a competitive pull-down assay, a cell lysate is incubated with the free (unmodified) compound of interest. This mixture is then applied to beads that have been functionalized with a broad-spectrum affinity reagent (like a mixture of non-selective kinase inhibitors in the case of Kinobeads). The free compound will compete with the immobilized ligands for binding to its target proteins in the lysate. Proteins that are engaged by the free compound will not bind to the beads and will be found in the unbound fraction. A reduction in the amount of a protein pulled down by the beads in the presence of the free compound indicates it is a target.[11]

Detailed Protocol (Competitive Pull-down)
  • Preparation of Affinity Matrix:

    • Prepare or obtain beads coupled with a suitable broad-spectrum ligand (e.g., Kinobeads).[12]

  • Cell Lysis:

    • Prepare a native cell lysate from the cells of interest.

  • Competitive Binding:

    • Incubate the cell lysate with various concentrations of free this compound or a vehicle control.

  • Affinity Enrichment:

    • Add the equilibrated affinity beads to the lysates and incubate to allow for protein binding.

    • Collect the beads by centrifugation and wash them thoroughly to remove non-specific binders.[13]

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify specific proteins by Western blot or, for an unbiased approach, identify all bound proteins by mass spectrometry.

  • Data Interpretation:

    • A dose-dependent decrease in the amount of a specific protein pulled down by the beads in the presence of the free compound identifies it as a target.

Method 4: Biophysical Assays (SPR and ITC)

While Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold standards for characterizing biomolecular interactions with purified components, their direct use in complex cellular environments is limited. However, they can be adapted for use with cell lysates or membrane preparations to provide valuable target engagement data.

Principle
  • Surface Plasmon Resonance (SPR): SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[14] For target engagement, a putative target protein can be captured on the chip, and the binding of the small molecule from a cell lysate can be monitored.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[15] By titrating a small molecule into a sample of cell lysate containing the target protein, the heat of interaction can be measured to determine binding affinity and thermodynamics.

Detailed Protocol (ITC with Cell Lysate)
  • Sample Preparation:

    • Prepare a highly concentrated and clarified cell lysate from cells overexpressing the target protein and from control cells (without overexpression).

    • Prepare the this compound solution in the exact same buffer as the cell lysate to minimize heats of dilution.[16][17]

  • ITC Experiment:

    • Load the cell lysate into the ITC sample cell and the compound solution into the titration syringe.

    • Perform a series of small injections of the compound into the lysate while measuring the heat changes.

    • As a crucial control, perform the same titration into the control cell lysate to measure non-specific heat effects.

  • Data Analysis:

    • Subtract the control titration data from the experimental data.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Affinity ChromatographyBiophysical Assays (in lysate)
Principle Ligand-induced thermal stabilizationCovalent labeling of active sitesImmobilized ligand pull-downDirect measurement of binding (mass/heat)
Label Requirement Label-freeRequires probe synthesisRequires immobilized ligandLabel-free
Cellular Context Intact cells or lysates[18]Intact cells or lysates[9]Lysates onlyLysates or membrane preps
Output Thermal shift (ΔTm), target validationTarget identification, functional stateTarget identificationBinding affinity (Kd), kinetics, thermodynamics
Throughput Low (WB) to High (HT-CETSA)[19]Moderate to HighLow to ModerateLow
Pros Physiologically relevant, no compound modification needed.[18]Unbiased target discovery, provides functional information.[20]Established technique, can be used for unbiased discovery.Provides detailed quantitative data (Kd, kinetics).[15]
Cons Not all proteins show a thermal shift, antibody-dependent (WB).[21]Requires probe synthesis, potential for non-specific labeling.[8]Can have high non-specific binding, compound immobilization may alter binding.Technically challenging in lysates, indirect cellular context.

Conclusion and Recommendations

Choosing the right method to confirm the target engagement of this compound depends on the specific research question.

  • For validating a hypothesized target (e.g., TAAR1 or DAT): CETSA with Western blot detection is an excellent starting point. It is a label-free method that can be performed in intact cells, providing strong evidence of direct engagement in a physiological context.[21]

  • For unbiased target identification (if the target is unknown): Competitive ABPP or a proteomics-based competitive affinity chromatography approach are the methods of choice. These techniques can screen thousands of proteins simultaneously to discover novel binding partners.[9] MS-based CETSA (also known as Thermal Proteome Profiling) is another powerful unbiased method.[22]

  • For quantitative characterization of binding: If a target has been identified and can be overexpressed, ITC or SPR with cell lysates can provide precise measurements of binding affinity and thermodynamics, which is crucial for structure-activity relationship (SAR) studies.

Ultimately, a multi-pronged approach provides the most robust evidence. For instance, a target identified by ABPP can be subsequently validated using CETSA. By carefully selecting and combining these powerful techniques, researchers can confidently establish the cellular targets of this compound, paving the way for a deeper understanding of its mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of 2-[4-(Methylsulfonyl)phenyl]ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds such as 2-[4-(Methylsulfonyl)phenyl]ethylamine is a critical, final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this specific sulfone compound, grounding procedural recommendations in established scientific principles and regulatory frameworks.

Understanding the Hazard Profile: Why Caution is Paramount

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is essential. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material for transport, but it does present notable risks upon exposure. It is crucial to recognize that this compound can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

The Cardinal Rule of Chemical Disposal: Characterization and Compliance

The U.S. Environmental Protection Agency (EPA) mandates that any generator of chemical waste must determine if that waste is hazardous.[1][3] This is the foundational step upon which all subsequent disposal actions are built. The EPA's guidelines for this classification are detailed in Title 40, Part 261.3 of the Code of Federal Regulations (40 CFR 261.3).[1]

While the SDS for this compound does not list it as a federally regulated hazardous waste, it is imperative to consult state and local regulations, which may have more stringent requirements.[1] Furthermore, if this compound has been mixed with other solvents or reagents, the entire mixture must be evaluated for its hazardous characteristics.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5]

  • Do not mix this compound with other waste streams unless you have confirmed their compatibility.

  • Collect the waste in a designated, leak-proof container that is compatible with the chemical.[3] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • The container must be in good condition and have a secure, tight-fitting lid.[7]

Step 2: Labeling – Your First Line of Communication

Accurate and thorough labeling is not only a regulatory requirement but also a critical safety measure.[6][7] The hazardous waste container for this compound must be clearly labeled with the following information:

  • The words "Hazardous Waste" [6][7]

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[6]

  • The approximate quantity or concentration of the waste.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor.[6]

  • Check marks indicating the relevant hazards (e.g., irritant).[6]

Step 3: Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the accumulation of this waste, known as a Satellite Accumulation Area (SAA).[5]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[5]

  • Keep the waste container tightly closed except when adding more waste.[1][7]

  • Ensure that the storage area is away from sources of ignition and incompatible materials.[1]

Step 4: Arranging for Disposal

Once the waste container is full, or if it has been in storage for a prolonged period (regulations on storage time vary by jurisdiction), it is time to arrange for its disposal.[3]

  • Do not dispose of this compound down the drain or in regular trash.[6] This is a violation of environmental regulations and can harm aquatic life.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and volume.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental release, immediate and appropriate action is crucial.

  • Evacuate non-essential personnel from the area.

  • If it is safe to do so, prevent further leakage or spillage.[1]

  • Absorb the spill with an inert material, such as sand or vermiculite, and place it into a suitable, labeled container for disposal.[1][8]

  • Thoroughly clean the affected area.

  • In case of personal exposure, follow the first-aid measures outlined in the SDS, which include flushing the skin or eyes with water for at least 15 minutes and seeking medical attention.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_emergency Emergency Response start Start: Generation of Waste ppe Don Appropriate PPE start->ppe classify Classify Waste (40 CFR 261.3) ppe->classify segregate Segregate Waste classify->segregate Proceed with Caution container Select Compatible Container segregate->container label_waste Label Container 'Hazardous Waste' container->label_waste store Store in Satellite Accumulation Area label_waste->store contact Contact EHS/Waste Vendor store->contact Container Full or Time Limit Reached dispose Dispose via Approved Facility contact->dispose spill Spill Occurs contain_spill Contain & Clean Spill spill->contain_spill dispose_spill Dispose of Contaminated Materials contain_spill->dispose_spill dispose_spill->contact

Caption: Disposal Workflow for this compound

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 153402-45-0[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant.[1]
EPA Waste Classification Must be determined by the generator per 40 CFR 261.3.[1]

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, which are rooted in regulatory compliance and a deep understanding of the compound's characteristics, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always remember that the Safety Data Sheet is your primary source of information, and your institution's Environmental Health and Safety department is your most valuable resource for guidance and support.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[4-(Methylsulfonyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. This guide provides a comprehensive framework for the safe handling of 2-[4-(Methylsulfonyl)phenyl]ethylamine, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the fidelity of your research.

The following protocols and recommendations are grounded in established safety principles and authoritative sources to provide you with a trusted resource for handling this and similar chemical compounds.

Hazard Analysis of this compound

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) identifies this compound as causing skin irritation, serious eye irritation, and respiratory irritation. These hazards dictate the specific personal protective equipment (PPE) and handling protocols necessary to mitigate risk.

Table 1: Hazard Identification and Health Effects

Hazard ClassificationPotential Health Effects
Skin IrritantRedness, itching, and inflammation upon contact.
Serious Eye IrritantSignificant irritation, redness, and potential for eye damage.
Respiratory IrritantCoughing, shortness of breath, and irritation of the respiratory tract if inhaled.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. Before relying on PPE, a robust safety infrastructure based on engineering and administrative controls must be in place.

Engineering Controls

The primary engineering control for handling powdered chemicals like this compound is to minimize the generation and dispersal of dust.

  • Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to capture any airborne particles.[1]

  • Enclosed Balance or Powder Weighing Station: For precise weighing, an enclosed balance or a powder weighing station with dedicated exhaust ventilation is highly recommended to prevent the escape of fine powders into the laboratory environment.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Administrative Controls

Administrative controls are the established procedures and work practices that reduce the duration, frequency, and severity of exposure.

  • Designated Work Area: Establish a clearly marked designated area for handling this compound. This area should be kept clean and uncluttered.[2][3]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.

  • Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for protection against many chemicals, including some amines. However, it is important to note that nitrile has poor resistance to certain amines. Given the lack of specific permeation data for this compound, double-gloving with nitrile gloves is a prudent measure for splash protection. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide or consider a more robust glove material like butyl rubber.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removal.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect the skin and clothing.

  • Closed-Toed Shoes: Sturdy, closed-toed shoes must be worn at all times in the laboratory.

Respiratory Protection

To prevent respiratory irritation from inhaling the powder, appropriate respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved N95 or higher particulate respirator is recommended when handling this compound outside of a fume hood or in situations where dust generation is likely.[4][5] For situations with the potential for higher concentrations of airborne particles, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be considered.[6]

  • Fit Testing: A proper fit is essential for the effectiveness of any tight-fitting respirator. All users of such respirators must be fit-tested annually.

Table 2: Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles with a full seal.
Face ShieldTo be worn over safety goggles for enhanced protection.
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended for splash protection. For extended contact, consult chemical resistance data.
Body Protection Laboratory CoatLong-sleeved and fully buttoned.
FootwearClosed-toed shoes.
Respiratory Protection Particulate RespiratorNIOSH-approved N95 or higher.
PAPRRecommended for higher potential exposures, equipped with a HEPA filter.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation
  • Review the SDS and SOPs: Before beginning any work, thoroughly review the Safety Data Sheet and the relevant Standard Operating Procedures.

  • Assemble all necessary materials: Gather all required equipment, including PPE, and ensure it is in good condition.

  • Prepare the work area: Decontaminate the work surface within the chemical fume hood and cover it with absorbent, disposable bench paper.[2]

  • Don PPE: Put on all required PPE in the correct order (e.g., gown, respirator, goggles, face shield, gloves).

Weighing and Handling

Weighing_and_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Review SDS and SOPs prep2 Assemble Materials & PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Tare a sealed container prep4->handle1 Begin Work handle2 Carefully transfer powder handle1->handle2 handle3 Close container immediately handle2->handle3 handle4 Re-weigh outside hood handle3->handle4 handle5 Return to hood for dissolution handle4->handle5 clean1 Decontaminate work area handle5->clean1 Complete Handling clean2 Dispose of waste properly clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

  • Work within a fume hood: All manipulations of the powdered compound must be performed inside a certified chemical fume hood.[1]

  • Use appropriate tools: Utilize spatulas and weigh boats to transfer the powder. Avoid pouring directly from the container to minimize dust generation.[2][7]

  • Keep containers closed: Keep the stock container of this compound closed at all times when not in use.[2]

  • Wet-wiping: After handling, decontaminate the work surface by carefully wet-wiping with an appropriate solvent (e.g., water or ethanol) to collect any residual powder without creating dust.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Characterization

Based on its properties as an organic amine compound, this compound waste should be considered hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.

Waste Collection and Storage
  • Solid Waste:

    • Collect all disposable materials contaminated with the compound (e.g., gloves, weigh boats, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area away from incompatible materials.

Disposal Procedures
  • Contact EHS: All hazardous waste must be disposed of through your institution's EHS department. Follow their specific procedures for waste pickup and disposal.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[8][9]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Cleanup
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a wet paper towel or absorbent pad to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.

    • Decontaminate the spill area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency response personnel to clean up the spill.

Spill_Response_Plan cluster_minor Minor Spill (in fume hood) cluster_major Major Spill (outside hood) spill Spill Occurs minor1 Alert others spill->minor1 Minor major1 Evacuate Area spill->major1 Major minor2 Don PPE minor1->minor2 minor3 Cover with wet absorbent minor2->minor3 minor4 Clean from outside in minor3->minor4 minor5 Dispose as hazardous waste minor4->minor5 major2 Alert Supervisor & EHS major1->major2 major3 Restrict Access major2->major3 major4 Await Trained Responders major3->major4

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any laboratory chemical, is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their scientific pursuits. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles that will ultimately ensure a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.